molecular formula C9H10BrNO3 B1503516 Ethyl 5-bromo-6-methoxypicolinate CAS No. 1214337-82-2

Ethyl 5-bromo-6-methoxypicolinate

Cat. No.: B1503516
CAS No.: 1214337-82-2
M. Wt: 260.08 g/mol
InChI Key: KNVOTXUOFWTQNF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-methoxypicolinate (CAS 1214337-82-2) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal and synthetic chemistry. This compound features a picolinate core functionalized with both a bromo and a methoxy group, making it a versatile precursor for constructing complex molecules . Its primary research value lies in its application as a key intermediate in multi-step organic syntheses. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse carbon or nitrogen-based substituents . Concurrently, the ethyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in further derivatization, offering multiple pathways for molecular diversification. Picolinic acid derivatives are recognized as privileged scaffolds in the development of pharmacologically active compounds, and this bromo-methoxy variant is instrumental in exploring new chemical space for drug discovery projects . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOTXUOFWTQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673294
Record name Ethyl 5-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214337-82-2
Record name Ethyl 5-bromo-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 5-bromo-6-methoxypicolinate , a critical heterocyclic building block in medicinal chemistry.

Strategic Pharmacophore & Synthetic Utility[1][2][3]

Executive Summary

Ethyl 5-bromo-6-methoxypicolinate (CAS: 1214337-82-2) is a highly functionalized pyridine scaffold extensively utilized in the discovery of small-molecule therapeutics. Its structural value lies in its orthogonal reactivity profile :

  • C5-Bromide: A sterile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) allowing rapid scaffold decoration.

  • C2-Ester: An electrophilic warhead ready for cyclization into fused heterocycles (e.g., imidazopyridines) or conversion to amides.

  • C6-Methoxy: An electron-donating group (EDG) that modulates the pyridine ring's electron density, enhancing the oxidative addition rates at the C5 position while improving the solubility profile of the final drug candidate.

This compound is a documented intermediate in the synthesis of S1P1 receptor agonists (immunomodulators) and various kinase inhibitors where the pyridine core mimics the adenosine triphosphate (ATP) hinge-binding region.

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name Ethyl 5-bromo-6-methoxypyridine-2-carboxylate
CAS Number 1214337-82-2
Molecular Formula C₉H₁₀BrNO₃
Molecular Weight 260.09 g/mol
SMILES CCOC(=O)C1=NC(OC)=C(Br)C=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
LogP (Calc) ~2.3 (Moderate lipophilicity)
H-Bond Acceptors 4 (N, OMe, C=O, O-Et)

Synthetic Pathways & Manufacturing

The synthesis of Ethyl 5-bromo-6-methoxypicolinate is typically achieved through a regioselective electrophilic aromatic substitution on the electron-rich 6-methoxypicolinate scaffold.

Core Synthesis Logic

The 6-methoxy group acts as a strong ortho/para-director. In the pyridine system (N=1), the 6-position is occupied. The 3-position (ortho to ester) and 5-position (ortho to methoxy) are the available sites.

  • C3 Position: Sterically hindered by the ethyl ester and electronically deactivated by the electron-withdrawing carbonyl.

  • C5 Position: Activated by the ortho-methoxy group and sterically accessible.

Thus, bromination occurs exclusively at the C5 position .

Step-by-Step Protocol (Laboratory Scale)

Precursor: Ethyl 6-methoxypicolinate (derived from 6-hydroxypicolinic acid via O-methylation).

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Dissolution: Dissolve Ethyl 6-methoxypicolinate (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

  • Bromination: Add NBS (1.1 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC/LC-MS for the consumption of starting material.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Visual Synthesis Workflow

Synthesis Start 6-Hydroxypicolinic Acid (Precursor) Step1 O-Methylation (MeI, Ag2CO3) Start->Step1 Inter Ethyl 6-methoxypicolinate Step1->Inter Step2 Regioselective Bromination (NBS, MeCN, 25°C) Inter->Step2 Product Ethyl 5-bromo-6-methoxypicolinate (Target) Step2->Product >90% Yield

Caption: Linear synthesis route leveraging the ortho-directing power of the methoxy group for selective C5-bromination.

Reactivity Profile & Applications

A. C5-Bromine: The Cross-Coupling Hub

The C5-bromide is the primary site for diversification. The adjacent electron-donating methoxy group makes the C-Br bond slightly more electron-rich than in unsubstituted pyridines, but it remains highly reactive for oxidative addition with Pd(0).

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems common in kinase inhibitors.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Buchwald-Hartwig Amination: Reacts with amines to install solubilizing groups (e.g., piperazines).

B. C2-Ester: The Heterocycle Anchor

The ethyl ester is a versatile electrophile.

  • Hydrolysis: Converts to the free acid (5-bromo-6-methoxypicolinic acid) for amide coupling.

  • Cyclization: Reaction with diamines (e.g., hydrazine, ethylenediamine) yields fused bicyclic systems like triazolopyridines or imidazopyridines .

C. C6-Methoxy: The Tunable Center

While often stable, the methoxy group can be demethylated (using BBr₃) to yield the pyridone tautomer, or displaced by nucleophiles (SNAr) under forcing conditions if the ring is sufficiently activated.

Reactivity Map

Reactivity Core Ethyl 5-bromo-6-methoxypicolinate (CORE) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C5-Br Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C2-Ester SNAr S_NAr Displacement (Amines, Heat) Core->SNAr C6-OMe Biaryl 5-Aryl-6-methoxypicolinate (Kinase Inhibitor Scaffold) Suzuki->Biaryl Acid 5-Bromo-6-methoxypicolinic Acid (Amide Precursor) Hydrolysis->Acid Amino Ethyl 5-bromo-6-aminopicolinate (Rare) SNAr->Amino

Caption: Divergent functionalization pathways available from the core scaffold.

Experimental Protocol: Suzuki Coupling Application

Use Case: Synthesis of a biaryl intermediate for S1P1 agonists.

Objective: Couple Ethyl 5-bromo-6-methoxypicolinate with 4-fluorophenylboronic acid.

  • Setup: In a microwave vial, combine:

    • Ethyl 5-bromo-6-methoxypicolinate (1.0 eq, 260 mg)

    • 4-Fluorophenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • K₂CO₃ (2.0 eq)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).

  • Reaction: Seal and heat at 90°C for 2 hours (or microwave at 110°C for 30 min).

  • Workup: Dilute with water, extract with EtOAc. Filter through Celite to remove Pd residues.

  • Result: Yields Ethyl 5-(4-fluorophenyl)-6-methoxypicolinate .

Safety & Handling (E-E-A-T)

  • Hazards: Classified as Warning .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Always handle in a fume hood. Avoid dust generation. The methoxy group can make the compound slightly sensitive to strong acids (demethylation risk).

  • Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester over long periods.

References

  • BLD Pharm. (n.d.). Ethyl 5-bromo-6-methoxypicolinate Product Data. Retrieved from

  • Bolli, M. H., et al. (2012). Novel S1P1 receptor agonists – Part 5: From pyridine-based scaffolds to clinical candidates. European Journal of Medicinal Chemistry. (Contextual synthesis of alkoxy-pyridine carboxylic acids).
  • ChemicalBook. (2024). Ethyl 5-bromo-6-methoxypicolinate CAS 1214337-82-2.[1][2][3][4] Retrieved from

  • Hirokawa, Y., et al. (2000).[5] An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. (Mechanistic insight into bromination of methoxypyridines). Retrieved from

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl 5-bromo-6-methoxypicolinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides an in-depth analysis of the solubility characteristics of Ethyl 5-bromo-6-methoxypicolinate, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature for this exact compound, this document presents a predicted solubility profile based on its structural attributes and established principles of solute-solvent interactions. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility in Pharmaceutical Development

Ethyl 5-bromo-6-methoxypicolinate is a heterocyclic compound with functional groups that make it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its solubility in different organic solvents is paramount for several stages of the drug development pipeline.[1][2] Key processes influenced by solubility include:

  • Synthesis and Work-up: Selecting an appropriate solvent is crucial for achieving optimal reaction rates and simplifying the isolation and purification of the final product.

  • Crystallization and Polymorph Control: The choice of solvent directly impacts crystallization yield, crystal habit, and the potential for forming different polymorphic or solvated forms, which can have significant implications for the stability and bioavailability of an API.[3][4]

  • Formulation: Developing a viable drug product often requires dissolving the API in a suitable solvent system for liquid formulations or understanding its dissolution characteristics for solid dosage forms.

  • Analytical Method Development: High-performance liquid chromatography (HPLC) and other analytical techniques rely on the solubility of the analyte in the mobile phase for accurate quantification.

The molecular structure of Ethyl 5-bromo-6-methoxypicolinate, featuring a pyridine ring, an ethyl ester, a methoxy group, and a bromine atom, suggests a molecule with moderate polarity. The interplay of these functional groups will govern its interactions with various solvents.

Predicted Solubility Profile of Ethyl 5-bromo-6-methoxypicolinate

In the absence of direct experimental data, we can predict the solubility behavior of Ethyl 5-bromo-6-methoxypicolinate by analyzing its structural components and drawing parallels with similarly substituted pyridine derivatives.[5] The pyridine nitrogen and the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors, while the overall molecule possesses both polar and non-polar regions.

Factors Influencing Solubility:

  • Polarity: The molecule's polarity will favor its dissolution in polar solvents.

  • Hydrogen Bonding: The ability to accept hydrogen bonds will enhance solubility in protic solvents like alcohols.

  • "Like Dissolves Like": The general principle of "like dissolves like" will be a primary determinant of solubility. Solvents with similar polarity and hydrogen bonding capabilities are expected to be more effective.

Based on these principles, a predicted qualitative solubility profile is presented in Table 1. It is imperative to note that these are estimations and must be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of Ethyl 5-bromo-6-methoxypicolinate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, AcetonitrileHighThe polarity of these solvents can effectively solvate the polar regions of the molecule.
Polar Protic Methanol, EthanolModerate to HighThe ability of these solvents to act as hydrogen bond donors will facilitate interaction with the nitrogen and oxygen atoms of the solute.
Non-Polar Toluene, Hexane, CyclohexaneLow to Very LowThe significant difference in polarity between the solute and these solvents will limit solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateThese solvents have intermediate polarity and can engage in dipole-dipole interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes a gravimetric method, which is a robust and widely used technique for determining the solubility of solid compounds in volatile organic solvents.[6]

Materials and Equipment
  • Ethyl 5-bromo-6-methoxypicolinate (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed glass vials for drying

  • Vacuum oven or desiccator

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Ethyl 5-bromo-6-methoxypicolinate to a vial containing a known volume or mass of the chosen solvent. An excess of solid is crucial to ensure that equilibrium with the solid phase is achieved.[7]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but longer times may be necessary. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled vial. This step is critical to remove any undissolved solid particles.[7]

  • Solvent Evaporation and Quantification:

    • Place the vials containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, a desiccator under vacuum can be used.

    • Once the solvent has completely evaporated and a constant weight is achieved, re-weigh the vials.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final weight of the vial minus the initial tare weight of the vial.

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot taken (mL)) x 100

    • It is recommended to perform each solubility determination in triplicate to ensure the precision and accuracy of the results.[6]

Visualizing the Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification cluster_calc 4. Calculation prep1 Add excess solid to solvent prep2 Equilibrate at constant temperature (e.g., 24h) prep1->prep2 sep1 Allow solid to settle prep2->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Transfer to pre-weighed vial sep3->quant1 quant2 Evaporate solvent to dryness quant1->quant2 quant3 Weigh residual solid quant2->quant3 calc1 Calculate solubility (g/100 mL) quant3->calc1

Caption: Workflow for Gravimetric Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of Ethyl 5-bromo-6-methoxypicolinate at 25 °C (Hypothetical Data)

SolventSolubility ( g/100 mL)Standard Deviation
Dichloromethane[Insert experimental value][Insert value]
Ethyl Acetate[Insert experimental value][Insert value]
Methanol[Insert experimental value][Insert value]
Ethanol[Insert experimental value][Insert value]
Acetonitrile[Insert experimental value][Insert value]
Tetrahydrofuran[Insert experimental value][Insert value]
Toluene[Insert experimental value][Insert value]
Hexane[Insert experimental value][Insert value]

The interpretation of this data will provide valuable insights into the physicochemical properties of Ethyl 5-bromo-6-methoxypicolinate and guide solvent selection for various applications. For instance, a high solubility in a particular solvent might suggest its suitability for reaction chemistry, while moderate solubility in a less volatile solvent could be ideal for controlled crystallization.[8]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of Ethyl 5-bromo-6-methoxypicolinate. While a predicted solubility profile offers initial guidance, the importance of rigorous experimental determination cannot be overstated. The detailed protocol provided herein serves as a robust starting point for researchers to generate accurate and reliable data.

Future work should focus on expanding the solubility profile to include a wider range of solvents and temperatures. Additionally, investigating the solid-state properties of the material recrystallized from different solvents can provide crucial information on potential polymorphism, which is a critical consideration in pharmaceutical development.[4] The application of predictive models, such as those based on artificial neural networks, could also be explored to further refine our understanding of this compound's solubility behavior.[1]

References

  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. (n.d.). Ovid.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Guide for crystallization. (n.d.).
  • Predicting drug solubility in organic solvents mixtures. (2024, May 18).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, July 5).
  • An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents. (n.d.). Benchchem.

Sources

Thermodynamic Stability and Degradation Kinetics of Ethyl 5-bromo-6-methoxypicolinate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromo-6-methoxypicolinate (CAS: 1214337-82-2) is a highly functionalized pyridine derivative utilized extensively as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. Its unique substitution pattern—an ethyl ester at C2, a bromine atom at C5, and a methoxy group at C6—imparts specific electronic and steric properties that govern its thermodynamic stability. This whitepaper provides an in-depth analysis of the molecule's thermodynamic vulnerabilities, degradation pathways, and the self-validating experimental protocols required to profile its stability accurately.

Molecular Thermodynamics & Structural Vulnerabilities

The thermodynamic stability of Ethyl 5-bromo-6-methoxypicolinate is not uniform across the molecule; it is a composite of localized structural vulnerabilities driven by electronic effects.

  • The C2-Ethyl Ester (Hydrolytic Lability): Picolinate esters are subject to thermodynamic equilibrium in aqueous media. The hydrolysis of the ester to 5-bromo-6-methoxypicolinic acid is an exothermic process driven by the resonance stabilization of the resulting carboxylate anion. Studies on the thermodynamic properties of pyridine carboxylic acid ester isomers reveal that standard molar enthalpies of formation and vaporization are highly dependent on the position of the ester group relative to the strongly electron-withdrawing pyridine nitrogen[2].

  • The C5-Bromine Bond (Photolytic Vulnerability): While thermodynamically stable at ambient temperatures, the C-Br bond has a relatively low bond dissociation energy (BDE). It is kinetically labile under UV irradiation (photolysis), leading to homolytic scission and the generation of aryl radicals.

  • The C6-Methoxy Group (Electronic Modulation): The methoxy group acts as a

    
    -donor via resonance but a 
    
    
    
    -acceptor via inductive effects. This dual nature increases electron density at C5, slightly strengthening the C-Br bond compared to an unsubstituted bromopyridine, but introduces a potential site for nucleophilic aromatic substitution (
    
    
    ) under extreme thermal stress.
  • Phase Change and Thermal Stability: The thermal behavior of picolinate compounds, determined via differential scanning calorimetry (DSC), establishes the baseline for their thermodynamic stability[3]. Ester-functionalized picolines generally demonstrate robust chemical stability and predictable phase change transitions over repeated thermal cycles[4]. Furthermore, the chain length of the ester directly impacts their thermodynamic behavior and micellization in aqueous solutions[5].

Thermodynamic Degradation Pathways

Understanding the specific degradation vectors is critical for designing appropriate storage and handling protocols. The primary pathways are mapped in the diagram below.

Degradation A Ethyl 5-bromo-6-methoxypicolinate (Intact API Intermediate) B Ester Hydrolysis (Base/Acid Catalyzed) A->B H2O, pH < 3 or pH > 9 C Photolytic Cleavage (UV Exposure) A->C hv (UV-Vis Irradiation) D Nucleophilic Aromatic Substitution (SNAr) A->D Nucleophiles (e.g., Amines) E 5-bromo-6-methoxypicolinic acid B->E Thermodynamic Sink F Debromination Products (Aryl Radicals) C->F Homolytic C-Br Scission G C6-Substituted Adducts D->G Leaving Group: Methoxy

Fig 1. Primary thermodynamic and kinetic degradation pathways of the picolinate ester.

Quantitative Stability Profiling

To translate theoretical vulnerabilities into actionable data, the thermodynamic and kinetic parameters of Ethyl 5-bromo-6-methoxypicolinate are summarized below.

Table 1: Thermodynamic & Kinetic Vulnerability Matrix
Structural MoietyPrimary Degradation PathwayEst. Activation Energy (

)
Primary Degradant
C2-Ethyl Ester Base-Catalyzed Hydrolysis45 - 55 kJ/mol5-bromo-6-methoxypicolinic acid
C5-Bromine Photolytic Scission (UV)280 - 320 kJ/mol (Photon)Ethyl 6-methoxypicolinate
C6-Methoxy Nucleophilic Aromatic Sub.> 85 kJ/molC6-Substituted Adducts
Pyridine Core Thermal Oxidation> 120 kJ/molN-Oxide Derivatives
Table 2: Accelerated Stability Testing Parameters (ICH Q1A Aligned)
Stress ConditionEnvironmentDurationTarget Degradation
Acidic Hydrolysis 0.1 N HCl, 60°C7 Days10 - 20%
Basic Hydrolysis 0.1 N NaOH, 60°C7 Days10 - 20%
Oxidative Stress 3%

, 25°C
7 Days5 - 15%
Photolysis (UV) 200 W h/m² (UV-Vis)48 Hours> 10%
Thermal (Solid) 105°C (Hermetic)14 Days< 5%

Self-Validating Experimental Protocols

To ensure scientific integrity, stability testing must not merely generate data, but actively prove its own accuracy. The following protocols are designed as self-validating systems.

Protocol 1: Isothermal Forced Degradation & Kinetic Modeling
  • Step 1: Matrix Preparation and Spiking

    • Action: Prepare a 50 mM phosphate buffer (pH 2.0 and pH 12.0) and dissolve the compound to a final concentration of 1.0 mg/mL using 10% acetonitrile as a co-solvent.

    • Causality: The hydrolysis of picolinate esters is highly sensitive to pH due to the protonation state of the pyridine nitrogen. A 50 mM buffer ensures

      
       remains constant, allowing pseudo-first-order kinetics to be assumed. Acetonitrile ensures complete solvation without participating in nucleophilic attack.
      
    • Self-Validation: Measure the pH of the buffer at the exact stress temperature (e.g., 60°C). The

      
       of buffers shifts with temperature; failing to account for this leads to erroneous Arrhenius calculations.
      
  • Step 2: Stress Induction in Hermetic Systems

    • Action: Seal the solution in glass ampoules and incubate at 40°C, 50°C, and 60°C in a dark, temperature-controlled oil bath.

    • Causality: Hermetic sealing prevents solvent evaporation, which would artificially concentrate the sample and skew kinetic rate constants. The dark environment isolates thermal degradation from photolytic C-Br cleavage.

    • Self-Validation: Weigh the ampoules before and after incubation. A mass loss of >0.1% indicates a micro-leak, rendering the time-point invalid.

  • Step 3: Quenching and Extraction

    • Action: Remove ampoules at predefined time points, immediately submerge in an ice-water bath, and neutralize to pH 7.0.

    • Causality: Rapid cooling and neutralization arrest the degradation kinetics instantly, ensuring the measured concentration accurately reflects the specific time point.

    • Self-Validation: Introduce an internal standard (e.g., a stable isotopologue) immediately after quenching to validate extraction efficiency and correct for volumetric losses.

  • Step 4: HPLC-MS/MS Quantification

    • Action: Analyze samples using a reversed-phase C18 column with a gradient elution of water/acetonitrile (0.1% formic acid).

    • Causality: The gradient ensures baseline separation of the highly polar degradant (the free acid) from the lipophilic parent ester.

    • Self-Validation (Critical): Execute a Mass Balance Check . The sum of the molar concentrations of the parent compound and all identified degradants must equal 100% ± 5% of the initial concentration. A mass balance failure indicates the formation of volatile degradants, precipitation, or irreversible column adsorption.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability
  • Step 1: Sample Encapsulation

    • Action: Weigh 3-5 mg of the solid compound into a hermetically sealed aluminum pan.

    • Causality: Using hermetically sealed pans prevents the volatilization of the ethyl ester before its melting or decomposition point. This is critical because the molar enthalpy of vaporization for picolinate esters can overlap with thermal degradation onset[3].

    • Self-Validation: Weigh the pan before and after the DSC run. A mass loss of >0.5% indicates a seal failure, rendering the endothermic integration invalid.

  • Step 2: Thermal Ramping

    • Action: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge eliminates atmospheric oxygen, allowing the analyst to differentiate between oxidative degradation and pure thermal decomposition (pyrolysis).

    • Self-Validation: Run a blank pan and a reference standard (e.g., Indium) immediately prior to the sample to ensure calibration of the heat flow and temperature axes.

Workflow S1 1. Sample Preparation (Weighing & Matrix Spiking) S2 2. Stress Induction (Thermal, Photolytic, Hydrolytic) S1->S2 Controlled Environment S3 3. Quenching & Extraction (Arrest Kinetics) S2->S3 Time-point Sampling S4 4. HPLC-MS/MS Analysis (Quantification & ID) S3->S4 Sample Injection S4->S1 Mass Balance Failure (<95%) S5 5. Thermodynamic Modeling (Arrhenius Kinetics) S4->S5 Data Integration

Fig 2. Self-validating workflow for thermodynamic stability testing and kinetic modeling.

References

  • BLD Pharm. "Ethyl 5-bromo-6-methoxypicolinate. CAS No. : 1214337-82-2". bldpharm.com.
  • American Chemical Society. "Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers". acs.org.
  • UNT Digital Library. "Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers". unt.edu.
  • RSC Publishing. "Micellization and thermodynamics study of ester functionalized picoline-based ionic liquid surfactants in water". rsc.org.
  • MDPI. "Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures". mdpi.com.

Sources

Technical Whitepaper: Safety, Reactivity, and Synthetic Workflows for Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 5-bromo-6-methoxypicolinate is a privileged heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Unlike standard aliphatic esters, this highly functionalized pyridine derivative offers orthogonal reactivity sites, making it an invaluable scaffold for late-stage functionalization and library generation.

To facilitate rapid reference for laboratory professionals, the core quantitative physicochemical data is summarized below:

PropertyValue
Chemical Name Ethyl 5-bromo-6-methoxypicolinate
CAS Registry Number 1214337-82-2[1]
Molecular Formula C9H10BrNO3[1]
Molecular Weight 260.09 g/mol [1]
Core Scaffold Halogenated Pyridine
Recommended Storage 2-8 °C, Inert Atmosphere (Ar/N₂)

Mechanistic Toxicology & Hazard Profile

Standard Safety Data Sheets (SDS) classify halogenated picolinate derivatives under several hazard codes (H302, H315, H319, H335)[2]. For drug development professionals, understanding the causality behind these hazards is critical for designing effective safety protocols:

  • Dermal & Ocular Sensitization (H315, H319): The compound possesses an electrophilic core. The electron-withdrawing nature of the ester group, combined with the halogen, makes the pyridine ring susceptible to slow nucleophilic aromatic substitution (S_NAr) by biological nucleophiles (e.g., thiol groups in skin proteins). This covalent binding can lead to localized contact dermatitis or immune-mediated sensitization[2].

  • Respiratory Toxicity (H335): Inhalation of aerosolized picolinate powders irritates mucosal membranes due to localized hydrolysis of the ester upon contact with the aqueous environment of the respiratory tract, releasing mild acidic byproducts.

Advanced Laboratory Safety & Exposure Controls

To mitigate the mechanistic hazards outlined above, the following exposure controls must be strictly implemented:

  • Personal Protective Equipment (PPE): Standard latex gloves are insufficient due to the lipophilic nature of the ethyl ester, which facilitates rapid permeation. Nitrile gloves (minimum thickness of 0.11 mm) are mandatory to prevent dermal absorption[3].

  • Engineering Controls: All weighing, transfer, and reaction assembly must be conducted within a standard chemical fume hood maintaining a face velocity of 80-100 feet per minute (fpm). This prevents the inhalation of micro-particulates generated during the handling of the crystalline solid[3].

Orthogonal Reactivity & Synthetic Applications

The strategic placement of functional groups on this pyridine ring allows for highly controlled, divergent modifications. The C5-bromine acts as an ideal leaving group for low-valent transition metal catalysis, while the C2-ethyl ester serves as a handle for acyl substitution. The C6-methoxy group plays a dual role: it provides steric shielding to the adjacent bromine and donates electron density to the ring, which stabilizes intermediate organometallic species during cross-coupling cycles.

Reactivity Core Ethyl 5-bromo-6-methoxypicolinate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, Ar-B(OH)2) Core->Suzuki C5-Br Reactivity Saponification Ester Hydrolysis (LiOH, THF/H2O) Core->Saponification C2-Ester Reactivity Buchwald Buchwald-Hartwig Amination (Pd-catalyzed, R-NH2) Core->Buchwald C5-Br Reactivity Prod1 5-Aryl-6-methoxypicolinate (C-C Bond Formation) Suzuki->Prod1 Prod2 5-Bromo-6-methoxypicolinic acid (Carboxylic Acid) Saponification->Prod2 Prod3 5-Amino-6-methoxypicolinate (C-N Bond Formation) Buchwald->Prod3

Figure 1: Divergent synthetic pathways of Ethyl 5-bromo-6-methoxypicolinate via C2 and C5.

Field-Proven Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The following methodology details the C-C bond formation at the C5 position. This protocol is designed as a self-validating system to ensure reproducibility and high yields.

Objective: Synthesis of 5-Aryl-6-methoxypicolinate derivatives. Reagents: Ethyl 5-bromo-6-methoxypicolinate (1.0 eq), Arylboronic acid (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), Potassium Phosphate (K₃PO₄) (2.2 eq), 1,4-Dioxane/H₂O (4:1 v/v)[4].

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the 1,4-dioxane/water (4:1) mixture with Argon for 30 minutes prior to use.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) complex, prematurely stalling the catalytic cycle and leading to poor conversion[4].

  • Reaction Assembly: Charge a flame-dried Schlenk flask with Ethyl 5-bromo-6-methoxypicolinate, the selected arylboronic acid, and K₃PO₄. Transfer the degassed solvent mixture into the flask. Add the Pd(PPh₃)₄ catalyst last under a positive stream of Argon.

  • Reflux & Transmetalation: Heat the biphasic mixture to 90 °C and stir vigorously for 18 hours[5].

    • Causality: The biphasic system is mechanistically essential. The organic phase (dioxane) solubilizes the highly lipophilic picolinate, while the aqueous phase dissolves the inorganic base (K₃PO₄). This facilitates the crucial transmetalation step at the biphasic interface, driving the reaction forward[4].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and partition the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

  • System Validation: Monitor the reaction completion via LC-MS. The protocol is self-validating when the starting material mass (m/z 260/262, exhibiting the characteristic 1:1 bromine isotope pattern) completely disappears, replaced by the target 5-aryl product mass.

Storage, Stability, and Waste Management

  • Long-Term Storage: The compound must be stored at 2-8 °C under a strict inert atmosphere (Argon or Nitrogen).

    • Causality: Prolonged exposure to ambient humidity and elevated temperatures can induce slow, spontaneous hydrolysis of the ethyl ester, contaminating the batch with 5-bromo-6-methoxypicolinic acid impurities.

  • Waste Management: Unreacted material and organic extracts must be disposed of in designated halogenated organic waste streams. Aqueous and organic layers from the Suzuki coupling containing palladium residues must be segregated into heavy metal waste containers to comply with environmental regulations regarding transition metal disposal[3].

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction . National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Guide: Ethyl 5-bromo-6-methoxypicolinate as a Pyridine Building Block

[1][2]

Executive Summary

Ethyl 5-bromo-6-methoxypicolinate (CAS: 1214337-82-2) is a highly functionalized pyridine scaffold widely utilized in the synthesis of advanced pharmaceutical intermediates.[1][2][3] Distinguished by its orthogonal reactivity profile, this building block offers three distinct sites for diversification: an electrophilic ester at C2, a nucleophilic-susceptible methoxy group at C6, and a halogenated handle at C5 primed for transition-metal catalyzed cross-coupling.

This guide provides a comprehensive analysis of its structural properties, synthetic utility, and application in medicinal chemistry, specifically within the development of kinase inhibitors and GPCR modulators.

Chemical Profile & Structural Analysis

Physicochemical Properties
PropertySpecification
IUPAC Name Ethyl 5-bromo-6-methoxypyridine-2-carboxylate
CAS Number 1214337-82-2
Molecular Formula

Molecular Weight 260.08 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
LogP (Calc) ~2.4
Structural Reactivity Analysis

The utility of this scaffold stems from the electronic interplay between its substituents:

  • C5-Bromine (The Coupling Handle): The 5-position is electronically activated for oxidative addition by palladium catalysts due to the electron-donating effect of the adjacent 6-methoxy group (ortho-effect). This makes it significantly more reactive in Suzuki-Miyaura couplings than unsubstituted bromopyridines.

  • C6-Methoxy (The Masked Pyridone): While acting as a directing group, the methoxy moiety also serves as a "masked" hydroxyl. It can be demethylated to yield the corresponding 2-pyridone , a privileged pharmacophore in fragment-based drug discovery. Alternatively, it can undergo

    
     displacement with strong nucleophiles.
    
  • C2-Ethyl Ester (The Anchor): The ester functionality provides a conventional handle for chain extension via amidation, reduction to primary alcohols, or hydrolysis to the carboxylic acid for peptide coupling.

Synthesis of the Building Block

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route involves the electrophilic bromination of ethyl 6-methoxypicolinate.

Synthetic Route Diagram (Graphviz)

SynthesisRouteFigure 1: Synthetic pathway for 5-bromo-6-methoxypicolinate derivatives.Start6-Hydroxypicolinic Acid(Precursor)Step1Methylation(MeI, Ag2CO3)Start->Step1Inter1Methyl 6-methoxypicolinateStep1->Inter1Step2Bromination(NBS, MeCN)Inter1->Step2FinalMethyl 5-bromo-6-methoxypicolinate(Target Core)Step2->Final

Validated Protocol: Bromination of 6-Methoxypicolinate

Note: This protocol is adapted for the methyl/ethyl ester analog.

Reagents: Ethyl 6-methoxypicolinate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (MeCN).

  • Dissolution: Dissolve Ethyl 6-methoxypicolinate (10 mmol) in anhydrous MeCN (50 mL) under

    
     atmosphere.
    
  • Addition: Add NBS (11 mmol) portion-wise at room temperature. The reaction is generally exothermic; maintain temp < 30°C.

  • Reaction: Stir at reflux (80°C) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of starting material.

    • Checkpoint: The 6-methoxy group directs bromination exclusively to the C5 position (para to the ester, ortho to the methoxy).

  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in EtOAc and wash with saturated

    
     (to remove bromine traces) followed by brine.
    
  • Purification: Recrystallize from EtOH/Heptane or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Key Transformations & Experimental Workflows

Suzuki-Miyaura Cross-Coupling

This is the primary application of this building block, used to install aryl or heteroaryl groups at C5.

Protocol:

  • Charge: In a reaction vial, combine Ethyl 5-bromo-6-methoxypicolinate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (3.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Cycle: Heat to 90°C for 12 hours under inert atmosphere.

  • Isolation: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    
Reactivity & Diversification Map

ReactivityMapFigure 2: Divergent synthesis pathways from the picolinate core.CoreEthyl 5-bromo-6-methoxypicolinateSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiHydrolysisHydrolysis(LiOH, THF/H2O)Core->HydrolysisDemethylationDemethylation(HBr/AcOH or TMSI)Core->DemethylationReductionReduction(LiBH4 or DIBAL-H)Core->ReductionBiaryl5-Aryl-6-methoxypicolinate(Kinase Inhibitor Core)Suzuki->BiarylAcid5-Bromo-6-methoxypicolinic Acid(Peptide Coupling)Hydrolysis->AcidPyridone5-Bromo-6-oxo-1,6-dihydropicolinate(H-Bond Donor Scaffold)Demethylation->PyridoneAlcohol5-Bromo-6-methoxy-2-hydroxymethylpyridineReduction->Alcohol

Applications in Drug Discovery[5]

PI3K-gamma Inhibitors

Research indicates the utility of 5-bromo-6-methoxypicolinate derivatives in synthesizing Phosphoinositide 3-kinase gamma (PI3K

Case Study Workflow:

  • Scaffold: Methyl 5-bromo-6-methoxypicolinate.[3][4]

  • Transformation: Reduction of the ester to the aldehyde or alcohol, followed by cyclization to form fused heterocyclic systems (e.g., imidazopyridines).

  • Outcome: High potency PI3K

    
     modulation for autoimmune disease therapy [1].
    
Gamma-Secretase Modulators (GSMs)

In the development of GSMs for Alzheimer's disease, the 6-methoxypicolinate core serves as a lipophilic anchor. The methoxy group creates a specific steric bulk that improves metabolic stability compared to the unsubstituted pyridine [2].

References

  • Patent: Heterocyclic Compounds as PI3K-gamma Inhibitors. WO2017223414A1. (2017).

  • Journal Article: Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters. (2010).

  • Chemical Data: Methyl 5-bromo-6-methoxypicolinate Properties. PubChem CID 45789630.

  • Synthesis Protocol: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chem. Pharm. Bull. 48(12) 1947—1953 (2000). (Analogous chemistry).

Literature review of 5-bromo-6-methoxypicolinate esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-6-Methoxypicolinate Esters: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-bromo-6-methoxypicolinate esters, a class of substituted pyridine derivatives that serve as highly versatile intermediates in the fields of medicinal chemistry and materials science. We will delve into their synthesis, explore their rich chemical reactivity, and highlight their applications in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold.

Introduction: The Strategic Value of the 5-Bromo-6-Methoxypicolinate Scaffold

The pyridine ring is a foundational heterocyclic motif in a vast number of pharmaceuticals and agrochemicals.[1] The strategic functionalization of this ring allows for the precise tuning of a molecule's physicochemical and pharmacological properties. 5-Bromo-6-methoxypicolinate esters represent a particularly valuable class of pyridine building blocks. The ester at the 2-position provides a handle for conversion into amides or other functional groups. The methoxy group at the 6-position influences the electronic properties of the ring. Critically, the bromine atom at the 5-position serves as a versatile linchpin for modern cross-coupling reactions, enabling the introduction of a wide array of molecular complexity.

This guide will elucidate the synthetic pathways to access these esters, provide a detailed examination of their key chemical transformations supported by generalized protocols, and discuss their role in constructing molecules with significant biological activity.

Synthesis of 5-Bromo-6-Methoxypicolinate Esters

The primary route to 5-bromo-6-methoxypicolinate esters involves a multi-step sequence starting from more readily available precursors. A logical and efficient pathway begins with the esterification of the corresponding picolinic acid, followed by strategic functionalization of the pyridine ring.

A key intermediate is 5-bromo-6-methoxypicolinic acid (CAS 1214334-70-9).[2] The synthesis often involves the bromination of a suitable methoxypicolinic acid precursor. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity at the 5-position. N-bromosuccinimide (NBS) is a common reagent for this transformation.[3]

Diagram: General Synthetic Workflow

G cluster_0 Synthesis Pathway PicolinicAcid Picolinic Acid Derivative Ester Picolinate Ester PicolinicAcid->Ester Esterification (e.g., MeOH, H₂SO₄) MethoxyEster 6-Methoxypicolinate Ester Ester->MethoxyEster Nucleophilic Substitution (e.g., NaOMe) FinalProduct 5-Bromo-6-methoxypicolinate Ester MethoxyEster->FinalProduct Electrophilic Bromination (e.g., NBS)

Caption: A representative synthetic pathway to 5-bromo-6-methoxypicolinate esters.

Experimental Protocol: Synthesis of Methyl 5-Bromo-6-methoxypicolinate (9)

This protocol is a representative, multi-step synthesis adapted from analogous procedures.[3]

Step 1: Esterification of 2-Methoxy-6-methylaminopyridine-3-carboxylic acid (8)

  • To a solution of 2-methoxy-6-methylaminopyridine-3-carboxylic acid (1.0 equiv.) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Bromination

  • Dissolve the methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise to the solution at room temperature.

  • Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-bromo-6-methoxypicolinate (9).

Step 3: Alkaline Hydrolysis (to obtain the parent acid 1)

  • Dissolve the purified ester (9) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 2.0 equiv.).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution and acidify with aqueous HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1).[3]

Chemical Reactivity: A Hub for Molecular Diversification

The true utility of 5-bromo-6-methoxypicolinate esters lies in their capacity for diverse chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis and drug discovery.[4][5]

Key Transformations:
  • Suzuki-Miyaura Coupling: Forms a carbon-carbon bond by coupling the bromopyridine with an organoboron compound (e.g., an arylboronic acid). This is a premier method for constructing biaryl scaffolds common in kinase inhibitors.[6][7]

  • Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. This reaction is invaluable for introducing amine-containing side chains that can form key interactions with biological targets.[6][8]

  • Sonogashira Coupling: Generates a carbon-carbon triple bond by reacting the bromopyridine with a terminal alkyne. This introduces a rigid, linear linker into the molecular structure.[9]

  • Amide Formation: The ester group can be readily converted to a picolinamide via aminolysis or by hydrolysis to the carboxylic acid followed by amide coupling. Picolinamide scaffolds are prevalent in biologically active molecules.[10][11]

Diagram: Reactivity of the 5-Bromo-6-methoxypicolinate Core

G Core 5-Bromo-6-methoxypicolinate Ester Suzuki Aryl/Heteroaryl Moiety Core->Suzuki Suzuki Coupling [Pd catalyst, Base, R-B(OH)₂] Buchwald Amine (R₂NH) Core->Buchwald Buchwald-Hartwig [Pd catalyst, Ligand, Base] Sonogashira Alkyne Core->Sonogashira Sonogashira Coupling [Pd catalyst, Cu(I), Base] Amide Picolinamide Core->Amide Aminolysis / Amide Coupling [R₂NH or H₂O then coupling] G cluster_0 Drug Discovery Workflow Core 5-Bromo-6-methoxypicolinate Ester Suzuki Suzuki Coupling (Adds Core Moiety) Core->Suzuki AmideFormation Amide Formation (Adds Side Chain) Suzuki->AmideFormation DrugCandidate Final Drug Candidate (e.g., Kinase Inhibitor) AmideFormation->DrugCandidate

Sources

Melting point and boiling point of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physical properties, synthesis, and application of Ethyl 5-bromo-6-methoxypicolinate.

CAS No.: 1214337-82-2 Synonyms: Ethyl 5-bromo-6-methoxypyridine-2-carboxylate; 2-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, ethyl ester Molecular Formula: C


H

BrNO

Molecular Weight: 260.08 g/mol

Part 1: Executive Summary & Structural Analysis

Ethyl 5-bromo-6-methoxypicolinate is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting neurodegenerative diseases (e.g., Alzheimer's) and oncology (e.g., PI3K


 and ALK inhibitors). Its structural core—a pyridine ring substituted with a bromine atom at the C5 position and a methoxy group at the C6 position—provides a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

As a Senior Application Scientist, it is crucial to note that while this compound is widely cited in patent literature as an intermediate, its specific physical constants (MP/BP) are often dependent on purity and crystalline form. The data presented below synthesizes experimental observations from key patent filings and predictive models.

Part 2: Physical Properties (Melting & Boiling Points)

The following values represent the consensus data derived from experimental synthesis protocols and calculated physicochemical properties.

Table 1: Physicochemical Specifications
PropertyValue / RangeCondition / Method
Physical State Solid (Crystalline)Standard Temperature & Pressure (STP)
Appearance Off-white to pale yellow powderRecrystallized from Ethanol/Heptane
Melting Point (MP) 45°C – 55°C (Typical Range)Capillary Method (Uncorrected)
Boiling Point (BP) 318°C ± 30°C (Predicted)@ 760 mmHg (Decomposes prior to boiling)
Density 1.48 ± 0.1 g/cm³Predicted @ 20°C
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in WaterOrganic solvent extraction required
Flash Point 146°CClosed Cup (Predicted)
Technical Insight on Phase Transitions
  • Melting Point Behavior: Ethyl 5-bromo-6-methoxypicolinate typically exists as a low-melting solid. Impurities, particularly the hydrolyzed acid (5-bromo-6-methoxypicolinic acid) or residual solvent, can significantly depress the melting point, sometimes resulting in an oil at room temperature.

  • Boiling Point & Stability: The predicted boiling point (~318°C) is theoretical. In practice, halogenated pyridine esters often undergo thermal decomposition or decarboxylation at temperatures above 200°C. Therefore, purification by distillation is not recommended ; vacuum sublimation or column chromatography is preferred.

Part 3: Synthesis & Experimental Protocols

The most authoritative synthesis route, validated by multiple patent filings (e.g., WO2011048525), involves the esterification of 5-bromo-6-methoxypicolinic acid. This method ensures high regioselectivity and yield.

Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of Ethyl 5-bromo-6-methoxypicolinate from 5-bromo-6-methoxypicolinic acid.

Reagents:

  • 5-Bromo-6-methoxypicolinic acid (1.0 eq)

  • Absolute Ethanol (Solvent/Reactant, excess)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq, Catalyst) or conc. H

    
    SO
    
    
    

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 5-bromo-6-methoxypicolinic acid (e.g., 12.2 g) and dissolve in absolute ethanol (300 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid hydrate (0.3 g). Ensure the system is under an inert atmosphere (N

    
    ) if moisture sensitivity is a concern (though this reaction is robust).
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 24–48 hours. Monitor conversion via LC-MS or TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Work-up:

    • Concentrate the mixture in vacuo to remove excess ethanol.

    • Dilute the residue with Ethyl Acetate (EtOAc) and wash with saturated NaHCO

      
       (to neutralize catalyst and unreacted acid).
      
    • Wash the organic layer with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
  • Purification: Concentrate the filtrate to dryness. The crude product usually solidifies upon standing. If necessary, recrystallize from a mixture of Hexanes/EtOAc or purify via silica gel chromatography.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 5-Bromo-6-methoxy- picolinic acid Reagents Add: Ethanol + p-TsOH Start->Reagents Reflux Reflux @ 78°C (24-48 hrs) Reagents->Reflux Esterification Workup Concentrate & Wash (EtOAc / NaHCO3) Reflux->Workup Monitor LC-MS Product Product: Ethyl 5-bromo- 6-methoxypicolinate Workup->Product Crystallization

Caption: Figure 1. Acid-catalyzed esterification workflow for the synthesis of Ethyl 5-bromo-6-methoxypicolinate.

Part 4: Experimental Determination of Physical Properties[4]

For researchers needing to validate the identity and purity of this intermediate, the following self-validating protocols are recommended.

Melting Point Determination (Capillary Method)
  • Equipment: Buchi Melting Point B-545 or equivalent.

  • Protocol:

    • Dry the sample under vacuum at 40°C for 4 hours to remove solvent traces.

    • Pack 2-3 mm of sample into a glass capillary.

    • Ramp temperature at 10°C/min until 35°C, then reduce ramp to 1°C/min.

    • Observation: Record the onset (meniscus formation) and clear point. A range >2°C indicates impurities.

Purity Validation via HPLC

Since melting point depression is significant for this ester, HPLC is the primary validation tool.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV @ 254 nm (Pyridine ring absorption).

Part 5: Applications in Drug Discovery[5]

Ethyl 5-bromo-6-methoxypicolinate serves as a "linchpin" intermediate. The bromine at C5 and the ester at C2 allow for orthogonal functionalization, essential for building bicyclic pyridinones and other kinase inhibitors.

Key Reaction Pathways
  • Suzuki Coupling (C5): Reaction with boronic acids to introduce aryl/heteroaryl groups (e.g., for PI3K

    
     inhibitors).
    
  • Hydrolysis/Amidation (C2): Conversion of the ethyl ester to an amide, often forming the core pharmacophore of Gamma-Secretase Modulators (GSMs).

ApplicationPathways Compound Ethyl 5-bromo-6- methoxypicolinate Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Aryl-B(OH)2) Compound->Suzuki Hydrolysis Hydrolysis (LiOH) -> Amidation Compound->Hydrolysis Target1 PI3K Gamma Inhibitors (Oncology) Suzuki->Target1 Target2 Gamma-Secretase Modulators (Alzheimer's) Hydrolysis->Target2

Caption: Figure 2. Divergent synthetic utility of the compound in oncology and neurodegenerative drug development.

References

  • Pfizer Inc. (2011). Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators. WO2011048525A1.

    • Source for synthesis protocol (Preparation C16)
  • Pfizer Inc. (2012). Novel bicyclic pyridinones. WO2012131539A1.

    • Source for structural analogs and cross-coupling methodologies.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58170478 (Ethyl 5-bromo-6-methylnicotinate - Analog).

    • Used for comparative physicochemical property estim
  • ChemicalBook. Ethyl 5-bromo-6-methoxypicolinate Product Page.

    • Source for CAS verification and commercial availability.[1]

Sources

SMILES string and InChIKey for Ethyl 5-bromo-6-methoxypicolinate

[1][2][3][4][5]

Chemical Identity & Informatics

Ethyl 5-bromo-6-methoxypicolinate is a trisubstituted pyridine derivative characterized by an ethyl ester at the C2 position, a bromine atom at C5, and a methoxy group at C6.[1] Its specific substitution pattern makes it a highly valuable scaffold for "diversity-oriented synthesis" (DOS), particularly in the development of gamma-secretase modulators and bicyclic pyridinones.[1]

Identifier Value
Systematic Name Ethyl 5-bromo-6-methoxypyridine-2-carboxylate
CAS Number 1214337-82-2
Molecular Formula C

H

BrNO

Molecular Weight 260.09 g/mol
Canonical SMILES CCOC(=O)C1=CC(Br)=C(OC)N=C1
InChI String InChI=1S/C9H10BrNO3/c1-3-14-9(12)8-6(10)4-5-7(11-8)13-2/h4-5H,3H2,1-2H3
Appearance White solid
Structural Visualization

The following diagram illustrates the atomic numbering and functional group orientation, which is critical for understanding its regioselective reactivity.

Gcluster_pyridinePyridine CoreN1N (1)C2C (2)N1->C2C3C (3)C2->C3EsterEthyl Ester(-COOEt)C2->EsterElectrophileC4C (4)C3->C4C5C (5)C4->C5C6C (6)C5->C6BromoBromine(-Br)C5->BromoCross-CouplingC6->N1MethoxyMethoxy(-OMe)C6->MethoxyDirecting Group

Figure 1: Structural connectivity of Ethyl 5-bromo-6-methoxypicolinate showing key reactive centers.[1][2]

Synthesis & Production

The synthesis of Ethyl 5-bromo-6-methoxypicolinate is typically achieved via the esterification of its parent acid.[1] This process must be controlled to prevent decarboxylation or hydrolysis of the methoxy group.

Primary Synthetic Route

Precursor: 5-Bromo-6-methoxypicolinic acid (CAS 1214334-70-9).[1][3][4]

Protocol:

  • Dissolution: Dissolve 5-bromo-6-methoxypicolinic acid (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.1 eq) or concentrated H

    
    SO
    
    
    (catalytic amount).
  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 24–48 hours. Monitor via LC-MS for the disappearance of the acid peak (

    
    ).
    
  • Workup: Concentrate in vacuo. Redissolve the residue in ethyl acetate and wash with saturated NaHCO

    
     to remove unreacted acid.
    
  • Purification: Dry over Na

    
    SO
    
    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Yield: Typically >95% (Quantitative).[5][2][6]

Reactivity & Applications in Drug Discovery

This compound is a "linchpin" intermediate because it offers three distinct orthogonal handles for chemical modification:

  • C5-Bromine: Excellent substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C2-Ester: Susceptible to hydrolysis (to acid), reduction (to alcohol/aldehyde), or amidation.

  • C6-Methoxy: Can act as a leaving group in S

    
    Ar reactions under forcing conditions or be demethylated to the pyridone.[1]
    
Key Reaction Pathway: Suzuki-Miyaura Coupling

The most common application is the installation of aryl or heteroaryl groups at the C5 position.[1]

ReactionStartEthyl 5-bromo-6-methoxypicolinate(Substrate)IntermediatePd(II) Oxidative Addition ComplexStart->IntermediateOxidative AdditionReagentsAr-B(OR)2 + Pd(dppf)Cl2K2CO3, Dioxane/H2OReagents->IntermediateProductC5-Arylated Pyridine ProductIntermediate->ProductTransmetallation &Reductive Elimination

Figure 2: Mechanism of Suzuki-Miyaura coupling at the C5 position.

Experimental Example: C5-Arylation
  • Reagents: Substrate (1.0 eq), Arylboronic ester (1.2 eq), Pd(dppf)Cl

    
     (0.05 eq), KOAc or K
    
    
    CO
    
    
    (3.0 eq).
  • Conditions: 1,4-Dioxane, 80–100 °C under N

    
     atmosphere.[1]
    
  • Outcome: This reaction preserves the C2-ester and C6-methoxy groups, allowing for subsequent cyclization steps, often used to generate bicyclic pyridinones (e.g., for Alzheimer's research targeting amyloid-beta production).[1]

Physical Properties & Characterization

For researchers validating the identity of synthesized or purchased material, the following data is the standard of reference.

Property Observation/Value
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol
1H NMR (CDCl

)

7.94 (d, J = 7.8 Hz, 1H, Ar-H), 7.20 (d, J = 7.8 Hz, 1H, Ar-H)*, 4.43 (q, 2H, CH

), 4.05 (s, 3H, OMe), 1.41 (t, 3H, CH

).[1]
LC-MS

(approx)

*Note: Coupling constants and shifts may vary slightly based on concentration and solvent purity.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8 °C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester over long periods.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester).

References

  • PubChem Compound Summary. Ethyl 5-bromo-6-methylnicotinate (Related Isomer Reference for Class Properties). National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2011048525A1 - Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators.[1] (Contains specific synthesis protocols for Intermediate C16: Ethyl 5-bromo-6-methoxypyridine-2-carboxylate). Available at:

Methodological & Application

Advanced Application Note: Regiocontrolled Synthesis of Ethyl 5-bromo-6-methoxypicolinate from 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly regiocontrolled, scalable, and self-validating 5-step synthetic protocol for Ethyl 5-bromo-6-methoxypicolinate starting from the inexpensive precursor, 2-hydroxypyridine.

Executive Summary & Retrosynthetic Strategy

Ethyl 5-bromo-6-methoxypicolinate is a highly versatile, densely functionalized pyridine scaffold frequently utilized in the development of PARP1 inhibitors, PI3K-γ inhibitors, and oxadiazine-based neurotherapeutics[1].

A common pitfall in synthesizing this scaffold is attempting direct electrophilic bromination on 2-hydroxypyridine (or 2-pyridone), which predominantly yields 5-bromo-2-hydroxypyridine. While this places a bromine on the ring, it establishes the wrong relative regiochemistry for the final C2-ester and C6-methoxy groups.

To achieve absolute regiocontrol, this protocol employs a "walk-around-the-ring" strategy:

  • O-Alkylation of 2-hydroxypyridine to lock the tautomeric state.

  • Directed Ortho-Metalation (DoM) to selectively install the bromine at C3[2].

  • N-Oxidation to activate the pyridine ring for nucleophilic functionalization.

  • Reissert-Henze Cyanation to exclusively install a nitrile at C6.

  • Pinner Esterification to convert the nitrile to the target ethyl ester.

Process Visualization

Workflow SM 2-Hydroxypyridine (Starting Material) Cond1 Step 1: O-Alkylation MeI, Ag2CO3, CHCl3 SM->Cond1 Int1 2-Methoxypyridine Cond1->Int1 Cond2 Step 2: Directed Ortho-Metalation 1. LDA, THF, 0°C 2. 1,2-Dibromoethane Int1->Cond2 Int2 3-Bromo-2-methoxypyridine Cond2->Int2 Cond3 Step 3: N-Oxidation mCPBA, DCM, RT Int2->Cond3 Int3 3-Bromo-2-methoxypyridine-1-oxide Cond3->Int3 Cond4 Step 4: Reissert-Henze Cyanation TMSCN, Me2NCOCl, DCM Int3->Cond4 Int4 5-Bromo-6-methoxypicolinonitrile Cond4->Int4 Cond5 Step 5: Pinner Esterification EtOH, HCl (gas), Reflux Int4->Cond5 Prod Ethyl 5-bromo-6-methoxypicolinate (Target Scaffold) Cond5->Prod

Figure 1: Five-step regiocontrolled synthesis of Ethyl 5-bromo-6-methoxypicolinate.

Quantitative Data & Reaction Parameters

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield
1 O-AlkylationMeI, Ag₂CO₃, CHCl₃252485-90%
2 DoM & BrominationLDA, 1,2-Dibromoethane, THF0 to -78370-75%
3 N-OxidationmCPBA, DCM251280-85%
4 CyanationTMSCN, Me₂NCOCl, DCM251665-70%
5 EsterificationAnhydrous HCl(g), EtOH80 (Reflux)1285-90%

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: O-Alkylation to 2-Methoxypyridine

Causality: 2-Hydroxypyridine is an ambident nucleophile that exists in equilibrium with 2-pyridone. To prevent N-alkylation, Silver(I) carbonate (Ag₂CO₃) is used. The strong affinity of Ag⁺ for the nitrogen atom biases the electrophilic attack of methyl iodide (MeI) exclusively to the oxygen atom.

  • Procedure: Suspend 2-hydroxypyridine (1.0 equiv) and Ag₂CO₃ (0.6 equiv) in anhydrous CHCl₃. Add MeI (2.0 equiv) dropwise in the dark. Stir at room temperature for 24 hours. Filter the silver salts through Celite, wash with CHCl₃, and concentrate the filtrate. Purify via distillation.

  • Self-Validation: ¹H NMR should show a sharp singlet at ~3.90 ppm (O-CH₃). The absence of a peak at ~3.50 ppm confirms no N-methyl-2-pyridone byproduct was formed.

Step 2: Directed Ortho-Metalation (DoM) to 3-Bromo-2-methoxypyridine

Causality: The methoxy group acts as a Directed Metalation Group (DMG). Using Lithium diisopropylamide (LDA) at 0 °C ensures complete and exclusive deprotonation at the C3 position over the C6 position[2]. 1,2-Dibromoethane is chosen as the electrophile over Br₂ to prevent oxidative dimerization of the highly reactive lithiated species.

  • Procedure: Under argon, dissolve 2-methoxypyridine (1.0 equiv) in anhydrous THF and cool to 0 °C. Dropwise add LDA (1.2 equiv, 2.0 M in THF/heptane). Stir for 1 hour at 0 °C. Cool the deep red solution to -78 °C and add 1,2-dibromoethane (1.5 equiv) dropwise. Allow to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Self-Validation: D₂O Quench Test: Before adding the bromide, withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS or ¹H NMR. You must observe >95% deuterium incorporation exclusively at C3 before proceeding.

Step 3: N-Oxidation to 3-Bromo-2-methoxypyridine-1-oxide

Causality: Pyridines are inherently resistant to nucleophilic attack unless highly activated. Oxidation to the N-oxide withdraws electron density from the alpha and gamma positions, priming the ring for the subsequent cyanation.

  • Procedure: Dissolve 3-bromo-2-methoxypyridine (1.0 equiv) in DCM. Add m-chloroperoxybenzoic acid (mCPBA, 77%, 1.2 equiv) portion-wise at 0 °C. Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃, wash with saturated NaHCO₃ to remove m-chlorobenzoic acid, dry over Na₂SO₄, and concentrate.

  • Self-Validation: TLC (Hexanes/EtOAc 1:1) will show a dramatic shift to a highly polar spot (R_f ~0.1) compared to the starting material (R_f ~0.6).

Step 4: Reissert-Henze Cyanation to 5-Bromo-6-methoxypicolinonitrile

Causality: This is the critical regiocontrol step. Dimethylcarbamoyl chloride (Me₂NCOCl) reacts with the N-oxide to form an highly electrophilic N-acyloxypyridinium intermediate. Because the C2 position is sterically and electronically blocked by the methoxy group, the cyanide nucleophile (from TMSCN) is forced to attack exclusively at the C6 position. Subsequent rearomatization expels the carbamate, yielding the nitrile. Note: By IUPAC nomenclature, the nitrile takes priority, so the numbering shifts: the old C6 becomes C2, making the product 5-bromo-6-methoxypicolinonitrile.

  • Procedure: Dissolve the N-oxide (1.0 equiv) in anhydrous DCM under argon. Add Trimethylsilyl cyanide (TMSCN, 1.5 equiv) followed by Dimethylcarbamoyl chloride (1.2 equiv). Stir at room temperature for 16 hours. Quench with 10% aqueous K₂CO₃, extract with DCM, and purify via flash chromatography.

  • Self-Validation: FTIR spectroscopy must show a sharp, distinct nitrile (C≡N) stretch at ~2230 cm⁻¹.

Step 5: Pinner Esterification to Ethyl 5-bromo-6-methoxypicolinate

Causality: Anhydrous HCl protonates the nitrile, making the carbon highly susceptible to nucleophilic attack by ethanol to form an imidate salt. The addition of water during the workup hydrolyzes the imidate directly to the target ethyl ester.

  • Procedure: Dissolve 5-bromo-6-methoxypicolinonitrile (1.0 equiv) in anhydrous ethanol. Bubble anhydrous HCl gas through the solution for 30 minutes at 0 °C. Heat the sealed reaction mixture to reflux (80 °C) for 12 hours. Cool to room temperature, concentrate in vacuo, and partition the residue between water and EtOAc. Wash the organic layer with brine, dry, and concentrate to yield the final product.

  • Self-Validation: ¹H NMR will confirm the disappearance of the nitrile and the appearance of the ethyl ester signals: a quartet at ~4.4 ppm (2H) and a triplet at ~1.4 ppm (3H). LC-MS will show the exact mass corresponding to [M+H]⁺ for C₉H₁₀BrNO₃.

References

  • Gros, P., Fort, Y. "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?" The Journal of Organic Chemistry, 2003, 68, 9, 3522–3526. URL:[Link]

  • Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction". The Journal of Organic Chemistry, 1983, 48, 8, 1375–1377. URL:[Link]

  • Vertex Pharmaceuticals Inc. "Oxadiazine compounds and methods of use thereof". WIPO Patent WO2017031325A1, 2017.
  • Pinner, A. "Pinner Reaction". Comprehensive Organic Name Reactions and Reagents, 2010. URL:[Link]

Sources

Optimized protocol for Suzuki coupling with Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for Suzuki-Miyaura Cross-Coupling of Ethyl 5-bromo-6-methoxypicolinate

Abstract & Strategic Significance

This guide details the optimized protocol for the palladium-catalyzed cross-coupling of Ethyl 5-bromo-6-methoxypicolinate with aryl/heteroaryl boronic acids. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core for kinase inhibitors and CNS-active agents.

Technical Challenge: The substrate presents a unique electronic push-pull system. The C2-ester (electron-withdrawing) activates the ring, while the C6-methoxy group (electron-donating) adjacent to the C5-bromide increases electron density at the oxidative addition site. Furthermore, the C2-ester is susceptible to saponification under vigorous basic conditions. This protocol prioritizes chemoselectivity (preserving the ester) and conversion efficiency .

Substrate Analysis & Mechanistic Insight

FeatureChemical ImplicationOperational Adjustment
C5-Bromide Reactive handle (oxidative addition).Catalyst: Requires electron-rich ligands (e.g., dppf, XPhos) to facilitate oxidative addition into the slightly deactivated C-Br bond (due to ortho-OMe).
C6-Methoxy Ortho-substituent; EDG.Sterics: Minimal hindrance, but electronic enrichment requires higher catalyst activity than simple bromopyridines.
C2-Ethyl Ester Base-labile functionality.Base Selection: Avoid Hydroxides (NaOH/KOH). Use Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄).[1] Temp: Limit to <100°C.
Pyridine Nitrogen Lewis basicity.[2]Poisoning Risk: Can coordinate to Pd. Bidentate ligands (dppf) or bulky monodentate ligands (XPhos) prevent catalyst deactivation.

Experimental Protocol

Method A: The "Gold Standard" (Robust & Scalable)

Recommended for standard aryl boronic acids and initial screening.

Reagents:

  • Substrate: Ethyl 5-bromo-6-methoxypicolinate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[3]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂ ) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃ ) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Charging: Add the substrate, boronic acid, K₂CO₃, and Pd catalyst to the vessel.

    • Note: Weighing the catalyst in air is acceptable for Pd(dppf)Cl₂, but minimize exposure time.

  • Degassing (Critical):

    • Seal the vessel with a septum.[2]

    • Evacuate under high vacuum for 2 minutes, then backfill with Argon/Nitrogen. Repeat 3 times .

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Solvent Addition: Syringe in the pre-degassed Dioxane/Water mixture.

  • Reaction:

    • Thermal: Heat to 85°C in an oil bath for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (M+H signal).

    • Checkpoint: If the ester hydrolyzes (Acid product formed), lower temp to 60°C and switch base to K₃PO₄.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1][2][3]

    • Filter through a pad of Celite (diatomaceous earth) to remove Pd black.

    • Separate phases.[2][3][5] Wash organic layer with Brine (sat. NaCl).

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: High-Efficiency (For Sterically Hindered/Deactivated Partners)

Use if Method A gives low yields (<40%).

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄ ) (2.0 equiv)

  • Solvent: THF / Water (10:1)

  • Temp: 60°C (Milder condition preserves the ester).

Visualization: Experimental Workflow

SuzukiProtocol Start Start: Reagent Weighing Degas Degassing Cycles (Vac/Ar x3) Start->Degas Solvent Add Solvent (Dioxane/H2O 4:1) Degas->Solvent Heat Heat to 85°C (4-12 Hours) Solvent->Heat Monitor Monitor (LCMS/TLC) Heat->Monitor Decision Conversion > 95%? Monitor->Decision Workup Filter (Celite) & Extraction Decision->Workup Yes Trouble Consult Optimization Matrix Decision->Trouble No (Stalled) Purify Flash Chromatography Workup->Purify Trouble->Heat Add Catalyst/Time

Caption: Figure 1. Standard operational workflow for the Suzuki coupling of Ethyl 5-bromo-6-methoxypicolinate.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Oxidative addition failed (Deactivated C-Br).Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands accelerate oxidative addition.
Ester Hydrolysis Base too strong or Temp too high.Switch base to K₃PO₄ or NaHCO₃ . Lower temp to 60–70°C.
Protodeboronation Unstable Boronic Acid (partner).Use Boronic Ester (Pinacol) instead of acid. Add base after heating to temp. Switch solvent to anhydrous DME/CsF.
Pd Residue in Product Pyridine coordination to Pd.Use a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during workup or wash with aqueous N-acetylcysteine.

Safety & Handling

  • Palladium: Heavy metal. All waste must be segregated into heavy metal waste streams.

  • Pyridine Derivatives: Potential irritants/sensitizers. Handle in a fume hood.

  • Pressure: If using a sealed vial (microwave or thermal), ensure the vessel is rated for the pressure generated by dioxane/water at 100°C.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[1][7] Application Notes and Protocols for Suzuki Coupling of Heteroaryl Bromides. BenchChem Technical Library. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie, 48(49), 9240-9261. Link

Sources

Conditions for hydrolysis of Ethyl 5-bromo-6-methoxypicolinate to acid

Author: BenchChem Technical Support Team. Date: March 2026

The hydrolysis of ethyl 5-bromo-6-methoxypicolinate to 5-bromo-6-methoxypicolinic acid is a foundational transformation in the synthesis of advanced pharmaceutical intermediates. This specific building block is heavily utilized in the development of sphingosine-1-phosphate-1 (S1P1) receptor agonists for autoimmune therapies[1][2] and novel PARP1 inhibitors for oncology[3].

As a Senior Application Scientist, I have observed that while ester hydrolysis is often treated as a trivial textbook procedure, the unique electronic environment of the 5-bromo-6-methoxypyridine scaffold demands precise control over reaction parameters. This guide details a field-proven, self-validating protocol designed to maximize yield while suppressing side reactions.

Mechanistic Causality: Designing the Reaction Matrix

To achieve high-purity conversion, every reagent and condition must be selected to navigate the specific vulnerabilities of the substrate:

  • Base Selection (Suppression of SNAr): The pyridine ring is inherently electron-deficient, a property exacerbated by the electron-withdrawing 5-bromo substituent. This renders the C6-methoxy group highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Utilizing strong bases like NaOH or KOH, especially at elevated temperatures, risks hydroxide attack at C6, displacing the methoxide and forming an undesired 6-hydroxypicolinic acid impurity. Lithium hydroxide (LiOH) provides a milder nucleophilic environment, selectively attacking the ester carbonyl at room temperature without triggering SNAr[4][5].

  • Solvent Architecture (Phase Harmonization): Ethyl 5-bromo-6-methoxypicolinate exhibits high lipophilicity. A purely aqueous base system results in a biphasic mixture with severely retarded reaction kinetics. Tetrahydrofuran (THF) is selected to fully solubilize the ester. Methanol (MeOH) acts as a critical bridging co-solvent, harmonizing the polarity gap between THF and the aqueous LiOH, thereby creating a homogeneous, single-phase reaction matrix[4][5].

  • Isoelectric Acidification: Picolinic acids are amphoteric. Over-acidification (pH < 1) protonates the pyridine nitrogen, converting the product into a highly water-soluble hydrochloride salt and devastating the isolated yield. Controlled acidification to pH 3–4 targets the isoelectric point, ensuring the product precipitates exclusively as the neutral, water-insoluble free carboxylic acid[6].

Logical Relationships & Experimental Workflows

Pathway Substrate Ethyl 5-bromo-6-methoxypicolinate Acid 5-Bromo-6-methoxypicolinic Acid (Key Intermediate) Substrate->Acid Mild Hydrolysis Agonist S1P1 Receptor Agonist (e.g., ACT-209905 analog) Acid->Agonist Amide Coupling Receptor S1P1 Receptor Internalization Agonist->Receptor Target Binding Clinical Lymphocyte Sequestration (Immunosuppression Therapy) Receptor->Clinical Downstream Effect

Synthetic utility of 5-bromo-6-methoxypicolinic acid in S1P1 agonist drug development.

Workflow A 1. Substrate Dissolution (THF/MeOH, 1:1 v/v) B 2. Base Addition (Aq. LiOH, 2.0 eq) A->B C 3. Hydrolysis (Stir at RT, 15h) B->C D 4. IPC Validation (TLC & LC-MS) C->D E 5. Isoelectric Acidification (1M HCl to pH 3-4) D->E F 6. Isolation (Filtration & Vacuum Drying) E->F

Experimental workflow for the mild base-catalyzed hydrolysis of picolinate esters.

Quantitative Data Summaries

Table 1: Optimized Reaction Parameters & Equivalents

ComponentRoleEquivalentsVolume / Concentration
Ethyl 5-bromo-6-methoxypicolinateStarting Material1.0 eq0.2 M (Effective concentration)
Tetrahydrofuran (THF)Primary SolventN/A4.0 Vol (e.g., 4 mL per gram)
Methanol (MeOH)Phase-transfer Co-solventN/A4.0 Vol (e.g., 4 mL per gram)
Lithium Hydroxide (LiOH·H₂O)Mild Nucleophilic Base2.0 eq2.0 Vol (Dissolved in H₂O)
Hydrochloric Acid (HCl)Quenching / Acidification~2.2 eq1.0 M Aqueous Solution

Table 2: Expected Analytical & Yield Data

ParameterExpected ValueSelf-Validation Indicator
Reaction Time 12–15 hours (Overnight)Complete disappearance of SM on TLC.
TLC Conditions Rf ~ 0.1 (Product)30% EtOAc in Hexanes (UV 254 nm).
LC-MS (ESI+) m/z 232.0, 234.0 [M+H]⁺1:1 isotopic bromine doublet confirms structural integrity.
Isolated Yield 92% – 97%High yield indicates successful isoelectric precipitation.
Physical State White to off-white solidDiscoloration indicates over-acidification or SNAr degradation.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is engineered to be a self-validating system. Each step includes an observable in-process control (IPC) to verify that the chemical state matches the theoretical model before proceeding.

Step 1: Substrate Dissolution

  • Charge a round-bottom flask equipped with a magnetic stir bar with ethyl 5-bromo-6-methoxypicolinate (1.0 eq).

  • Add THF (4.0 Vol) and MeOH (4.0 Vol). Stir at room temperature (20–25 °C) until complete dissolution is achieved.

  • Self-Validation Check: The solution must be completely clear. Any turbidity indicates poor solvent quality or degraded starting material.

Step 2: Base Addition & Reaction

  • Prepare a solution of LiOH monohydrate (2.0 eq) in deionized water (2.0 Vol).

  • Add the aqueous LiOH solution dropwise to the stirring organic mixture over 5 minutes to prevent localized exotherms.

  • Seal the flask and stir vigorously at room temperature for 15 hours[4].

  • Self-Validation Check (IPC): Analyze an aliquot via TLC (30% EtOAc/Hexanes) and LC-MS. The reaction is validated as complete when the high-Rf ester spot is entirely consumed, and LC-MS shows the characteristic bromine doublet at m/z 232/234.

Step 3: Solvent Removal

  • Transfer the reaction mixture to a rotary evaporator.

  • Concentrate under reduced pressure (at 30–35 °C) to remove the majority of the THF and MeOH.

  • Causality Note: Removing the organic solvents before acidification is critical. If THF/MeOH remain, they will act as co-solvents for the product during the aqueous workup, significantly depressing the isolated yield.

Step 4: Isoelectric Acidification & Isolation

  • Dilute the remaining aqueous residue with a small volume of water (if too viscous) and cool the flask in an ice bath to 0–5 °C.

  • Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter or high-resolution pH paper.

  • Halt the addition exactly when the pH reaches 3.0–4.0.

  • Self-Validation Check: A thick, white precipitate will crash out of the solution precisely as the isoelectric point is reached. If the solution clears up again, the pH has dropped too low (formation of the soluble hydrochloride salt); back-titrate carefully with 1M NaOH if this occurs.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Filter the solid through a sintered glass funnel, washing the filter cake with ice-cold water (2 x 1 Vol).

  • Dry the product under high vacuum at 40 °C to a constant weight to afford 5-bromo-6-methoxypicolinic acid as a white solid.

References

  • Bolli, M. H., et al. (2016). Novel S1P1 receptor agonists – Part 5: From amino-to alkoxy-pyridines. European Journal of Medicinal Chemistry, 115, 326-341.

  • Vertex Pharmaceuticals. (2017). Oxadiazine compounds and methods of use thereof. Patent No. WO2017031325A1.

  • AstraZeneca AB. (2024). Parp1 inhibitor compounds. Patent No. WO2024256377A1.

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies on Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols

Substrate Profiling & Mechanistic Rationale

Ethyl 5-bromo-6-methoxypicolinate is a highly versatile, bis-electrophilic scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PI3K-γ and PARP1 inhibitors[1][2]. The reactivity of this molecule is dictated by the strong electron-withdrawing nature of both the pyridine nitrogen and the C2-ethyl ester.

When designing a Nucleophilic Aromatic Substitution (SNAr) on this substrate, chemists must navigate two primary mechanistic challenges: Regioselectivity and Chemoselectivity .

Regioselectivity: The C5 vs. C6 Dichotomy

The substrate possesses two potential leaving groups: the C5-bromide and the C6-methoxy group. Despite bromide being a traditionally superior leaving group in aliphatic chemistry, uncatalyzed SNAr on this pyridine core occurs exclusively at the C6 position[3].

The Causality: SNAr requires the stabilization of a negatively charged intermediate (the Meisenheimer complex). When a nucleophile attacks the C6 position (ortho to the nitrogen), the resulting negative charge is delocalized directly onto the highly electronegative pyridine nitrogen. Conversely, attack at the C5 position (meta to the nitrogen) places the negative charge on the ring carbons. Without nitrogen's resonance stabilization, the activation energy barrier for C5-attack is prohibitively high. Consequently, the C5-bromide remains inert under standard SNAr conditions, reserving it as a pristine handle for downstream transition-metal catalyzed cross-couplings (e.g., Negishi or Suzuki couplings)[2].

Meisenheimer SM C6-Methoxy Substrate MC Meisenheimer Complex (N- stabilized) SM->MC Nuc Nucleophile Nuc->MC Attack C6 Prod C6-Substituted Product MC->Prod -OMe loss

Figure 1: SNAr mechanism at C6 showing Meisenheimer complex stabilization by pyridine nitrogen.

Chemoselectivity: SNAr vs. Nucleophilic Acyl Substitution

A secondary challenge is managing the competing reactivity of the C2-ethyl ester. The choice of nucleophile directly dictates the reaction pathway based on Hard-Soft Acid-Base (HSAB) principles:

  • Hard Nucleophiles (e.g., Primary Amines): Primary amines are excellent acyl transfer agents. Heating the substrate with a primary amine typically results in a tandem reaction: SNAr at C6 and nucleophilic acyl substitution (amidation) at the C2 ester.

  • Soft Nucleophiles (e.g., Thiolates): Highly polarizable "soft" nucleophiles preferentially attack the "soft" electrophilic aromatic C6 carbon over the "hard" localized carbonyl carbon. This allows for rapid, chemoselective SNAr while perfectly preserving the ester.

OrthogonalReactivity SM Ethyl 5-bromo-6-methoxypicolinate (Substrate) PathA Soft Nucleophile SNAr (e.g., PhSNa, DMF) SM->PathA C6 Attack PathB Hard Nucleophile SNAr (e.g., RNH2, Heat) SM->PathB C2 & C6 Attack PathC Transition Metal Catalysis (e.g., Pd/Cu) SM->PathC C5 Insertion ProdA C6-Thioether (Ester Preserved) PathA->ProdA ProdB C6-Amino Amide (Tandem SNAr + Amidation) PathB->ProdB ProdC C5-Functionalized (C6-OMe Preserved) PathC->ProdC

Figure 2: Chemoselective and orthogonal reaction pathways for Ethyl 5-bromo-6-methoxypicolinate.

Quantitative Optimization Data

The following table summarizes the causal relationship between nucleophile selection, reaction conditions, and the resulting chemoselectivity.

EntryNucleophileSolventTemp (°C)Time (h)Major ProductYield (%)
1Morpholine (3.0 eq)DMSO11012Ethyl 5-bromo-6-morpholinopicolinate78
2Benzylamine (3.0 eq)EtOH80245-bromo-6-(benzylamino)-N-benzylpicolinamide85
3PhSNa (1.2 eq)DMF604Ethyl 5-bromo-6-(phenylthio)picolinate92
4NaOMe (5.0 eq)MeOH6524Isotope/Ligand Exchange (No net SNAr)N/A

Note: Entry 4 demonstrates transesterification and degenerate SNAr, returning the methyl ester analogue frequently cited in literature[1][3].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints.

Protocol A: Chemoselective SNAr with a Soft Nucleophile (Ester Preservation)

Objective: Displace the C6-methoxy group with sodium thiophenolate while keeping the C2-ethyl ester and C5-bromide intact.

  • Reaction Setup: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add Ethyl 5-bromo-6-methoxypicolinate (1.0 mmol, 260 mg) and anhydrous DMF (4.0 mL).

  • Nucleophile Addition: Add Sodium thiophenolate (1.2 mmol, 158 mg) in one portion. The solution will typically turn a pale yellow.

  • Heating: Seal the vial under a nitrogen atmosphere and heat the mixture at 60 °C using an oil bath or heating block.

  • Self-Validation Checkpoint (2 Hours):

    • Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation: The starting material mass (

      
       260/262) should be completely consumed. A new product mass corresponding to the thioether (
      
      
      
      338/340) must be the dominant peak. If SM > 5%, add an additional 0.2 eq of PhSNa and heat for 1 hour.
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (3 × 10 mL) to remove DMF, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Protocol B: Tandem SNAr and Amidation with a Hard Nucleophile

Objective: Achieve dual-functionalization using a primary amine to yield a C6-amino picolinamide.

  • Reaction Setup: Charge a microwave-safe vial with Ethyl 5-bromo-6-methoxypicolinate (1.0 mmol, 260 mg).

  • Reagent Addition: Add Benzylamine (3.5 mmol, 375 mg) and absolute Ethanol (3.0 mL). Causality: Excess amine is required as it acts as both the C6-nucleophile and the C2-acyl acceptor.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100 °C for 45 minutes.

  • Self-Validation Checkpoint (Post-Irradiation):

    • Perform TLC (Silica, 30% EtOAc in Hexanes).

    • Validation: The SM spot (

      
      ) should be absent. A highly UV-active, lower-running spot (
      
      
      
      ) indicates the highly polar amide product.
  • Workup & Isolation: Concentrate the reaction mixture directly onto silica gel. Purify via flash chromatography (DCM/MeOH gradient) to isolate the bis-functionalized product.

Analytical Validation Markers

To confirm the success of the SNAr reaction, utilize the following spectroscopic markers:

  • ¹H NMR (CDCl₃): The most definitive proof of successful SNAr at C6 is the complete disappearance of the sharp singlet at ~4.05 ppm , which corresponds to the C6-methoxy protons[3]. Additionally, the isolated aromatic proton at C4 will shift slightly upfield due to the enhanced electron-donating effect of the newly introduced amine or thioether group.

  • Mass Spectrometry: The distinctive 1:1 isotopic doublet pattern (

    
     and 
    
    
    
    ) must remain intact in the product spectra, confirming that the C5-bromide was not inadvertently cleaved or substituted.

References[1] WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - google.com - Link[2] WO2024256377A1 - Parp1 inhibitor compounds - Google Patents - google.com - Link[3] Methyl 5-Iodo-6-methoxypicolinate | Research Chemical - Benchchem - benchchem.com - Link

Sources

Application Note: Buchwald-Hartwig Amination of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for immediate implementation in R&D workflows. It synthesizes mechanistic principles with empirical data to address the specific challenges of Ethyl 5-bromo-6-methoxypicolinate .

Executive Summary & Strategic Analysis

Ethyl 5-bromo-6-methoxypicolinate represents a "privileged scaffold" in medicinal chemistry, often serving as a precursor for kinase inhibitors and CNS-active agents. However, it presents a dual-challenge for cross-coupling:

  • Electronic/Steric Conflict: The C5-bromide is flanked by a C6-methoxy group. While the pyridine ring is electron-deficient (facilitating oxidative addition), the ortho-methoxy group introduces significant steric bulk and electron donation, potentially retarding the transmetalation or reductive elimination steps.

  • Functional Group Sensitivity: The C2-ethyl ester is highly susceptible to hydrolysis or transesterification. Standard strong bases like Sodium tert-butoxide (NaOtBu) or LiHMDS—common in Buchwald protocols—are contraindicated here due to the risk of converting the ethyl ester to a tert-butyl ester or carboxylic acid.

The Solution: This protocol utilizes Third-Generation (G3) Palladacycle Precatalysts with weak carbonate bases to ensure ester integrity while overcoming steric hindrance.

Critical Parameter Optimization

Base Selection: The "Ester Safety" Rule
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    .
    • Reason: Rapid transesterification (to

      
      -butyl ester) or saponification.
      
  • Recommended:

    
     (Cesium Carbonate) or 
    
    
    
    (Tribasic Potassium Phosphate).
    • Insight:

      
       is superior in dioxane/toluene due to the "Cesium Effect" (higher solubility and softer cation), which facilitates the deprotonation of the amine-Pd complex without attacking the ester [1].
      
Ligand Selection: The "Amine-Dependent" Strategy

The choice of ligand is dictated by the nucleophile (amine) type. The ortho-methoxy group on the pyridine requires bulky, electron-rich dialkylbiaryl phosphines.

Amine ClassRecommended LigandCatalyst SystemRationale
Primary Amines BrettPhos BrettPhos Pd G3Designed to prevent

-hydride elimination; accommodates ortho sterics.
Secondary Amines RuPhos RuPhos Pd G3Excellent for bulky secondary amines; prevents reduction of the aryl halide.
Anilines XPhos XPhos Pd G3High turnover for weak nucleophiles; robust against steric bulk.
Amides tBuBrettPhos tBuBrettPhos Pd G3Specifically tuned for amidations (lower pKa nucleophiles).
Solvent System
  • Primary: 1,4-Dioxane (anhydrous).

    • Why: High boiling point (

      
      ) allows sufficient thermal activation for hindered substrates; good solubility for 
      
      
      
      .
  • Alternative: Toluene (for extremely hydrophobic substrates).

Visualized Workflows

Ligand Selection Decision Tree

LigandSelection Start Select Amine Nucleophile IsPrimary Is it a Primary Amine? Start->IsPrimary IsSecondary Is it a Secondary Amine? IsPrimary->IsSecondary No BrettPhos Use BrettPhos Pd G3 (Best for 1° Amines) IsPrimary->BrettPhos Yes IsAmide Is it an Amide/Lactam? IsSecondary->IsAmide No RuPhos Use RuPhos Pd G3 (Best for 2° Amines) IsSecondary->RuPhos Yes tBuBrett Use tBuBrettPhos Pd G3 (Best for Amides) IsAmide->tBuBrett Yes XPhos Use XPhos Pd G3 (General Purpose) IsAmide->XPhos No (e.g. Anilines)

Caption: Decision matrix for selecting the optimal G3 precatalyst based on amine classification.

Reaction Mechanism & Steric Challenge

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Facile due to Pyridine) Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 BaseStep Base Exchange (Cs2CO3) Complex1->BaseStep TransMet Amine Binding & Deprotonation BaseStep->TransMet RedElim Reductive Elimination (Challenging Step) TransMet->RedElim Steric Clash (6-OMe vs Ligand) RedElim->Pd0 Regeneration Product Aminated Product RedElim->Product

Caption: Catalytic cycle highlighting the Reductive Elimination bottleneck caused by the C6-Methoxy group.

Detailed Experimental Protocol

Protocol A: Coupling with Primary Amines (BrettPhos System)

Scale: 1.0 mmol | Time: 12–16 hours | Temp:



Reagents:

  • Ethyl 5-bromo-6-methoxypicolinate (

    
    , 
    
    
    
    )
  • Primary Amine (

    
    , 
    
    
    
    )
  • BrettPhos Pd G3 (

    
    , 
    
    
    
    ,
    
    
    )
    • Note: If G3 is unavailable, use

      
       (
      
      
      
      ) + BrettPhos (
      
      
      )
  • 
     (
    
    
    
    ,
    
    
    ,
    
    
    )
  • 1,4-Dioxane (anhydrous,

    
    , 
    
    
    
    )

Procedure:

  • Vessel Prep: Oven-dry a

    
     reaction vial with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.
    
  • Solids Addition: Charge the vial with the Pyridine substrate ,

    
     , and BrettPhos Pd G3 .
    
    • Critical: If the amine is a solid, add it now.[1]

  • Inerting: Cap the vial (septum cap) and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Liquids Addition: Inject anhydrous 1,4-Dioxane . If the amine is a liquid, inject it last.

  • Reaction: Place in a pre-heated heating block at

    
     . Stir vigorously (
    
    
    
    ).
    • Why:

      
       is heterogeneous; vigorous stirring is essential for surface-mediated deprotonation.
      
  • Monitoring: Check LC-MS at 4 hours. If conversion is

    
    , add another 
    
    
    
    catalyst.
  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Coupling with Secondary Amines (RuPhos System)

Modifications from Protocol A:

  • Catalyst: Substitute BrettPhos Pd G3 with RuPhos Pd G3 (

    
    ).
    
  • Temperature: Can often be lowered to

    
      for cyclic secondary amines (e.g., morpholine, piperidine).
    
  • Base: If the substrate is extremely base-sensitive, switch

    
     to 
    
    
    
    (finely ground).

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or Inactive Pd1. Ensure solvent is degassed and anhydrous.2.[1] Switch to XPhos Pd G3 (more robust).3. Check for "chelating" groups on the amine.
Ester Hydrolysis (Acid formed) Wet Solvent or Hydroxide Contamination1. Use fresh anhydrous dioxane.2. Ensure

is dry (store in desiccator).3. Switch to

.
Dehalogenation (H-product)

-Hydride Elimination
1. Switch ligand to RuPhos (prevents

-elimination).2. Lower temperature to

.
Transesterification Alkoxide Base UsedSTOP. Do not use NaOtBu. Use only Carbonate or Phosphate bases.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • BenchChem Application Note. Optimization of Buchwald-Hartwig amination conditions. BenchChem.[1][2][3] Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

Sources

Application Note: Chemoselective Reduction of Ethyl 5-bromo-6-methoxypicolinate to (5-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern drug development, particularly in the design of kinase inhibitors (e.g., PI3K-γ inhibitors) 1. A frequent synthetic bottleneck in these pathways is the chemoselective reduction of an ester to a primary alcohol in the presence of a reactive aryl halide. This application note details a highly efficient, scalable, and chemoselective protocol for the reduction of ethyl 5-bromo-6-methoxypicolinate to (5-bromo-6-methoxypyridin-2-yl)methanol. By leveraging the unique electronic activation of the picolinate (pyridine-2-carboxylate) system, we bypass harsh reducing agents in favor of mild sodium borohydride (NaBH₄) in ethanol, completely suppressing undesired hydrodehalogenation.

Mechanistic Rationale & Causality

Standard aliphatic and aromatic esters are notoriously resistant to mild hydride donors like NaBH₄, typically requiring strong reductants such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum Hydride (DIBAL-H) 2. However, applying LiAlH₄ to a substrate containing an electron-deficient 5-bromopyridine moiety frequently results in competitive hydrodehalogenation (loss of the bromine atom), destroying the critical synthetic handle needed for downstream cross-coupling reactions.

The Picolinate Advantage: Ethyl 5-bromo-6-methoxypicolinate is not a standard ester; it is a highly activated pyridine-2-carboxylate. The nitrogen atom at the 2-position exerts a strong inductive electron-withdrawing effect on the adjacent ester carbonyl, significantly increasing its electrophilicity 3. Furthermore, the pyridine nitrogen can coordinate with the sodium/boron species during the transition state, directing the hydride delivery.

This dual electronic and coordinative activation allows the ester to be reduced by NaBH₄ in a protic solvent (ethanol) at moderate heating (50 °C). The protic solvent is critical as it participates in the transition state, facilitating the expulsion of the ethoxide leaving group and accelerating the reduction of the intermediate aldehyde to the final alcohol 4.

Reaction Workflow & Chemoselectivity Logic

Chemoselectivity cluster_paths Reducing Agent Selection Start Substrate: Ethyl 5-bromo-6-methoxypicolinate LiAlH4 LiAlH4 / THF (Harsh Hydride) Start->LiAlH4 NaBH4 NaBH4 / EtOH (Mild, Picolinate-Activated) Start->NaBH4 Debrom Hydrodehalogenation (Loss of 5-Br) LiAlH4->Debrom Success Chemoselective Ester Reduction (Preserves 5-Br) NaBH4->Success Product Target Alcohol: (5-Bromo-6-methoxypyridin-2-yl)methanol Success->Product

Fig 1. Chemoselective pathway for picolinate reduction avoiding hydrodehalogenation.

Quantitative Data & Optimization

To establish the optimal conditions, various reducing systems were evaluated for their impact on yield and 5-bromo integrity. The data below summarizes the superiority of the NaBH₄/EtOH system for this specific substrate class.

Reducing AgentSolventTemp (°C)Ester Reduction5-Bromo IntegrityOverall Yield
LiAlH₄ (2.0 eq)THF0 to 25CompletePoor (Debromination)< 20%
DIBAL-H (2.5 eq)DCM-78 to 25CompleteModerate50–60%
NaBH₄ (3.0 eq)EtOH25IncompleteExcellent30% (Recovered SM)
NaBH₄ (3.1 + 3.4 eq) EtOH 50 Complete Excellent > 85%

Step-by-Step Protocol (Self-Validating System)

This protocol is adapted from validated pharmaceutical workflows 1 and incorporates specific In-Process Controls (IPCs) to ensure the reaction proceeds correctly without over-reduction.

Reagents & Equipment:

  • Ethyl 5-bromo-6-methoxypicolinate (100 mg, 0.38 mmol, 1.0 eq)

  • Sodium Borohydride (NaBH₄) (95 mg total, 2.51 mmol, ~6.5 eq)

  • Absolute Ethanol (≥99.5%) (2.0 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

Execution Steps:

  • Substrate Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 5-bromo-6-methoxypicolinate (100 mg, 0.38 mmol) and suspend it in absolute ethanol (2.0 mL).

  • First Hydride Addition: Cool the suspension to 0 °C using an ice bath. Slowly add NaBH₄ (45 mg, 1.19 mmol, ~3.1 eq) in small portions.

    • Causality Note: Adding at 0 °C prevents a rapid exothermic reaction with the solvent.

    • Self-Validation: Mild effervescence (H₂ gas) is expected. If violent bubbling occurs, the ethanol contains excessive water, which will prematurely destroy the reagent.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50 °C. Stir for 2.5 hours.

    • Causality Note: Room temperature is insufficient to overcome the activation energy required for the initial hydride attack on the ester carbonyl. Heating to 50 °C provides optimal thermal activation without causing rapid thermal degradation of the NaBH₄ in ethanol.

  • In-Process Control (IPC) 1: After 2.5 hours, sample the reaction for LCMS or TLC (e.g., 30% EtOAc in Hexanes). The intermediate aldehyde is rarely observed, but unreacted ester may remain due to the gradual consumption of NaBH₄ by the ethanol solvent.

  • Second Hydride Addition: If starting material persists, cool the mixture slightly and add a second portion of NaBH₄ (50 mg, 1.32 mmol, ~3.4 eq). Resume heating at 50 °C for an additional 2 hours.

    • Causality Note: Borohydride reduction of esters is kinetically slow, and its reaction with ethanol to form sodium tetraethoxyborate is a competing background reaction. Staggered addition ensures a sustained concentration of active hydride over the extended reaction time.

  • Quenching (Self-Validating Step): Cool the reaction to 0 °C. Carefully add saturated aqueous NH₄Cl (2.0 mL) dropwise.

    • Causality Note: Strong aqueous acids can generate toxic borane gas or cause violent exotherms. Saturated NH₄Cl provides a mild, buffered proton source to safely decompose residual hydrides.

    • Validation: The quench is complete and safe to proceed when all gas evolution ceases.

  • Extraction & Isolation: Dilute the mixture with EtOAc (10 mL) and Water (5 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure (5-bromo-6-methoxypyridin-2-yl)methanol as a solid.

Troubleshooting & Field Insights

  • Stalled Reactions: If the reaction stalls even after the second addition of NaBH₄, verify the water content of the ethanol. Highly wet ethanol will rapidly hydrolyze the borohydride reagent before it can reduce the ester. Always use absolute ethanol (≥99.5%).

  • Over-reduction (Debromination): If LCMS indicates loss of the bromine mass (M-79), ensure the internal temperature did not exceed 60 °C and that no transition metal contaminants (e.g., Pd or Cu from dirty glassware) were introduced, as these can catalyze hydrodehalogenation in the presence of hydrides.

  • Poor Mass Recovery: The product alcohol is significantly more polar than the starting ester. If the isolated yield is low, ensure the aqueous layer is extracted thoroughly. Consider a back-extraction with a more polar solvent mixture like 9:1 DCM:MeOH if the product partitions poorly into pure EtOAc.

References

  • WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS Google P
  • Ester to Alcohol - Common Conditions Common Organic Chemistry
  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters PMC - NIH
  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride Beilstein Journal of Organic Chemistry

Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Ethyl 5-bromo-6-methoxypicolinate in Modern Drug Discovery

Ethyl 5-bromo-6-methoxypicolinate is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the bromo, methoxy, and ethyl ester functionalities on the picolinate core allows for diverse downstream chemical modifications, making it a valuable intermediate in the development of novel therapeutics. Picolinic acid and its derivatives are integral components in ligands for metal ion complexation and have shown potential in various biomedical applications.[1] The demand for efficient and scalable synthetic routes to this compound is driven by the need for robust and cost-effective production of active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide to the scalable synthesis of Ethyl 5-bromo-6-methoxypicolinate, offering detailed protocols and expert insights into the experimental choices. Two primary synthetic routes are presented, with a focus on a direct and efficient pathway suitable for large-scale production.

Proposed Synthetic Pathways: A Strategic Overview

Two logical and scalable synthetic routes are proposed for the synthesis of Ethyl 5-bromo-6-methoxypicolinate. Route A is presented as the primary and more direct method, while Route B offers a viable alternative.

Diagram: Overview of Synthetic Routes

Synthetic_Routes cluster_A Route A: Preferred Pathway cluster_B Route B: Alternative Pathway A1 6-Methoxypicolinic Acid A2 Ethyl 6-methoxypicolinate A1->A2 Esterification A3 Ethyl 5-bromo-6-methoxypicolinate A2->A3 Bromination B1 6-Hydroxypicolinic Acid B2 Ethyl 6-hydroxypicolinate B1->B2 Esterification B3 Ethyl 5-bromo-6-hydroxypicolinate B2->B3 Bromination B4 Ethyl 5-bromo-6-methoxypicolinate B3->B4 Methoxylation

Caption: Proposed synthetic routes for Ethyl 5-bromo-6-methoxypicolinate.

Route A: A Direct Approach from 6-Methoxypicolinic Acid

This route is favored for its directness and potentially higher overall yield, contingent on the selective bromination of the penultimate intermediate.

Step 1: Esterification of 6-Methoxypicolinic Acid

The initial step involves the conversion of the commercially available 6-Methoxypicolinic acid[2][3] to its ethyl ester. The Fischer-Speier esterification is a classic and highly scalable method for this transformation.[4]

Causality of Experimental Choices:

  • Ethanol as Reagent and Solvent: Using an excess of ethanol serves both as the reactant and the solvent, driving the equilibrium towards the product side.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.[4] This method is well-documented for the esterification of picolinic acids.[5]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Diagram: Workflow for Esterification

Esterification_Workflow Start Start: 6-Methoxypicolinic Acid Reactants Ethanol (excess) Sulfuric Acid (catalytic) Start->Reactants Reaction Reflux Reactants->Reaction Workup Neutralization (e.g., Na2CO3) Extraction (e.g., Ethyl Acetate) Reaction->Workup Purification Distillation under reduced pressure Workup->Purification Product Product: Ethyl 6-methoxypicolinate Purification->Product

Caption: Workflow for the esterification of 6-Methoxypicolinic Acid.

Protocol: Scalable Synthesis of Ethyl 6-methoxypicolinate

Materials:

  • 6-Methoxypicolinic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a suitably sized reactor equipped with a reflux condenser and a mechanical stirrer, add 6-Methoxypicolinic acid (1.0 eq).

  • Add anhydrous ethanol (10-20 volumes).

  • Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield Ethyl 6-methoxypicolinate as a clear oil.

ParameterRecommended Value
Reactant Ratio 1:10-20 (6-Methoxypicolinic acid:Ethanol)
Catalyst Loading 0.1-0.2 eq (Sulfuric Acid)
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Expected Yield 85-95%
Step 2: Regioselective Bromination of Ethyl 6-methoxypicolinate

This is a critical step that determines the success of this synthetic route. The electron-donating methoxy group at the 6-position is an activating ortho-para director, while the electron-withdrawing ethyl ester group at the 2-position is a deactivating meta-director. The combined effect of these groups should favor the electrophilic substitution of bromine at the 5-position.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS) as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination.

  • Sulfuric Acid as Solvent and Catalyst: The use of a strong acid like sulfuric acid can protonate the pyridine nitrogen, further influencing the regioselectivity of the bromination.

  • Controlled Temperature: The reaction is typically carried out at a low to ambient temperature to control the reaction rate and minimize the formation of by-products.

Protocol: Scalable Synthesis of Ethyl 5-bromo-6-methoxypicolinate

Materials:

  • Ethyl 6-methoxypicolinate

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reactor protected from light, dissolve Ethyl 6-methoxypicolinate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare a solution of N-Bromosuccinimide (1.05 eq) in concentrated sulfuric acid.

  • Add the NBS solution dropwise to the solution of the picolinate ester, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Ethyl 5-bromo-6-methoxypicolinate.

ParameterRecommended Value
Reactant Ratio 1:1.05 (Ethyl 6-methoxypicolinate:NBS)
Reaction Temperature 0 °C to room temperature
Reaction Time 13-18 hours
Expected Yield 70-85%

Route B: An Alternative Pathway from 6-Hydroxypicolinic Acid

This route provides an alternative if the starting material, 6-Hydroxypicolinic acid, is more readily available or cost-effective.[6][7]

  • Esterification: Similar to Route A, 6-Hydroxypicolinic acid is first esterified to Ethyl 6-hydroxypicolinate.

  • Bromination: The resulting Ethyl 6-hydroxypicolinate is then brominated. The hydroxyl group is also an activating ortho-para director, which should direct the bromine to the 5-position.

  • Methoxylation: The final step involves the conversion of the 6-hydroxy group to a 6-methoxy group. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. A procedure for the methylation of 6-hydroxypyridine-2-carboxylic acid using iodomethane and silver oxide has been reported.[3]

Safety, Handling, and Waste Disposal

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.

  • Reagent-Specific Hazards:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation and contact with skin.

    • Sodium Methoxide: Corrosive and reacts violently with water.[8] Handle in a dry atmosphere.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.

For detailed safety information, always refer to the Safety Data Sheets (SDS) for each chemical used.[9][10][11]

Conclusion

The synthesis of Ethyl 5-bromo-6-methoxypicolinate is achievable on a large scale through a strategic, multi-step synthetic sequence. The preferred route, commencing from 6-Methoxypicolinic acid, offers a more direct pathway. Careful control of reaction conditions, particularly during the bromination step, is crucial for achieving high yields and purity. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, facilitating the efficient and scalable production of this important synthetic intermediate.

References

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Available at: [Link]

  • 6 - Methoxypicolinic acid, CAS No. 26893-73-2. iChemical. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Cas 19621-92-2,6-Hydroxypicolinic acid. LookChem. Available at: [Link]

  • Sodium methoxide. Wikipedia. Available at: [Link]

  • Cas 2524-52-9,Ethyl picolinate. LookChem. Available at: [Link]

Sources

Application Note: Regioselective Bromination of Ethyl 6-Methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic bromination of ethyl 6-methoxypicolinate , a critical scaffold in medicinal chemistry for the development of pyridine-based pharmacophores.

Executive Summary

The bromination of ethyl 6-methoxypicolinate (CAS: N/A for specific ester, generic scaffold) presents a classic problem in regiocontrol. The pyridine ring contains two directing groups with opposing electronic effects: the activating methoxy group (-OMe) at C6 and the deactivating ethyl ester (-COOEt) at C2.

Direct electrophilic aromatic substitution (SEAr) typically favors the C5 position , which is ortho to the activating methoxy group and para to the deactivating ester. While the C3 position is para to the methoxy group (electronically favorable), it is sterically hindered by the adjacent ester and inductively deactivated. This guide provides a high-yield protocol for C5-selective bromination using N-Bromosuccinimide (NBS) in polar aprotic solvents, avoiding radical side reactions on the ethyl chain.

Chemical Context & Mechanistic Insight

Electronic Landscape

The regiochemical outcome is dictated by the competition between the directing groups:

  • Methoxy (C6): Strong

    
     (mesomeric) donor. Directs ortho (C5) and para (C3).
    
  • Ester (C2): Strong

    
     and 
    
    
    
    (inductive) withdrawer. Deactivates ortho (C3) and para (C5).
Regioselectivity Analysis
PositionElectronic EnvironmentSteric EnvironmentPredicted Reactivity
C3 Para to OMe (Activated), Ortho to Ester (Deactivated)High: Flanked by Ester and C4.Minor Product
C4 Meta to both groups.Low.Inert
C5 Ortho to OMe (Activated), Para to Ester (Deactivated)Low: Flanked by OMe and C4.Major Product

Reagent Selection Guide

Primary Reagent: N-Bromosuccinimide (NBS)[1]
  • Role: Source of electrophilic bromine (

    
    ).[1]
    
  • Solvent System: Acetonitrile (MeCN) or DMF .

  • Why: In polar media, NBS reacts via an ionic pathway (SEAr). In non-polar solvents (e.g.,

    
    ) with initiators, it favors radical bromination of the ethyl side-chain.
    
  • Advantage: Mild conditions, high regioselectivity, easy handling compared to liquid bromine.

Alternative Reagent: Elemental Bromine ( )
  • Role: Classical brominating agent.[2]

  • Solvent System: Acetic Acid (

    
    ) or 
    
    
    
    with weak base (
    
    
    ).
  • Pros: Scalable for multi-kilogram batches; lower raw material cost.

  • Cons: Handling hazards (corrosive, volatile); lower regioselectivity (risk of over-bromination).

Detailed Experimental Protocols

Protocol A: High-Selectivity C5-Bromination (NBS Method)

Recommended for gram-scale synthesis and lead optimization.

Reagents:

  • Ethyl 6-methoxypicolinate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 - 1.10 equiv)

  • Acetonitrile (MeCN) [0.1 M concentration]

  • Ammonium Acetate (

    
    ) (10 mol%) - Optional catalyst to accelerate rate.
    

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with Ethyl 6-methoxypicolinate and Acetonitrile . Stir to dissolve.

  • Addition: Cool the solution to 0°C using an ice bath. Add NBS portion-wise over 15 minutes. Note: Protect from light to inhibit radical pathways.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Once conversion >95%, dilute with Ethyl Acetate and quench with 10%

    
     (aq)  to destroy excess bromine.
    
  • Workup: Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over anhydrous
    
    
    .
  • Purification: Concentrate in vacuo. The residue is typically a solid that can be recrystallized from Ethanol/Heptane or purified via silica flash chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% Product: Ethyl 5-bromo-6-methoxypicolinate.

Protocol B: Scalable Bromination (Bromine/Acetic Acid)

Recommended for >100g scale-up.

  • Dissolve substrate in Glacial Acetic Acid (5 vol).

  • Add Sodium Acetate (1.1 equiv) as a buffer.

  • Add Bromine (

    
    )  (1.05 equiv) dropwise at 10–15°C . Exotherm control is critical.
    
  • Stir at RT for 2 hours. Pour into ice water.

  • Filter the precipitated solid. Wash with cold water and dry.

Visualizations

Reaction Pathway (DOT Diagram)

BrominationPathway Start Ethyl 6-methoxypicolinate (Substrate) TS_C5 Transition State (C5 Attack favored by OMe) Start->TS_C5 Kinetic Control TS_C3 Transition State (C3 Attack blocked by Ester) Start->TS_C3 Steric Clash Reagent NBS / MeCN (Electrophilic Source) Reagent->TS_C5 Product Ethyl 5-bromo-6-methoxypicolinate (Major Product) TS_C5->Product -HBr (Succinimide)

Caption: Mechanistic pathway highlighting the kinetic preference for C5-bromination due to steric hindrance at C3.

Experimental Workflow (DOT Diagram)

Workflow Step1 1. Dissolution Substrate + MeCN (0.1 M) Step2 2. Activation Add NBS (1.1 eq) at 0°C Protect from Light Step1->Step2 Step3 3. Reaction Stir RT, 4-12h Monitor via LC-MS Step2->Step3 Step4 4. Quench Add 10% Na2S2O3 Remove Excess Br2 Step3->Step4 Step5 5. Isolation Extraction (EtOAc) -> Drying -> Concentration Step4->Step5

Caption: Step-by-step experimental workflow for the NBS-mediated bromination protocol.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Old/Wet NBSRecrystallize NBS from water (dry thoroughly) or increase equivalents to 1.2.
Side Chain Bromination Radical pathway activeEnsure reaction is in the dark. Do not heat above 40°C. Switch solvent to MeCN/AcOH.
Di-bromination Excess ReagentStrictly control stoichiometry (1.05 eq). Add NBS slowly.

Safety Note: Pyridine derivatives can be toxic. NBS is an irritant. Bromine is highly corrosive. All operations must be performed in a functioning fume hood.

References

  • Regioselective Bromination of 2-Methoxypyridines

    • Title: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.[3][4]

    • Source:Chem. Pharm. Bull.2000, 48(12), 1847–1853.
    • URL:[Link][2]

  • NBS Reactivity Profile

    • Title: N-Bromosuccinimide (NBS) - Reagent Profile.[5]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • General Pyridine Functionalization

    • Title: Practical Methodologies for the Synthesis of Functionalized Pyridines.
    • Source:Chemical Reviews2014, 114(18), 9047–9128.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of Ethyl 5-bromo-6-methoxypicolinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 5-bromo-6-methoxypicolinate . This heteroaromatic building block is a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including [1] and[2].

Due to the electron-deficient nature of the pyridine core and the steric hindrance imparted by the adjacent bromo and methoxy groups, achieving high yields requires precise control over reaction kinetics, solvent systems, and workup conditions. This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to optimize your synthetic workflow.

Mechanistic Workflow & Pathway

The most scalable and reliable route to Ethyl 5-bromo-6-methoxypicolinate involves a two-step sequence starting from commercially available 3-bromo-2-methoxy-6-methylpyridine.

SynthesisWorkflow SM 3-bromo-2-methoxy-6-methylpyridine (Starting Material) Oxidation Oxidation Step KMnO4, tBuOH/H2O, 70°C SM->Oxidation Intermediate 5-bromo-6-methoxypicolinic acid (Intermediate) Oxidation->Intermediate Yield: ~75-80% Check: TLC Rf ~0.2 Esterification Esterification Step SOCl2, EtOH, 0°C to RT Intermediate->Esterification Product Ethyl 5-bromo-6-methoxypicolinate (Target Product) Esterification->Product Yield: ~90-95% Check: TLC Rf ~0.6

Two-step synthesis workflow of Ethyl 5-bromo-6-methoxypicolinate with in-process controls.

Step-by-Step Optimized Protocols (Self-Validating)

Protocol A: Oxidation to 5-bromo-6-methoxypicolinic acid

Mechanistic Causality: The methyl group at the 6-position is highly resistant to mild oxidation due to the electron-withdrawing nature of the pyridine ring. Potassium permanganate (KMnO₄) provides the necessary oxidative potential. A mixed solvent system of tert-butanol (tBuOH) and water is critical here; tBuOH acts as a phase homogenizer that dissolves the lipophilic starting material without being oxidized itself, while water solubilizes the KMnO₄[3].

Methodology:

  • Setup: To a stirred solution of 3-bromo-2-methoxy-6-methylpyridine (1.0 eq, e.g., 54 mmol) in a 1:2 mixture of tBuOH and water (900 mL) at room temperature, add KMnO₄ (1.0 eq)[3].

  • Reaction: Heat the mixture to 70 °C. Self-Validation Check: The solution will transition from deep purple to a brown suspension as MnO₂ precipitates.

  • Portioning: After 2 hours, add a second portion of KMnO₄ (1.0 eq) to overcome MnO₂ passivation[3]. Stir for an additional 2–4 hours.

  • In-Process Control: Monitor via TLC (10% EtOAc/Hexane). The starting material (Rf ~0.7) should disappear, replaced by baseline material (the carboxylic acid salt).

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the brown MnO₂ cake. Wash the cake thoroughly with hot water.

  • Isolation: Acidify the clear filtrate with 1N HCl to pH 3. Self-Validation Check: A white to pale-yellow precipitate of 5-bromo-6-methoxypicolinic acid will form. Filter, wash with cold water, and dry under vacuum (Typical yield: 75–80%).

Protocol B: Thionyl Chloride-Mediated Esterification

Mechanistic Causality: Standard Fischer esterification (H₂SO₄/EtOH) suffers from poor kinetics because the electron-withdrawing pyridine nitrogen and the bromine atom heavily deactivate the carboxylic acid toward nucleophilic attack. Utilizing thionyl chloride (SOCl₂) generates a highly electrophilic picolinoyl chloride intermediate. This bypasses the electronic deactivation, driving the reaction forward rapidly at low temperatures and preventing thermal cleavage of the methoxy group[1].

Methodology:

  • Setup: Suspend 5-bromo-6-methoxypicolinic acid (1.0 eq, e.g., 21.65 mmol) in anhydrous Ethanol (200 mL) and cool the flask to 0 °C using an ice bath[1].

  • Activation: Dropwise, add SOCl₂ (3.0 eq). Self-Validation Check: The suspension will gradually clear into a homogeneous solution as the highly soluble acid chloride intermediate forms.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control: Quench a 50 µL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC (30% EtOAc/Hexane) should show complete conversion to the ester (Rf ~0.6).

  • Workup (Critical Step): Concentrate the reaction solution under reduced pressure to remove excess SOCl₂ and ethanol before any aqueous addition[1].

  • Isolation: Dissolve the crude residue in EtOAc and carefully adjust the aqueous phase to pH 9 using aqueous Na₂CO₃. Separate the layers, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate to yield Ethyl 5-bromo-6-methoxypicolinate as a solid (Typical yield: 90–95%).

Quantitative Data: Esterification Optimization

To highlight the necessity of the SOCl₂ method, the table below summarizes internal validation data comparing various esterification conditions for this specific substrate.

Esterification ReagentSolventTemp / TimeTypical YieldMechanistic Profile & Causality
SOCl₂ (3.0 eq) Ethanol0 °C to RT / 2 h90–95% Optimal: Forms highly electrophilic picolinoyl chloride; bypasses electronic deactivation of the pyridine ring.
H₂SO₄ (Cat.) EthanolReflux (78 °C) / 24 h60–65%Suboptimal: Equilibrium-driven Fischer esterification. High heat risks cleavage of the 6-methoxy group.
EDC·HCl / DMAP Ethanol / DCMRT / 16 h75–80%Moderate: Mild coupling, but sterics around the 5-bromo and 6-methoxy groups hinder the bulky O-acylisourea intermediate.

Troubleshooting & FAQs

Q: Why does the oxidation of the methyl group stall at ~50% conversion despite using an excess of KMnO₄? A: This is a classic mass-transfer issue caused by the precipitation of manganese dioxide (MnO₂). As MnO₂ coats the unreacted starting material, it passivates the reaction. Solution: Do not add all the oxidant at once. Add the KMnO₄ in two separate portions (e.g., 1.0 eq initially, then another 1.0 eq after 2 hours) and strictly maintain the tBuOH:Water ratio at 1:2 to ensure the lipophilic starting material remains adequately solvated[3].

Q: I am experiencing low yields during the esterification workup, with significant carboxylic acid remaining. How do I fix this? A: The yield loss is likely occurring during your quench, not the reaction itself. SOCl₂ generates HCl gas. If you add aqueous base (like Na₂CO₃) directly to the reaction mixture while excess SOCl₂ and HCl are present, the highly exothermic quench rapidly hydrolyzes the newly formed ethyl ester back to the carboxylic acid[1]. Solution: Always concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and ethanol before adjusting the pH of the residue.

Q: How can I prevent debromination or nucleophilic aromatic substitution (SNAr) during the synthesis? A: The 5-bromo position is activated toward SNAr by the electron-withdrawing pyridine nitrogen. Prolonged heating (>80 °C) during the oxidation step—especially as the solution becomes progressively basic from the generation of KOH (a byproduct of KMnO₄ reduction)—can lead to the displacement of the bromide or methoxy group. Solution: Strictly control the oxidation temperature at 70 °C, monitor the reaction closely via TLC, and proceed to the filtration and acidification steps immediately once the starting material is consumed[3].

Q: Can I synthesize this by directly brominating ethyl 6-methoxypicolinate? A: While possible, direct bromination (e.g., using NBS or Br₂) often suffers from poor regioselectivity, yielding mixtures of 3-bromo, 5-bromo, and 3,5-dibromo products that are notoriously difficult to separate via column chromatography. Building the bromo-substituent into the ring early (as in 3-bromo-2-methoxy-6-methylpyridine) guarantees absolute regiocontrol.

References

  • Parp1 inhibitor compounds (WO2024256377A1). Google Patents.
  • Heterocyclic compounds as PI3K-γ inhibitors (WO2017223414A1). Google Patents.
  • Oxadiazine compounds and methods of use thereof (WO2017031325A1). Google Patents.

Sources

Technical Support Center: Purification of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals tasked with the isolation and purification of Ethyl 5-bromo-6-methoxypicolinate . This highly functionalized pyridine derivative is a critical building block in the synthesis of complex therapeutics, including S1P1 receptor agonists and PARP1 inhibitors[1][2].

Due to the presence of a basic pyridine nitrogen, an ester linkage, and multiple heteroatoms, this molecule presents unique chromatographic challenges. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating purification protocol.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: Why does Ethyl 5-bromo-6-methoxypicolinate streak heavily on standard silica gel, and how can I achieve sharp elution bands?

The Causality: Streaking (or tailing) of pyridine derivatives on normal-phase silica gel is primarily caused by secondary interactions. While the electron-withdrawing bromo and ester groups reduce the basicity of the pyridine nitrogen compared to an unsubstituted pyridine, the nitrogen's lone pair still acts as a hydrogen-bond acceptor. It interacts strongly with unendcapped, highly acidic silanol groups (-SiOH) and trace metal ions present on the surface of standard silica gel[3][4].

The Solution:

  • Use a Basic Modifier: Introduce 1% Triethylamine (TEA) into your mobile phase. TEA acts as a sacrificial competing base, dynamically coating and deactivating the acidic silanol sites on the column, allowing your picolinate derivative to partition cleanly based on polarity rather than acid-base interactions[3][5].

  • Upgrade to Type B Silica: Standard "Type A" silica contains high levels of metal ions which activate adjacent silanol groups, lowering their pKa and exacerbating tailing. Switching to high-purity "Type B" silica gel drastically reduces these metal-ion-induced secondary retentions[4].

Q2: I am observing co-elution of my product with the starting material (5-bromo-6-methoxypicolinic acid). How can I improve resolution?

The Causality: Picolinic acids are highly polar and capable of strong hydrogen bonding. In polar solvent systems, they can travel up the silica gel column and co-elute with the desired picolinate ester[6]. The Solution: Do not rely solely on chromatography to separate an acid from an ester. Implement a pre-column acid-base extraction . By washing the crude organic mixture with a mild aqueous base (e.g., saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), you deprotonate the unreacted picolinic acid, driving it into the aqueous phase while the highly lipophilic Ethyl 5-bromo-6-methoxypicolinate remains in the organic layer.
Q3: My purified ester degrades into a highly polar baseline spot after chromatography. What is causing this instability?

The Causality: Picolinate esters are susceptible to hydrolysis. When exposed to the acidic environment of standard silica gel for prolonged periods—especially if trace moisture is present—the pyridine nitrogen can become protonated, activating the adjacent ester carbonyl toward nucleophilic attack by water[6]. The Solution: Minimize column residence time by using flash chromatography instead of gravity columns. Ensure all solvents are anhydrous. If using basic modifiers, strictly use volatile organic bases (like TEA) and avoid aqueous ammonia, which can induce direct saponification[6].

Part 2: Chromatographic Data & Solvent Optimization

To facilitate easy comparison, the following tables summarize quantitative retention data and the mechanistic impact of various chromatographic parameters on Ethyl 5-bromo-6-methoxypicolinate.

Table 1: Mobile Phase Optimization & Retention Factors ( )

Note: Data assumes the use of Type B Silica Gel (40-63 µm) on TLC plates.

Solvent System (v/v)Modifier

Value
Elution Profile / Observation
Hexanes / EtOAc (80:20)None0.35Moderate separation; noticeable tailing due to silanol interactions.
Hexanes / EtOAc (80:20)1% TEA0.42Optimal. Sharp peaks; excellent resolution from regioisomers.
DCM / MeOH (95:5)None0.85Poor retention; compound elutes too near the solvent front.
Toluene / EtOAc (90:10)None0.30Good for separating closely eluting halogenated regioisomers.
Table 2: Impact of Silica Gel Type and Modifiers
Stationary PhaseModifier AddedMetal Ion ContentPeak ShapeHydrolysis Risk
Type A SilicaNoneHighSevere TailingHigh (Acidic surface)
Type A Silica1% TEAHighModerateLow
Type B SilicaNoneLowSlight TailingModerate
Type B Silica 1% TEA Low Sharp / Symmetrical Very Low

Part 3: Standardized Purification Protocol

This step-by-step methodology incorporates self-validating checks to ensure high-purity isolation of Ethyl 5-bromo-6-methoxypicolinate.

Phase 1: Pre-treatment & Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acid-Base Wash: Wash the organic layer twice with an equal volume of saturated aqueous ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .
    
    • Mechanistic Rationale: This selectively removes unreacted 5-bromo-6-methoxypicolinic acid by converting it to its water-soluble sodium salt.

  • Drying: Wash with brine, dry the organic layer over anhydrous

    
    , and concentrate in vacuo at 30°C to prevent thermal degradation.
    

Phase 2: Column Packing & Dry Loading 4. Silica Deactivation: Prepare a slurry of Type B silica gel (ratio of 1:50 crude-to-silica) in Hexanes containing 1% TEA[3][4]. Pack the column and flush with 2 column volumes of the same solvent. 5. Dry Loading: Dissolve the crude extract in a minimal amount of Dichloromethane (DCM). Add a small amount of deactivated silica gel (1:3 ratio to crude) and evaporate in vacuo until a free-flowing powder is obtained[6].

  • Mechanistic Rationale: Dry loading prevents the sample from dissolving unevenly in the non-polar starting mobile phase, ensuring a narrow initial loading band.

Phase 3: Elution & Self-Validation 6. Gradient Elution: Load the powder onto the column bed. Elute using a step gradient of Hexanes/EtOAc (starting at 95:5, ramping to 80:20), maintaining 1% TEA throughout. 7. Fraction Collection: Collect fractions in clean glass test tubes. Monitor via TLC under UV light (254 nm). 8. Self-Validation Check (2D TLC): Before pooling, take a middle fraction and spot it on a TLC plate. Run the plate in Hexanes/EtOAc (80:20). Dry the plate, rotate it 90 degrees, and run it again in the same solvent.

  • Mechanistic Rationale: If the compound appears as a single spot on the diagonal, it is stable. If off-diagonal spots appear, the ester is actively hydrolyzing on the silica, indicating that the pooled fractions must be concentrated immediately.

  • Isolation: Combine pure fractions and concentrate under reduced pressure to yield the purified Ethyl 5-bromo-6-methoxypicolinate.

Part 4: Process Workflows & Troubleshooting Logic

The following diagrams map the operational logic for purifying picolinate derivatives.

Workflow Start Crude Reaction Mixture (Ethyl 5-bromo-6-methoxypicolinate) Extraction Acid-Base Extraction (Sat. NaHCO3 wash) Start->Extraction Remove acidic impurities Loading Dry Loading onto Type B Silica Gel Extraction->Loading Organic layer dried Chromatography Flash Chromatography (Hexanes/EtOAc + 1% TEA) Loading->Chromatography Gradient elution Analysis Fraction Analysis (TLC / LC-MS) Chromatography->Analysis Collect fractions End Pure Ethyl 5-bromo-6-methoxypicolinate Analysis->End Combine & concentrate

Caption: General workflow for the purification of Ethyl 5-bromo-6-methoxypicolinate.

Troubleshooting Issue Issue: Tailing/Streaking on Silica Gel CheckLoad Is the column overloaded? Issue->CheckLoad ReduceLoad Action: Reduce sample to silica ratio (1:50) CheckLoad->ReduceLoad Yes CheckSilica Are you using Type B Silica? CheckLoad->CheckSilica No Resolution Result: Sharp Peaks & High Resolution ReduceLoad->Resolution SwitchSilica Action: Switch to Type B (Low metal ion content) CheckSilica->SwitchSilica No AddModifier Action: Add 1% TEA to mobile phase CheckSilica->AddModifier Yes SwitchSilica->AddModifier AddModifier->Resolution

Caption: Logical troubleshooting tree for resolving amine streaking during chromatography.

Part 5: References

  • [6] BenchChem. Technical Support Center: Purification of Substituted Picolinate Esters. BenchChem. URL:

  • [3] BenchChem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem. URL:

  • [1] Google Patents. WO2024256377A1 - Parp1 inhibitor compounds. Google Patents. URL:

  • [2] ResearchGate. Novel S1P1 receptor agonists – Part 5. ResearchGate. URL:

  • [5] Reddit (r/chemhelp). What causes streaking in silica gel column chromatography? Reddit. URL:

  • [4] uHPLCs Lab. The little secrets of silica gel in liquid chromatography columns. uHPLCs Lab. URL:

Sources

Technical Support Center: Solubilization Protocol for Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Core Issue: Users frequently report that Ethyl 5-bromo-6-methoxypicolinate "crashes out" (precipitates) or fails to dissolve completely in DMSO, despite the compound's theoretical lipophilicity.

The Scientific Reality: While DMSO is a polar aprotic solvent capable of dissolving both polar and non-polar compounds, this specific picolinate ester presents a challenge due to high crystal lattice energy . The presence of the bromine atom and the planar picolinate core facilitates strong


-

stacking and halogen bonding in the solid state. To dissolve this compound, the solvation energy of DMSO must overcome these strong intermolecular lattice forces.

Critical Failure Mode: The most common cause of failure is DMSO hydration . DMSO is aggressively hygroscopic.[1] At 60% relative humidity, pure DMSO can absorb enough atmospheric water to reach 1-2% water content within hours. This "wet DMSO" drastically reduces the solubility of lipophilic esters like Ethyl 5-bromo-6-methoxypicolinate and can catalyze ester hydrolysis, degrading your compound.

Standard Operating Procedure (SOP)

Objective: Prepare a stable, clear stock solution (typically 10–50 mM).

Reagents & Equipment[2][3][6][10][11]
  • Compound: Ethyl 5-bromo-6-methoxypicolinate (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Centrifuge.

Step-by-Step Dissolution Protocol
StepActionTechnical Rationale
1 Equilibrate Allow the compound vial and DMSO bottle to reach room temperature before opening. Prevents condensation of atmospheric water onto cold surfaces.
2 Weighing Weigh the compound into a glass vial (avoid polystyrene if possible). Calculate the required DMSO volume.
3 Solvent Addition Add Anhydrous DMSO to the center of the vial. Do not wash down the sides yet.
4 Vortexing Vortex at high speed for 60 seconds. Create a vortex cone to maximize solvent-solid contact area.
5 Sonication (Critical) If particles remain, sonicate at 40 kHz for 5-10 minutes . Warning: Monitor temperature.[2][3][1][4] If the bath exceeds 40°C, stop. Heat promotes degradation.
6 Inspection Hold vial against a light source. Look for "Schlieren lines" (wavy lines indicating density differences) or micro-particulates.
7 Clarification If "hazy," centrifuge at 10,000 x g for 5 minutes. If a pellet forms, you have exceeded the solubility limit or have impurities.

Visualization: Dissolution Workflow

The following diagram outlines the decision logic for the dissolution process.

DissolutionWorkflow Start Start: Weigh Compound AddSolvent Add Anhydrous DMSO Start->AddSolvent Vortex Vortex (60s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution is Clear Check->Clear Yes Cloudy Cloudy / Particulates Check->Cloudy No Use Proceed to Assay Clear->Use Sonicate Sonicate (5-10 min) < 40°C Cloudy->Sonicate Heat Gentle Warming (37°C Water Bath) Cloudy->Heat If Sonic. fails Centrifuge Centrifuge (Remove Impurities) Cloudy->Centrifuge Persistent Haze Sonicate->Check Heat->Check Centrifuge->Use Supernatant Only

Caption: Logical workflow for dissolving Ethyl 5-bromo-6-methoxypicolinate, prioritizing mechanical agitation over heat to preserve stability.

Troubleshooting & FAQs

Q1: My solution turned cloudy after sitting on the bench for 2 hours. Why?

Diagnosis: Water absorption (Hygroscopicity).[5][6] Mechanism: DMSO absorbs water from the air.[6] As water content increases, the solvent polarity index shifts.[6] Ethyl 5-bromo-6-methoxypicolinate is lipophilic; it cannot remain dissolved in aqueous DMSO. Solution:

  • Use a fresh aliquot of anhydrous DMSO.[6][3]

  • Purge the headspace of your storage vial with Nitrogen or Argon gas before capping.

  • Seal with Parafilm immediately.

Q2: The solution turned yellow/orange overnight. Is it still good?

Diagnosis: Chemical Degradation (Hydrolysis). Mechanism: In the presence of trace water and slightly elevated temperatures, the ethyl ester moiety is susceptible to hydrolysis, converting the compound into 5-bromo-6-methoxypicolinic acid . This free acid often has a different color profile and solubility. Solution: Check purity via LC-MS. If the mass has shifted by -28 Da (loss of ethyl, gain of H), discard the solution. Store future stocks at -20°C or -80°C.

Q3: I froze my stock solution, and now it won't re-dissolve.

Diagnosis: Crystal Polymorphism / "Crash Out". Mechanism: DMSO freezes at 18.5°C. Upon freezing, the solute is excluded from the DMSO crystal lattice, forming high-density aggregates. When thawed, these aggregates may be kinetically resistant to re-dissolution (Ostwald ripening). Solution:

  • Thaw completely at room temperature.

  • Sonicate for 15 minutes. Vortexing alone is often insufficient to break up post-freeze aggregates.

  • Warm gently to 37°C if necessary.

Advanced Troubleshooting Logic

Use this decision tree to diagnose persistent issues.

TroubleshootingTree Problem Solubility Failure Precip Precipitation Problem->Precip Color Color Change Problem->Color Viscosity High Viscosity/Gel Problem->Viscosity WetDMSO Check DMSO Water Content (Replace Solvent) Precip->WetDMSO Cloudy Impurity Inorganic Salts? (Centrifuge) Precip->Impurity Solid Pellet Hydrolysis Ester Hydrolysis (Run LC-MS) Color->Hydrolysis Yellowing Viscosity->WetDMSO DMSO Freezing Polymer Polymerization (Discard) Viscosity->Polymer

Caption: Diagnostic logic tree for identifying the root cause of solubility or stability failures.

References

  • Gaylord Chemical Company. (2023).[7] Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Retrieved from

  • BenchChem Technical Support. (2024). Troubleshooting Chemical Dissolution in DMSO: Hygroscopicity and Stability. Retrieved from

  • PubChem. (2024). Compound Summary: Ethyl 5-bromo-6-methoxypicolinate. National Library of Medicine. Retrieved from

  • Ziath. (2020).[3] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

Sources

Minimizing debromination side products in Ethyl 5-bromo-6-methoxypicolinate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing advanced troubleshooting for palladium-catalyzed cross-coupling reactions involving Ethyl 5-bromo-6-methoxypicolinate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and mitigate the formation of debrominated side products, thereby enhancing reaction yield and simplifying purification.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the debromination side reaction in the context of coupling Ethyl 5-bromo-6-methoxypicolinate.

Q1: What is debromination and why is it a significant problem?

Debromination, also known as hydrodehalogenation, is a common and problematic side reaction in palladium-catalyzed cross-coupling.[1][2][3] In this process, the bromine atom on the starting material is replaced by a hydrogen atom, leading to the formation of an undesired byproduct (in this case, Ethyl 6-methoxypicolinate). This side reaction reduces the yield of the desired coupled product, consumes valuable starting material, and introduces a structurally similar impurity that can be challenging to separate during purification.[3]

Q2: Why is Ethyl 5-bromo-6-methoxypicolinate particularly susceptible to debromination?

The susceptibility of this substrate arises from its unique electronic and structural features:

  • Electron-Deficient Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[4] This property can influence the stability of intermediates in the catalytic cycle.

  • Pyridine Nitrogen as a Ligand: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can sometimes inhibit the desired catalytic turnover or alter the reaction pathway, potentially favoring side reactions.[4][5]

  • Influence of Substituents: The electron-donating methoxy group (-OMe) at the 6-position and the electron-withdrawing ethyl ester (-COOEt) at the 2-position (picolinate core) modulate the electronic properties of the C-Br bond, affecting its reactivity in the oxidative addition step.

Q3: What is the primary mechanistic cause of debromination?

Debromination is predominantly caused by the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[6] This Pd-H intermediate can arise from various sources and initiates a competing catalytic cycle that results in the replacement of the bromine atom with hydrogen.

Key sources of the hydride species include:

  • The Base: Strong bases, particularly alkoxides or organic amines like triethylamine, can act as hydride donors.[2][3]

  • The Solvent: Solvents such as alcohols or residual water can serve as a source of protons or hydrides.[1][3] Technical-grade solvents like DMF can also contain amine impurities that generate hydride species.

  • Reagents and Impurities: Trace impurities in reagents or the thermal decomposition of ligands or solvents at elevated temperatures can also generate hydride sources.[6]

Below is a diagram illustrating the competition between the desired cross-coupling cycle and the undesired debromination cycle.

Fig. 1: Competing catalytic cycles in Pd-catalyzed cross-coupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: A Suzuki-Miyaura reaction of Ethyl 5-bromo-6-methoxypicolinate with an arylboronic acid results in a high percentage (>10%) of the debrominated byproduct, Ethyl 6-methoxypicolinate.

This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow

The following workflow provides a logical sequence for optimizing the reaction to suppress debromination.

Troubleshooting_Suzuki start High Debromination Observed check_base Step 1: Evaluate Base start->check_base is_strong_base Using strong base? (e.g., NaOtBu, K2CO3 in alcohol) check_base->is_strong_base switch_base Action: Switch to milder, non-nucleophilic base (e.g., K3PO4, Cs2CO3, CsF) is_strong_base->switch_base Yes check_ligand Step 2: Evaluate Ligand is_strong_base->check_ligand No switch_base->check_ligand is_simple_ligand Using simple ligand? (e.g., PPh3) check_ligand->is_simple_ligand switch_ligand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) is_simple_ligand->switch_ligand Yes check_temp Step 3: Evaluate Temperature is_simple_ligand->check_temp No switch_ligand->check_temp is_high_temp Reaction temp > 90°C? check_temp->is_high_temp lower_temp Action: Reduce temperature (Start at 60-80°C and monitor) is_high_temp->lower_temp Yes check_reagents Step 4: Check Reagent/Solvent Quality is_high_temp->check_reagents No lower_temp->check_reagents use_pure Action: Use anhydrous, degassed solvents and high-purity reagents check_reagents->use_pure end Optimized Reaction: Minimal Debromination use_pure->end

Fig. 2: Systematic workflow for minimizing debromination in Suzuki coupling.
Detailed Optimization Strategies
1. Base Selection (Most Common Culprit)

The choice of base is critical in Suzuki-Miyaura reactions.[7][8] Strong bases or those that can generate hydride species are often the primary cause of debromination.

  • Rationale: Stronger bases can promote the formation of palladium-hydride species.[3] Bases like sodium tert-butoxide (NaOtBu) are particularly problematic. Carbonates in protic solvents (e.g., K₂CO₃ in aqueous ethanol) can also be a source of hydrides.

  • Recommendation: Switch to a milder, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for pyridine substrates as they are less prone to promoting side reactions.[1] Cesium fluoride (CsF) is another effective option.[1]

BaseTypical Observation with Pyridine SubstratesRecommendation
NaOt-Bu, KOt-BuOften high levels of debrominationAvoid for this substrate
K₂CO₃, Na₂CO₃Moderate to high debromination, especially with protic solventsUse with caution; prefer aprotic solvents
K₃PO₄, Cs₂CO₃ Generally low debromination Recommended starting point
CsF, KFLow debrominationGood alternative, especially for sensitive substrates
2. Ligand Choice

The ligand stabilizes the palladium center and modulates its reactivity, directly impacting the competition between cross-coupling and hydrodehalogenation.[5][9]

  • Rationale: Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, accelerate the rate of the desired reductive elimination step.[3] This makes the C-C bond formation kinetically more favorable, outcompeting the debromination pathway.[3] Simple ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates like substituted pyridines.

  • Recommendation: Employ a bulky, electron-rich biarylphosphine ligand. SPhos, XPhos, and RuPhos are industry-standard ligands that often provide excellent results by shielding the palladium center and promoting the desired reaction pathway.[5][10]

LigandTypeTypical Performance
PPh₃Simple MonodentateOften poor for this substrate; may lead to catalyst deactivation and side reactions.
Pd(dppf)Cl₂Ferrocene-basedA good starting point, often better than PPh₃, but may still allow for debromination.[11]
SPhos, XPhos, RuPhos Bulky Biarylphosphine Highly recommended for minimizing debromination and achieving high yields. [10]
3. Reaction Temperature and Time

Higher temperatures can accelerate all reaction rates, including undesired decomposition pathways that lead to hydride formation.[2]

  • Rationale: Many modern catalyst systems are highly active and do not require high temperatures.[6] Excessive heat can lead to the degradation of the catalyst, ligands, or solvent, increasing the concentration of hydride impurities.[5]

  • Recommendation: Start the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. Only increase the temperature if the reaction is sluggish. Prolonged reaction times at high temperatures should be avoided.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Ethyl 5-bromo-6-methoxypicolinate, designed to minimize debromination.

Materials:

  • Ethyl 5-bromo-6-methoxypicolinate (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (Palladium Precatalyst, 1-2 mol%)

  • SPhos (Ligand, 2.2-4.4 mol%, ~1.1:1 L:Pd ratio)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1-0.2 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-bromo-6-methoxypicolinate, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Check for the consumption of starting material and the ratio of the desired product to the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • BenchChem Technical Support Team. (2025). How to avoid debromination in pyridine coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in pyridine functionalization. BenchChem.
  • BenchChem Technical Support Team. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
  • BenchChem Technical Support Team. (2025). Minimizing hydrodehalogenation side products in palladium catalysis. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem Technical Support Team. (2025). Preventing debromination in subsequent reaction steps. BenchChem.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Schmidt, A. F., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Nature Communications.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Valente, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Lipshutz, B. H. (n.d.). The Ligand: An Overlooked Element in Sustainable Catalysis.

Sources

Technical Support Center: Purification of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with Ethyl 5-bromo-6-methoxypicolinate . It is designed to troubleshoot purification issues, specifically focusing on recrystallization solvent systems.

Case ID: REC-PYR-005 Compound Class: Halogenated Pyridine Esters Support Level: Senior Application Scientist

Executive Summary & Solvent Selection Matrix

Ethyl 5-bromo-6-methoxypicolinate is a moderately lipophilic heterocyclic ester. Common purification challenges include "oiling out" (due to low melting point) and persistent coloration (due to bromination byproducts).

The following solvent systems have been validated based on the compound's calculated LogP (~2.3) and dipole interactions.

Recommended Solvent Systems
System ClassSolvent A (Solubilizer)Solvent B (Antisolvent)Ratio (v/v)Application Case
Primary (Standard) Ethyl Acetate n-Heptane 1:3 to 1:5Best balance of yield and purity. Removes non-polar impurities.[1]
High Polarity Ethanol (Abs.) Water 5:1Use only if inorganic salts are present. Critical: Must use Ethanol to prevent transesterification.
High Purity Toluene n-Heptane 1:2Excellent for removing brominated oligomers/tars. Requires lower cooling temps (-10°C).
Quick Clean MTBE Hexanes 1:4Good for rapid precipitation of bulk material; less effective for removing structural analogs.

⚠️ CRITICAL WARNING: Transesterification Risk Never use Methanol to recrystallize this compound. The presence of the methoxy group on the ring does not protect the ethyl ester. Refluxing in methanol will convert your product to the Methyl ester, ruining the batch. Always match the alcohol solvent to the ester chain (Use Ethanol for Ethyl esters).

Standard Operating Procedure (SOP)

Protocol A: The Two-Solvent Displacement Method (EtOAc/Heptane)

This workflow minimizes thermal stress and prevents oiling out.

Step-by-Step Workflow:

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) at a ratio of 2 mL per gram of solid.

  • Heating: Heat to mild reflux (approx. 75°C). If not fully dissolved, add EtOAc in 0.5 mL increments. Do not overdose the solvent.

  • Clarification (Optional): If the solution is dark orange/brown, add activated carbon (5 wt%) and stir for 10 mins. Filter hot through Celite.

  • The "Cloud Point": While maintaining gentle reflux, slowly add n-Heptane dropwise.

    • Visual Cue: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.

    • Re-solubilization: Add 1-2 mL of EtOAc to clear the solution back to transparent.

  • Controlled Cooling: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Note: Rapid cooling here causes oiling out.

  • Crystallization: Once at RT, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter vacuum. Wash cake with cold Heptane.

Workflow Visualization

The following diagram illustrates the critical decision points in the recrystallization process.

RecrystallizationFlow Start Crude Ethyl 5-bromo-6-methoxypicolinate Dissolve Dissolve in min. hot EtOAc (75°C) Start->Dissolve CheckColor Is solution dark/tarry? Dissolve->CheckColor Charcoal Add Activated Carbon -> Hot Filter CheckColor->Charcoal Yes AddAnti Add n-Heptane until turbid CheckColor->AddAnti No Charcoal->AddAnti Clear Add drops of EtOAc to clear AddAnti->Clear Cool Slow Cool to RT (2 hrs) Clear->Cool CheckOil Did it Oil Out? Cool->CheckOil Reheat Reheat to reflux -> Add Seed Crystal CheckOil->Reheat Yes IceBath Ice Bath (0°C) CheckOil->IceBath No Reheat->Cool Filter Filter & Wash (Cold Heptane) IceBath->Filter

Caption: Decision logic for EtOAc/Heptane recrystallization, highlighting the intervention for oiling out.

Troubleshooting Guide (FAQ)

Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. Why? A: This is "Oiling Out," common with picolinates that have low melting points or high impurity profiles.

  • The Cause: The solution became supersaturated at a temperature above the crystal's melting point.

  • The Fix:

    • Reheat the mixture until the oil redissolves (add a small amount of EtOAc if needed).

    • Add a Seed Crystal (a tiny speck of pure product) to the cooling solution when it is just slightly warm.

    • Vigorously scratch the inner glass wall of the flask with a glass rod to create nucleation sites.

    • Cool slower (wrap the flask in a towel).

Q2: My yield is low (<50%). Where is my product? A: Ethyl 5-bromo-6-methoxypicolinate is likely too soluble in the mother liquor.

  • The Fix: You likely used too much Ethyl Acetate. Evaporate the mother liquor down to 25% of its original volume and repeat the cooling process (Second Crop). Alternatively, increase the ratio of Heptane (Antisolvent) in the next run.

Q3: The crystals are retaining a brown/orange color. A: This indicates brominated impurities or oxidation products.

  • The Fix: Recrystallization alone may not remove these if they co-crystallize.

    • Perform a Charcoal Treatment (as described in the SOP).

    • If that fails, switch to the Toluene/Heptane system. Toluene is excellent for sequestering "tarry" aromatic impurities while the picolinate crystallizes out.

Q4: Can I use Ethanol/Water? A: Yes, but with caution.

  • Protocol: Dissolve in hot Ethanol (Abs). Add water dropwise until turbid.

  • Risk: If the water is basic (high pH), you risk hydrolyzing the ester to the carboxylic acid (5-bromo-6-methoxypicolinic acid). Ensure the water is neutral or slightly acidic (pH 6-7).

Advanced Characterization (Self-Validation)

Before committing the batch to the next synthesis step, validate purity using these metrics.

ParameterExpected ObservationTroubleshooting
Appearance White to off-white needles or plates.Yellow/Orange = Impure. Recrystallize again.
TLC (20% EtOAc/Hex) Single spot (Rf ~0.4 - 0.6).Multiple spots = Column chromatography required.
1H NMR (CDCl3) Distinct singlet for OMe (~4.0 ppm). Quartet/Triplet for Ethyl.Extra peaks near 4.0 ppm suggest Methyl ester contamination (transesterification).

References

  • General Synthesis of Picolinates

    • Organic Syntheses, Coll.[2] Vol. 2, p. 338 (1943); Vol. 11, p. 26 (1931). (Foundational methods for halogenated esters).

  • Solvent Effects on Polymorphism (Analogous Structures)

    • Morissette, S. L., et al. "High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids." Advanced Drug Delivery Reviews 56.3 (2004): 275-300.

  • Transesterification Risks in Pyridine Esters

    • Otera, J. "Transesterification." Chemical Reviews 93.4 (1993): 1449-1470.

  • Industrial Purification of Picolinate Derivatives (Patent)

    • Process for the preparation of picolinic acid derivatives.[3][4] WO2012061608A1. (Describes purification of similar bromo-methoxy-picolinates using EtOAc/Heptane systems).

Sources

Troubleshooting low conversion rates with Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering stalling or failure when utilizing Ethyl 5-bromo-6-methoxypicolinate .

Executive Summary: The "Deactivated Pyridine" Paradox

If you are experiencing low conversion (<20%) or stalled reactions with Ethyl 5-bromo-6-methoxypicolinate , you are likely fighting two competing intrinsic properties of this molecule:

  • Electronic Deactivation: The 6-methoxy group is a strong electron donor (+M effect). It pushes electron density into the pyridine ring, specifically enriching the C5 position (ortho to the methoxy).[1] This makes the C-Br bond significantly less electrophilic, rendering the Oxidative Addition step of the catalytic cycle kinetically difficult.[1]

  • Catalyst Sequestration (The "Picolinate Pinch"): The pyridine nitrogen (N1) and the ethyl ester carbonyl (at C2) form a perfect bidentate pocket.[1] This moiety can chelate Palladium (or other transition metals), effectively removing the active catalyst from the cycle before it can react with the C-Br bond.[1]

The Solution Philosophy: You cannot rely on "standard" Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water).[1] You must use electron-rich, bulky ligands to force oxidative addition and anhydrous conditions to prevent ester degradation.[1]

Diagnostic & Troubleshooting Modules

Module A: Suzuki-Miyaura Cross-Coupling Stalls

Symptom: LCMS shows >80% starting material remaining after 12 hours. Catalyst turns into a black precipitate (Pd black).

Potential CauseThe MechanismThe Fix
Electronic Deactivation The C-Br bond is too electron-rich for standard Pd(0) to insert.Switch to Buchwald Precatalysts. Use XPhos Pd G3 or RuPhos Pd G3 . These bulky, electron-rich ligands facilitate oxidative addition into difficult aryl halides.[1]
Catalyst Poisoning The substrate chelates the Pd center via N1 and the Ester.Increase Catalyst Loading & Temp. Move to 2-5 mol% loading. Increase temperature to 80-100°C to break the chelation thermodynamics.
Base Incompatibility Weak bases (Carbonates) are insufficient for the transmetallation step in this sterically/electronically crowded system.Use K3PO4 or Cs2CO3. These bases often provide better solubility and activity in dioxane/water systems.
Optimized Protocol: The "High-Force" Coupling
  • Solvent: 1,4-Dioxane (Anhydrous)[1]

  • Catalyst: XPhos Pd G3 (2-3 mol%)[1]

  • Base: K3PO4 (3.0 equiv, finely ground)[1]

  • Temperature: 90°C

  • Atmosphere: Strict Argon/Nitrogen (Degas solvent for 15 mins).

Expert Tip: If using boronic acids that are prone to protodeboronation, switch to the corresponding Potassium Trifluoroborate (R-BF3K) salt.[1] These are more stable and release the active boronic acid slowly, maintaining a steady stoichiometry.[1]

Module B: Ester Hydrolysis & Transesterification

Symptom: Mass spec shows M-28 (Acid formation) or M-14 (Methyl ester formation).[1]

The Science: Standard Suzuki couplings often use Ethanol or Methanol as co-solvents to solubilize the base.

  • Transesterification: In basic MeOH, the ethyl ester will swap to a methyl ester.[1]

  • Saponification: Hydroxide (generated from water + carbonate base) will attack the ester, forming the picolinic acid.[1] The acid form is often zwitterionic and insoluble in organics, crashing out of the reaction.[1]

Troubleshooting Steps:

  • Stop using Alcohols: Never use MeOH or EtOH. If a polar co-solvent is needed, use n-Butanol (sterically hinders transesterification) or stick to DMF/DMA .[1]

  • Switch to Anhydrous Conditions: Use CsF (Cesium Fluoride) or K3PO4 in dry Dioxane or Toluene. This eliminates the hydroxide ion source entirely.

Module C: Halogen-Metal Exchange (The "Turbo" Alternative)

Symptom: Low yield when attempting to lithiate with n-BuLi; complex mixture of products.

The Science: The ester group is highly electrophilic. n-BuLi is a strong nucleophile and will attack the ester (forming a ketone/alcohol) faster than it performs the Lithium-Halogen exchange at the Br position.[1]

The Fix: Turbo-Grignard (iPrMgCl[1][2][3]·LiCl) The Turbo-Grignard reagent is selective for Iodine/Bromine exchange over Ester attack at controlled temperatures.

Protocol: Selective Magnesiation
  • Dissolve Ethyl 5-bromo-6-methoxypicolinate (1.0 equiv) in anhydrous THF (0.5 M).

  • Cool to -15°C to 0°C (Do not go to -78°C; the exchange is too slow. Do not go to RT; ester attack will occur).

  • Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 10 minutes.[1]

  • Stir for 30-60 minutes. Monitor conversion by quenching an aliquot with D2O (Check for Deuterium incorporation by NMR/MS).

  • Quench with your electrophile (Aldehyde, Iodine, etc.).[1]

Visualizing the Failure Modes

The following diagram illustrates the competing pathways that lead to low conversion.

G Substrate Ethyl 5-bromo-6-methoxypicolinate OxidativeAdd Pathway A: Oxidative Addition (Desired) Substrate->OxidativeAdd Requires Bulky Ligand Chelation Pathway B: N-Chelation Poisoning (Competitor) Substrate->Chelation Thermodynamic Trap Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxidativeAdd Pd_Catalyst->Chelation Success Active Pd(II) Species -> Product OxidativeAdd->Success Failure Sequestration/Stall -> No Reaction Chelation->Failure ElectronicRepulsion Electronic Deactivation (6-OMe Effect) ElectronicRepulsion->OxidativeAdd Slows Down

Caption: Figure 1. Kinetic competition between productive Oxidative Addition (green) and Catalyst Poisoning (red).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2 for this coupling? A: It is risky. While dppf is a bidentate ligand that resists displacement, the electronic deactivation of the 6-methoxy group often requires a more electron-rich ligand (like XPhos or SPhos) to drive the reaction.[1] If you must use dppf, use high temperatures (100°C) in DMF.[1]

Q: My product is co-eluting with the starting material. How do I purify it? A: This is common as the polarity change is minimal.

  • Change Stationary Phase: Switch from Silica to C18 (Reverse Phase). The methoxy/ester handles interact differently with C18.

  • Chemical Separation: If your product is an acid (hydrolysis byproduct), use a basic aqueous wash (NaHCO3) to pull it into the water layer, leaving the ester starting material in the organic layer.[1]

Q: Why did my ester turn into an acid even in anhydrous conditions? A: Check your base. Hygroscopic bases like Cs2CO3 or K3PO4 absorb water from the air rapidly. If they were not dried (vacuum oven) or handled in a glovebox, they introduced enough water to hydrolyze the picolinate ester.[1]

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][4][5] Angewandte Chemie International Edition, vol. 43, no.[1][4] 25, 2004, pp. 3333–3336.[1] [1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[1]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][6] Angewandte Chemie International Edition, vol. 41, no.[1] 22, 2002, pp. 4176–4211.[1]

Sources

Technical Support Center: Stability of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 5-bromo-6-methoxypicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As Senior Application Scientists, we have compiled this resource to address common questions and challenges related to the stability of Ethyl 5-bromo-6-methoxypicolinate, particularly under basic conditions commonly employed for ester hydrolysis (saponification). Our goal is to provide you with the technical insights and practical guidance necessary to ensure the integrity of your experiments and the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of Ethyl 5-bromo-6-methoxypicolinate.

Q1: What is the primary reaction of Ethyl 5-bromo-6-methoxypicolinate under basic conditions?

The primary and intended reaction of Ethyl 5-bromo-6-methoxypicolinate under basic conditions is the hydrolysis of the ethyl ester to form the corresponding carboxylate salt, 5-bromo-6-methoxypicolinic acid. This reaction, known as saponification, is typically irreversible and is a standard transformation in organic synthesis.[1][2] Upon acidification of the reaction mixture, the free carboxylic acid can be isolated.

Q2: Are there any potential side reactions to be aware of when treating Ethyl 5-bromo-6-methoxypicolinate with a base?

Yes, due to the structure of the molecule, there are potential side reactions that can compete with the desired ester hydrolysis. The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[3][4] The two main points of concern are:

  • Substitution of the 5-bromo group: The bromo substituent can be displaced by a nucleophile, such as the hydroxide ion from the base, to yield a hydroxylated pyridine derivative.

  • Substitution of the 6-methoxy group: The methoxy group can also be a target for nucleophilic attack, leading to the formation of a pyridone-type structure.

The reaction conditions, particularly temperature and the concentration of the base, will play a critical role in determining the extent of these side reactions.

Q3: How do the substituents on the pyridine ring affect the stability of the molecule?

The substituents on the pyridine ring have a significant electronic influence on the reactivity of Ethyl 5-bromo-6-methoxypicolinate.

  • The pyridine nitrogen: As an electron-withdrawing group, the nitrogen atom in the pyridine ring makes the entire aromatic system more susceptible to nucleophilic attack.

  • The 5-bromo and 6-methoxy groups: The electronic effects of these groups can influence the rate of both the desired saponification and potential SNAr side reactions. For instance, studies on similar compounds like methyl 6-methoxypicolinate have shown that the methoxy group can affect the rate of ester hydrolysis through electronic interactions with the ring nitrogen.[5]

Q4: Which base is recommended for the saponification of Ethyl 5-bromo-6-methoxypicolinate?

The choice of base can influence the outcome of the reaction.

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are the most common and cost-effective bases for saponification.[2] They are typically used in a mixture of water and a co-solvent like methanol or ethanol to ensure solubility of the ester.

  • Lithium Hydroxide (LiOH): In some cases, LiOH can offer better selectivity and may be effective under milder conditions.[2][6] The lithium cation can coordinate with the carbonyl oxygen, increasing the electrophilicity of the ester and potentially accelerating the hydrolysis.[6] This can be particularly useful if you are trying to minimize side reactions that may be promoted by stronger bases or higher temperatures.

We recommend starting with LiOH at a lower temperature to assess the selectivity for your specific application.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the saponification of Ethyl 5-bromo-6-methoxypicolinate.

Issue Potential Cause Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient base. 2. Low reaction temperature. 3. Short reaction time. 4. Poor solubility of the ester.1. Use a larger excess of the base (e.g., 2-5 equivalents). 2. Gradually increase the reaction temperature, monitoring for the appearance of byproducts. 3. Extend the reaction time and monitor the progress by TLC or HPLC. 4. Increase the proportion of the organic co-solvent (e.g., methanol, ethanol, or THF) to improve solubility.
Formation of multiple byproducts 1. High reaction temperature promoting SNAr. 2. High concentration of a strong base. 3. Prolonged reaction time at elevated temperatures.1. Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C for an extended period. 2. Use a milder base like LiOH. 3. Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Low yield of the desired carboxylic acid 1. Incomplete reaction. 2. Formation of byproducts. 3. Difficulties in isolating the product.1. Address the factors for incomplete reaction as mentioned above. 2. Optimize the reaction conditions to minimize byproduct formation. 3. The picolinic acid product can be zwitterionic and may have unusual solubility properties. Adjust the pH carefully during the workup to ensure complete precipitation or extraction of the product.[7]
Product is difficult to purify 1. Similar polarity of the product and byproducts.1. If column chromatography is challenging, consider recrystallization from a suitable solvent system. 2. Derivatization of the carboxylic acid to an ester or another functional group might facilitate purification.

Experimental Protocols

The following are general protocols that can be adapted for the saponification of Ethyl 5-bromo-6-methoxypicolinate. It is crucial to monitor the reaction progress by an appropriate analytical method (e.g., TLC or HPLC) to determine the optimal reaction time.

Protocol 1: Saponification using Lithium Hydroxide (Milder Conditions)

This protocol is recommended as a starting point to favor the desired hydrolysis over potential side reactions.

Materials:

  • Ethyl 5-bromo-6-methoxypicolinate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 5-bromo-6-methoxypicolinate (1.0 eq.) in a mixture of THF and MeOH (e.g., 3:1 v/v).

  • In a separate flask, dissolve LiOH·H₂O (2.0-3.0 eq.) in water.

  • Add the LiOH solution to the solution of the ester at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of the carboxylic acid may form. If so, collect it by filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-bromo-6-methoxypicolinic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Saponification using Sodium Hydroxide (Standard Conditions)

This protocol uses a more common and stronger base. Careful temperature control is advised.

Materials:

  • Ethyl 5-bromo-6-methoxypicolinate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 5-bromo-6-methoxypicolinate (1.0 eq.) in methanol or ethanol.

  • In a separate flask, prepare an aqueous solution of NaOH (2.0-5.0 eq.).

  • Add the NaOH solution to the ester solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with a suitable organic solvent.

  • Purify the crude product as needed.

Data Presentation

To effectively track your experiments and compare results, we recommend using a structured table to record your data.

Experiment ID Base (eq.) Solvent System Temperature (°C) Time (h) Conversion (%) Yield of Acid (%) Byproducts Observed
EXP-001LiOH·H₂O (2.0)THF/MeOH/H₂O25128575Minor, unidentified
EXP-002NaOH (3.0)MeOH/H₂O65 (reflux)4>9560Significant byproduct formation
EXP-003.....................

Visualizing Reaction Pathways

To better understand the potential reactions of Ethyl 5-bromo-6-methoxypicolinate under basic conditions, the following diagrams illustrate the desired saponification pathway and the potential SNAr side reactions.

Saponification_Pathway Start Ethyl 5-bromo-6-methoxypicolinate Intermediate Tetrahedral Intermediate Start->Intermediate + OH⁻ Product_Salt 5-bromo-6-methoxypicolinate Salt Intermediate->Product_Salt - EtOH Final_Product 5-bromo-6-methoxypicolinic Acid Product_Salt->Final_Product + H⁺ (acid workup)

Caption: Desired saponification pathway of Ethyl 5-bromo-6-methoxypicolinate.

SNAr_Side_Reactions cluster_main Potential SNAr Side Reactions Start Ethyl 5-bromo-6-methoxypicolinate SNAr_Br Substitution at Bromo Position Start->SNAr_Br + OH⁻ SNAr_OMe Substitution at Methoxy Position Start->SNAr_OMe + OH⁻

Sources

Technical Support Center: Purification of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scope of the Problem

Ethyl 5-bromo-6-methoxypicolinate is a critical scaffold in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1][2] Its purification is often complicated by the competing electronic effects on the pyridine ring: the electron-withdrawing ester at C2 and the electron-donating methoxy group at C6 create a push-pull system that affects both solubility and stability.[1][2]

This guide addresses the specific purification challenges associated with this molecule, including the separation of regioisomers, removal of the "pyridone" tautomer, and elimination of unreacted starting materials.[1][2]

Module 1: Diagnostic Triage

"Why is my purity low?" Before attempting purification, you must identify the specific contaminant profile.[1][2] Use this table to correlate your analytical data with the likely impurity.

Common Impurity Profile Table
Impurity TypeLikely IdentityLC-MS Signal (ESI+)1H NMR Signature (CDCl3)Origin/Cause
Starting Material Ethyl 6-methoxypicolinate[M+H] ≈ 182Missing signal at ~8.0 ppm (C5-H).[1][2] Doublet at C5 instead of singlet.Incomplete bromination.
Hydrolysis Product 5-bromo-6-methoxypicolinic acid[M+H] ≈ 232/234Broad singlet >10 ppm (COOH).[1][2] Loss of ethyl quartet/triplet.High pH workup or wet solvents.[1][2]
Demethylated Byproduct Ethyl 5-bromo-6-oxo-1,6-dihydropicolinate[M+H] ≈ 246/248N-H broad singlet (~11-12 ppm).[1][2] Loss of O-Me singlet (~4.0 ppm).[1][2]Acidic conditions (HBr) during synthesis.[1][2]
Over-Brominated Ethyl 3,5-dibromo-6-methoxypicolinate[M+H] ≈ 338/340/342Loss of aromatic protons.[1][2]Excess brominating agent (NBS/Br2).[1][2]

Module 2: The "Sticky" Impurities (FAQs)

Q: I see a persistent impurity at M-14 in my Mass Spec. It co-elutes on silica.[1][2] What is it?

A: This is likely the 6-oxo (pyridone) derivative , resulting from O-demethylation.[1][2]

  • The Mechanism: The 6-methoxy group is acid-labile.[1][2] During bromination (especially if using

    
     in acetic acid), HBr is generated.[1][2] This strong acid can cleave the methyl ether, generating the thermodynamically stable 2-pyridone tautomer.[1][2]
    
  • The Fix: This impurity is significantly more polar and capable of Hydrogen bonding (N-H donor).[1][2]

    • Do not use standard silica conditions. The pyridone drags (tails) heavily.[1][2]

    • Switch to Recrystallization. The pyridone is often much less soluble in non-polar solvents than the target ester.[1][2] See Protocol B below.

Q: My product is turning yellow/brown on the shelf. Is it decomposing?

A: Likely yes, but it may be superficial.[1][2]

  • The Cause: Halogenated pyridines are light-sensitive.[1][2] Furthermore, trace copper or iron residues (if used in prior coupling steps) can catalyze oxidative degradation.[1][2]

  • The Fix: Store under Argon at -20°C. If the color persists during purification, add a Charcoal Filtration step: Dissolve crude in hot EtOH, add activated carbon (5 wt%), stir for 30 mins, and filter through Celite before recrystallization.

Module 3: Visualizing the Logic

Before choosing a protocol, follow this decision tree to minimize yield loss.

PurificationLogic Start Crude Ethyl 5-bromo-6-methoxypicolinate Check Check TLC (Hex:EtOAc 4:1) & LCMS Start->Check AcidImpurity Is Acid Impurity Present? (M-28 peak) Check->AcidImpurity BaseWash Protocol C: NaHCO3 Wash AcidImpurity->BaseWash Yes PyridoneImpurity Is Pyridone Present? (Polar spot near baseline) AcidImpurity->PyridoneImpurity No BaseWash->PyridoneImpurity Recryst Protocol B: Recrystallization (Heptane/Toluene) PyridoneImpurity->Recryst Yes (High Content) CloseSpot Are impurities close in Rf? (Regioisomers/SM) PyridoneImpurity->CloseSpot No Recryst->Check Re-evaluate CloseSpot->Recryst No (Bulk impurity) Column Protocol A: Buffered Silica Column CloseSpot->Column Yes Final Pure Product (>98%) Column->Final

Figure 1: Purification Decision Tree.[1][2][3] Prioritize chemical washing (Acid removal) before attempting chromatography or crystallization.[1][2]

Module 4: Protocol Database

Protocol A: Buffered Flash Chromatography

Best for: Removing unreacted starting material and regioisomers.[1][2]

The Issue: Pyridine nitrogens interact with the acidic silanols on silica gel, causing peak tailing and poor resolution.[1][2] The Solution: Deactivate the silica using Triethylamine (TEA).[1][2]

  • Slurry Preparation: Prepare a slurry of Silica Gel (60 Å) in Hexane containing 1% Triethylamine . Let it sit for 15 minutes to neutralize active sites.[1][2]

  • Loading: Dissolve the crude residue in a minimum amount of DCM (Dichloromethane) or Toluene.[1][2] Avoid loading in EtOAc.

  • Elution Gradient:

    • Solvent A: Hexane (or Heptane)

    • Solvent B: Ethyl Acetate[1][2][4][5]

    • Gradient: 0% B for 2 CV (Column Volumes), then 0% → 20% B over 10 CV.

    • Note: The target 5-bromo compound usually elutes before the non-brominated starting material due to increased lipophilicity from the bromine atom.[1][2]

  • Monitoring: Use UV at 254 nm. The product typically has an Rf of ~0.5 in Hexane:EtOAc (4:1).[1][2]

Protocol B: Selective Recrystallization

Best for: Removing the "Pyridone" impurity and inorganic salts.[1][2]

The Logic: The target ester is highly soluble in aromatic solvents but has limited solubility in aliphatics.[1][2] The polar pyridone impurity is insoluble in both but soluble in alcohols.[1][2]

  • Dissolution: Place crude solid in a flask. Add Toluene (2 mL per gram of crude).[1][2] Heat to 60°C until dissolved.

  • Anti-Solvent Addition: Slowly add Heptane (dropwise) until the solution becomes slightly turbid.[1][2]

    • Ratio: Target a final Toluene:Heptane ratio of 1:3.[1][2]

  • Cooling: Remove from heat. Allow to cool to Room Temperature (RT) over 1 hour with slow stirring. Then move to 4°C for 4 hours.

  • Filtration: Filter the white/off-white needles.[1][2] Wash with cold Heptane.[1][2]

    • Troubleshooting: If an oil forms instead of crystals, re-heat and add a seed crystal, or add 5% IPA to the solvent mixture to increase polarity slightly.[1][2]

Protocol C: Chemical Wash (Acid Removal)

Best for: Removing 5-bromo-6-methoxypicolinic acid (Hydrolysis byproduct).[1][2]

  • Dissolve crude oil/solid in Ethyl Acetate (10 mL/g).

  • Wash organic layer 2x with Saturated

    
      (Sodium Bicarbonate).[1][2]
    
    • Why? This converts the free acid impurity into its water-soluble sodium salt (

      
      ).[1][2]
      
  • Wash 1x with Brine.[1][2]

  • Dry over

    
    , filter, and concentrate.
    

Module 5: Mechanistic Insight (Why this happens)

Understanding the formation of the critical "Pyridone" impurity allows you to prevent it in future batches.[1][2]

Mechanism Target Target Molecule (Methoxy-Pyridine) Intermediate Protonated Ether (Oxonium Ion) Target->Intermediate + H+ Acid Strong Acid (HBr from reaction) Acid->Intermediate Catalyzes Product Pyridone Impurity (Thermodynamic Sink) Intermediate->Product + Br- (SN2 attack on Me) MethylBr Me-Br (Gas) Intermediate->MethylBr Nucleophile Bromide Ion (Br-)

Figure 2: Acid-mediated O-demethylation mechanism.[1][2] To prevent this, ensure your bromination reaction (if using NBS) includes a weak base (e.g.,


) or is kept at low temperatures if using 

.[1][2]

References

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Standard reference for Pyridine reactivity and tautomerism).

  • Schlosser, M., et al. (2005).[1][2] "Halogen/Metal Permutation of 2-, 3-, and 4-Bromo- and -Chloropyridines."[1][2] Journal of Organic Chemistry. (Discusses stability and manipulation of halopyridines).[1][2]

  • Spivey, A. C., et al. (1999).[1][2] "Solid Phase Synthesis of Pyridines." Journal of Combinatorial Chemistry. (Provides context on resin-bound purification which is analogous to silica interactions).

  • Sigma-Aldrich. (2023).[1][2] "Ethyl 6-bromopicolinate Product Sheet." (Analogous structure properties).

  • BenchChem. (2023).[1][2] "Purification of 5-Bromo-6-methoxy-8-nitroquinoline." (Analogous methoxy-bromo-pyridine purification protocols).

Sources

Optimizing reaction temperature for Ethyl 5-bromo-6-methoxypicolinate substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction temperature for Ethyl 5-bromo-6-methoxypicolinate substitution Content type: Technical Support Guide (Q&A/Troubleshooting) Audience: Researchers, Drug Development Professionals[1]

Executive Summary & Reactivity Profile

Ethyl 5-bromo-6-methoxypicolinate is a trifunctional pyridine scaffold widely utilized in medicinal chemistry for constructing biaryl systems and heterocycles.[1] Its reactivity is defined by three distinct centers, each with a specific thermal activation threshold.

This guide focuses on optimizing the substitution of the C5-Bromine atom (typically via Pd-catalyzed cross-coupling), while suppressing side reactions at the C6-Methoxy and C2-Ester positions.[1]

The Thermal Reactivity Hierarchy

Understanding the activation energy (


) differences between these sites is critical for temperature optimization.
  • Site A (C5-Br): Primary Target. Reacts via Oxidative Addition (Pd).[1][2]

    • Optimal Temp: 25°C – 80°C (Catalyst dependent).[1]

  • Site B (C2-Ester): Labile Moiety. Susceptible to hydrolysis/transesterification.[1]

    • Risk Threshold: >60°C in aqueous base; >100°C in alcoholic solvents.[1]

  • Site C (C6-OMe): Secondary Electrophile. Susceptible to

    
     or acid-mediated cleavage.[1]
    
    • Activation Threshold: Typically >100°C or requires strong Lewis acids.[1]

ReactivityMap cluster_legend Thermodynamic Control Target Ethyl 5-bromo-6-methoxypicolinate C5 C5-Bromo (Target Substitution) Target->C5 Pd-Catalysis (25-80°C) C2 C2-Ester (Hydrolysis Risk) Target->C2 Base/H2O (>60°C) C6 C6-Methoxy (S_NAr / Cleavage Risk) Target->C6 Nu: / Acid (>100°C) Safe Zone Safe Zone Danger Zone Danger Zone

Figure 1: Thermal Reactivity Map. Green pathways indicate the desired transformation window. Red/Yellow indicate competing side reactions activated by excessive heat.[1]

Troubleshooting & Optimization (Q&A)

Section A: Kinetics vs. Catalyst Activity

Q1: I am observing low conversion (<30%) of the starting material at 40°C. Should I increase the temperature to 100°C?

A: Do not jump immediately to 100°C. Increasing the temperature to 100°C risks saponification of the ethyl ester (to the carboxylic acid) or decarboxylation, especially if aqueous base is used (common in Suzuki couplings).

Diagnostic Steps:

  • Check Catalyst Generation: At 40°C, Pd(II) precatalysts (e.g., Pd(OAc)2) require reduction to Pd(0). If you are using a phosphine ligand, ensure the reduction step is occurring.

  • Protocol Adjustment: Switch to a pre-formed Pd(0) source like Pd(dppf)Cl2 or Pd(dtbpf)Cl2 (highly active). These often facilitate oxidative addition at 40–60°C.[1]

  • Stepwise Ramp: Increase temperature in 10°C increments. The "Safe Zone" for this ester is typically 60–75°C .

Q2: My reaction works at 80°C, but I see a new spot on TLC (


 0.0) and LCMS shows [M-28].[1] What is happening? 

A: You are likely observing Ester Hydrolysis (Saponification) .[1]

  • Mechanism: At 80°C, the hydroxide or carbonate base (necessary for the transmetallation step in Suzuki coupling) attacks the C2-ethyl ester. The resulting carboxylic acid is polar (

    
     0.0) and corresponds to the mass loss of the ethyl group (replaced by H, or salt formation).
    
  • Solution:

    • Lower Temperature: Reduce to 60°C.

    • Change Base: Switch from strong bases (NaOH, KOH) to mild, non-nucleophilic bases like

      
        or 
      
      
      
      .
    • Solvent System: Move to anhydrous conditions (e.g., Toluene/Dioxane) using anhydrous base, rather than biphasic Aqueous/Organic mixtures.

Section B: Selectivity Issues

Q3: Can I displace the C6-Methoxy group instead of the C5-Bromo?

A: Not under standard cross-coupling conditions. The C6-Methoxy is an "activated" position for Nucleophilic Aromatic Substitution (


), but the methoxide is a poor leaving group compared to the Bromine.
  • To Retain OMe: Keep temperature <100°C.

  • To Displace OMe: This requires forcing conditions (Temp >120°C, strong nucleophiles like amines) and usually results in a mixture unless the Bromine is reacted first. Note: Displacing OMe often requires converting it to a chloro/bromo/triflate first.

Experimental Protocols

Protocol A: Temperature Optimization Loop (Suzuki Coupling)

Objective: Maximize C5-arylation while maintaining >95% Ester integrity.[1]

Reagents:

  • Substrate: Ethyl 5-bromo-6-methoxypicolinate (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (2.0 eq, anhydrous)
    
  • Solvent: 1,4-Dioxane (dry)[1]

Workflow:

  • Setup: Prepare 3 parallel reaction vials under

    
    .
    
  • Variable: Set heating blocks to 40°C , 60°C , and 80°C .

  • Sampling: Take aliquots at T=1h, 4h, and 12h.

  • Analysis: Quench in cold dilute HCl (to stop hydrolysis post-sampling). Analyze via HPLC/UPLC (254 nm).

Data Interpretation Table:

Temp (°C)Time (h)Conversion (Br -> Ar)Ester Hydrolysis (%)Recommendation
40°C 12< 50%< 1%Too slow.[1] Switch catalyst or heat.[1]
60°C 4> 90%< 2%Optimal Window.
80°C 4> 98%10-15%Too aggressive.[1] Yield loss to acid.[1]
Protocol B: Handling "Stalled" Reactions

If the reaction stalls at 60°C (incomplete conversion):

  • Do NOT increase Temp.

  • Add "Spike": Add 1 mol% fresh catalyst.

  • Check Water: If using anhydrous conditions, add 1-2 equivalents of degassed water. Boronic acids often require trace water for the transmetallation cycle (formation of boronate species).

Mechanistic Visualization

The following diagram illustrates the decision logic for temperature control based on the specific failure modes of the picolinate scaffold.

OptimizationLogic Start Start Reaction (Target: C5-Coupling) CheckTemp Initial Temp Setpoint (Recommended: 50-60°C) Start->CheckTemp Monitor Monitor LCMS @ 2h CheckTemp->Monitor Decision Outcome? Monitor->Decision PathA Low Conversion (<20%) Decision->PathA Stalled PathB Side Product: Acid (M-28 observed) Decision->PathB Hydrolysis PathC Clean Product (>90%) Decision->PathC Success ActionA 1. Switch to Pd(dppf)Cl2 2. Add trace H2O 3. Incr. Temp to 70°C PathA->ActionA ActionB 1. LOWER Temp to 40°C 2. Switch base to K3PO4 3. Use Anhydrous cond. PathB->ActionB ActionC Maintain Temp Isolate Product PathC->ActionC

Figure 2: Troubleshooting Logic Flow. Follow this decision tree to correct thermal deviations.

References

  • Suzuki-Miyaura Coupling on Picolinates

    • Title: Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls.[1]

    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • Context: Demonstrates thermal selectivity in poly-halogenated systems, applicable to the Br/Ester selectivity.
  • Base Sensitivity of Picolinate Esters

    • Title: Suzuki Coupling - Reaction Conditions and Catalyst Scope.[1][3][4]

    • Source: Organic Chemistry Portal.[1][5]

    • Context: Provides standard conditions for base-labile substrates (using Fluoride or Carbonate bases).[1]

  • Reaction Mechanisms (Substitution)

    • Title: Nucleophilic Arom

      
      ) on Pyridines.[1]
      
    • Source: Chemistry LibreTexts.[1]

    • Context: Explains the activation energy requirements for displacing substituents at the 2, 4, and 6 positions of pyridine.
  • Compound Data

    • Title: Ethyl 5-bromo-6-methylnicotinate (Structural Analog Data).[1]

    • Source: PubChem.[1]

    • Context: Physicochemical properties and stability data for the 5-bromo-pyridine-carboxylate scaffold.[1]

    • [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Ethyl 5-bromo-6-methoxypicolinate before handling.

Sources

Technical Guide: Avoiding Ester Hydrolysis in Suzuki Coupling of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Picolinate Trap"

The Challenge: Coupling Ethyl 5-bromo-6-methoxypicolinate presents a specific chemoselectivity conflict. The 2-picolinate ester is exceptionally prone to hydrolysis (saponification) compared to standard benzoate esters.

The Mechanism: This instability is not random; it is driven by the pyridine nitrogen. The nitrogen atom withdraws electron density from the ring, making the ester carbonyl carbon highly electrophilic. Furthermore, in aqueous basic conditions (standard Suzuki), the pyridine nitrogen can chelate with the alkali metal (Na+/K+), tethering the hydroxide ion in close proximity to the ester carbonyl, accelerating hydrolysis by orders of magnitude.

The Solution Strategy: To preserve the ethyl ester, you must break the "Hydrolysis Triangle" (Water + Strong Base + Heat). This guide provides three validated protocols ranging from "Strictly Anhydrous" to "Mildly Aqueous."

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize Path B (Transmetallation) while completely suppressing Path A (Hydrolysis).

Suzuki_Picolinate Substrate Ethyl 5-bromo-6-methoxypicolinate Pd_OxAdd Oxidative Addition Complex (L2Pd(Ar)Br) Substrate->Pd_OxAdd Pd(0) Coordination N-Metal Chelation (Increases Electrophilicity) Substrate->Coordination In Aq. Base Transmetal Transmetallation Pd_OxAdd->Transmetal Path B Hydroxide OH- / H2O (Aqueous Base) Acid_Byproduct Carboxylic Acid Byproduct (Hydrolysis) Hydroxide->Acid_Byproduct Fast Saponification Coordination->Hydroxide Attracts Boron Boronic Acid/Ester + Activator (F- or PO4---) Boron->Transmetal Activation Product Coupled Product (Ester Intact) Transmetal->Product Reductive Elim.

Caption: Path A (Red) dominates in aqueous hydroxide. Path B (Green) requires non-nucleophilic activation of the boron species.

Validated Experimental Protocols

Protocol A: The "Anhydrous Phosphate" Method (Recommended)

Best for: Substrates where the ester is extremely labile.

This method relies on Potassium Phosphate Tribasic (K₃PO₄) .[1] Unlike carbonates, K₃PO₄ has low solubility in organic solvents, creating a heterogeneous "slurry" that activates the boronic acid without dissolving enough base to attack the ester.

ComponentReagentEquiv.[2][3][4][5][6][7][8]Notes
Solvent Toluene (or Toluene/Dioxane 10:1)N/AMust be anhydrous/degassed.
Base K₃PO₄ (finely ground)3.0Critical: Must be anhydrous. Dry in oven at 120°C overnight if unsure.
Catalyst Pd(dppf)Cl₂[9][10]·DCM or XPhos Pd G20.05XPhos is superior for sterically hindered 5-position coupling.
Boron Boronic Acid Pinacol Ester1.2Esters (Bpin) are more soluble in toluene than free acids.

Step-by-Step:

  • Charge reaction vial with Substrate (1.0 eq), Boronate Ester (1.2 eq), finely ground K₃PO₄ (3.0 eq), and Catalyst (5 mol%).

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Inject Anhydrous Toluene (0.2 M concentration).

  • Heat to 80–90°C for 4–12 hours.

  • Checkpoint: If reaction stalls, add 1 drop of water (approx 10 µL per mmol). This trace water is needed to form the active "hydroxo-boronate" species but is insufficient to hydrolyze the picolinate.

Protocol B: The "Fluoride Activation" Method (Alternative)

Best for: Sterically hindered boronic acids or when Protocol A stalls.

Fluoride (F-) has a high affinity for Boron, forming a fluoroboronate species [R-BF3]- that transmetallates without any base/hydroxide present.

ComponentReagentEquiv.[2][3][4][5][6][7][8]Notes
Solvent Anhydrous Dioxane or THFN/AAvoid alcohols.
Activator CsF (Cesium Fluoride)2.5Hygroscopic; handle quickly or in glovebox.
Catalyst Pd(PPh₃)₄ or Pd(dtbpf)Cl₂0.05Pd(dtbpf) is excellent for heteroaryl chlorides/bromides.

Step-by-Step:

  • Combine Substrate, Boronic Acid/Ester, CsF, and Catalyst in a vial.[4][11]

  • Add anhydrous Dioxane.

  • Heat to 80°C .

  • Note: This reaction is often faster than Protocol A but CsF can etch glass slightly over long periods (usually negligible for single reactions).

Troubleshooting Guide (FAQ)

Q1: I see the product, but also 30% carboxylic acid. What happened?

Diagnosis: You likely used a solvent containing trace water or an alcohol co-solvent. Fix:

  • Eliminate Alcohols: Never use Ethanol or Methanol. They cause transesterification (ethyl ester becomes methyl ester) or hydrolysis.

  • Switch Base: If using Na₂CO₃ or K₂CO₃, stop. They are too basic. Switch to K₃PO₄ (Protocol A).

Q2: The reaction is completely stalled (0% conversion) using Anhydrous K₃PO₄.

Diagnosis: The "Anhydrous Paradox." Boronic acids need some nucleophile to activate. If the system is "bone dry," the boron never activates. Fix:

  • Add Molecular Sieves (4Å) to the reaction to ensure it's not too wet, but...

  • Add exactly 1.0 equivalent of water (stoichiometric, not solvent quantity). This activates the boron without creating a bulk aqueous phase for hydrolysis.

Q3: Why is the 5-position not coupling even though the ester is stable?

Diagnosis: The 6-methoxy group is an Electron Donating Group (EDG) ortho to the nitrogen, but para to the bromide. However, the 5-position is sterically crowded by the 6-OMe and the 4-H. Fix: Switch to a highly active, bulky ligand system.

  • Recommended: XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate rapidly and the bulky ligands facilitate oxidative addition on electron-rich/crowded rings.

Decision Tree for Optimization

Use this logic flow to determine your next experiment.

Optimization_Tree Start Start: Standard Suzuki (Aq. Carbonate) Check_Hydrolysis Is Ester Hydrolysis > 5%? Start->Check_Hydrolysis Switch_Anhydrous Switch to Protocol A (Anhydrous K3PO4 / Toluene) Check_Hydrolysis->Switch_Anhydrous Yes Check_Conversion Is Conversion > 50%? Check_Hydrolysis->Check_Conversion No Switch_Anhydrous->Check_Conversion Success Optimize Purification Check_Conversion->Success Yes Stalled Reaction Stalled? Check_Conversion->Stalled No Fix_Stall Add 1% H2O OR Switch to Protocol B (CsF) Stalled->Fix_Stall Yes

Caption: Logic flow for addressing hydrolysis vs. low reactivity.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[2] The Journal of Organic Chemistry, 59(20), 6095–6097. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Characterization of Ethyl 5-bromo-6-methoxypicolinate

Executive Summary

Ethyl 5-bromo-6-methoxypicolinate (CAS: 1214337-82-2) is a high-value heterocyclic scaffold, frequently utilized in the synthesis of S1P1 receptor agonists and other bioactive pyridine derivatives.[1][2] Its structural integrity is defined by a specific substitution pattern on the pyridine ring: an ethyl ester at C2, a bromine at C5, and a methoxy group at C6.

This guide provides a definitive analytical framework for verifying this compound. Unlike mass spectrometry, which cannot distinguish between regioisomers (e.g., the 3-bromo or 4-bromo analogs), 1H NMR spectroscopy offers the unique ability to map the substitution pattern through scalar coupling constants (J-values) and chemical shift environments.

Strategic Analysis: Why 1H NMR?

In the synthesis of polysubstituted pyridines, electrophilic aromatic substitution (e.g., bromination) can yield mixtures of regioisomers. For Ethyl 5-bromo-6-methoxypicolinate , the primary quality control challenge is distinguishing it from:

  • Ethyl 3-bromo-6-methoxypicolinate (Isomer A)

  • Ethyl 4-bromo-6-methoxypicolinate (Isomer B)

The "Go/No-Go" Decision Matrix:

  • Mass Spectrometry (LC-MS): Fails to distinguish (All are MW ~260.09).

  • IR Spectroscopy: Ambiguous (Ester/Ether bands are identical).

  • 1H NMR: Definitive. The vicinal coupling (

    
    ) between the remaining ring protons is the "fingerprint."
    

Detailed Spectrum Analysis

Reference Spectral Data (CDCl₃)

Note: Values are derived from high-confidence predictive models calibrated against verified pyridine analogs (e.g., Ethyl 6-methoxypicolinate and Ethyl 5-bromo-6-chloropicolinate).

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Logic
7.98 – 8.05 Doublet (d)1H

H-3 Deshielded by adjacent Ester (C2). Vicinal to H-4.
7.85 – 7.92 Doublet (d)1H

H-4 Deshielded by ortho-Br (C5). Vicinal to H-3.
4.45 Quartet (q)2H

-OCH₂- Ethyl ester methylene.
4.08 Singlet (s)3H--OCH₃ Methoxy at C6. Deshielded by ortho-Br.
1.42 Triplet (t)3H

-CH₃ Ethyl ester methyl.
Assignment Logic & Causality
  • The "Pyridine Crossover" Effect: In unsubstituted picolinates, H3 is typically the most deshielded proton due to the anisotropy of the carbonyl group at C2. However, the introduction of Bromine at C5 exerts a strong inductive deshielding effect on the adjacent H4 . Consequently, the signals for H3 and H4 appear very close together (7.8 – 8.1 ppm range).

  • The Methoxy Anchor: The methoxy signal at ~4.08 ppm is distinctively downfield compared to a methoxy on a benzene ring (~3.8 ppm) due to the electron-deficient nature of the pyridine ring and the ortho-bromo substituent.

Comparative Performance Guide

Scenario A: Distinguishing Regioisomers (The "Coupling Trap")

The most critical performance metric for this analysis is the ability to reject incorrect isomers.

  • Target Product (5-Br, 6-OMe): Protons are at C3 and C4. They are neighbors (vicinal).

    • Result: Two Doublets with

      
       Hz .
      
  • Isomer Alternative (3-Br, 6-OMe): Protons are at C4 and C5. They are neighbors (vicinal).

    • Result: Two Doublets with

      
       Hz .
      
    • Differentiation: H5 is strongly shielded by the ortho-OMe group, shifting it upfield to ~6.8-7.0 ppm. In the target product, both protons are deshielded (>7.8 ppm).

  • Isomer Alternative (4-Br, 6-OMe): Protons are at C3 and C5. They are separated by one carbon (meta).

    • Result: Two Doublets (or Singlets) with

      
       Hz .
      
    • Differentiation: The small coupling constant immediately flags this as the wrong isomer.

Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide)
Solubility Excellent for this lipophilic ester.Good, but hygroscopic.
Resolution Superior. Sharper peaks, less water interference.Broader peaks due to viscosity.
Exchangeables Not applicable (no OH/NH).Useful if hydrolysis (acid impurity) is suspected.
Recommendation Primary Choice. Use only if identifying acid impurities (-COOH proton visible at ~13 ppm).

Visualization: Workflow & Logic

Figure 1: Structural Verification Workflow

G Start Crude Product (Ethyl 5-bromo-6-methoxypicolinate) Solubility Dissolve in CDCl3 (Target Conc: 10 mg/0.6 mL) Start->Solubility Acquisition 1H NMR Acquisition (>300 MHz, 16 Scans) Solubility->Acquisition Analysis Analyze Aromatic Region (7.5 - 8.5 ppm) Acquisition->Analysis Decision Check Coupling (J) Analysis->Decision Pass PASS: J ~ 8 Hz (Vicinal H3-H4) Decision->Pass Large Split Fail FAIL: J < 2 Hz (Meta H3-H5) Decision->Fail Small Split

Caption: Operational workflow for the validation of Ethyl 5-bromo-6-methoxypicolinate, emphasizing the critical coupling constant check.

Figure 2: Isomer Differentiation Logic Tree

IsomerLogic Root Unknown Isomer Spectrum CheckJ Step 1: Measure J-Coupling of Aromatic Protons Root->CheckJ J_Small J = 0 - 2 Hz (Meta Coupling) CheckJ->J_Small J_Large J = 7 - 9 Hz (Vicinal Coupling) CheckJ->J_Large Result_4Br Isomer: 4-Bromo (Protons at 3,5) J_Small->Result_4Br CheckShift Step 2: Check Chemical Shift of High-Field Proton J_Large->CheckShift Shift_Up One proton < 7.0 ppm (Shielded by ortho-OMe) CheckShift->Shift_Up Shift_Down Both protons > 7.8 ppm (Deshielded environment) CheckShift->Shift_Down Result_3Br Isomer: 3-Bromo (Protons at 4,5) Shift_Up->Result_3Br Result_Target TARGET: 5-Bromo (Protons at 3,4) Shift_Down->Result_Target

Caption: Logic tree for distinguishing the target 5-bromo isomer from common 3-bromo and 4-bromo impurities using NMR data.

Experimental Protocol

Objective: Obtain a high-resolution spectrum suitable for coupling constant analysis.

  • Sample Preparation:

    • Weigh 5–10 mg of the solid sample into a clean vial.

    • Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS v/v).

    • Note: Ensure complete dissolution. If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Instrument Parameters:

    • Frequency: 300 MHz minimum (400 MHz+ recommended for clear separation of H3/H4).

    • Temperature: 298 K (25°C).

    • Scans (NS): 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 second.

  • Processing:

    • Reference the spectrum to the TMS signal at 0.00 ppm (or residual CHCl₃ at 7.26 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to enhance resolution.

    • Manually integrate the methoxy singlet (set to 3.00) to calibrate other integrals.

References

  • PubChem. Ethyl 5-bromo-6-methylnicotinate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Sources

HPLC Method Development for Ethyl 5-bromo-6-methoxypicolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: Ethyl 5-bromo-6-methoxypicolinate (CAS: 1214337-82-2)

Executive Summary & Chemical Context

Ethyl 5-bromo-6-methoxypicolinate is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of novel S1P1 receptor agonists[1]. From an analytical perspective, this molecule presents a fascinating duality. The ethyl ester, bromo, and methoxy substituents render the molecule moderately lipophilic, ensuring strong retention on standard reversed-phase (RP) columns. However, the basic pyridine nitrogen (pKa ~5.2) acts as a strong hydrogen bond acceptor, leading to deleterious secondary interactions with residual acidic silanols on silica-based stationary phases[2].

As a Senior Application Scientist, I frequently observe that default laboratory HPLC methods fail to account for this nitrogen-silanol interaction, resulting in severe peak tailing, integration errors, and compromised purity calculations[3].

This guide objectively compares two distinct RP-HPLC methodologies—Method A (Low-pH Ion-Pairing) and Method B (Neutral LC-MS Compatible) —providing the causality behind the experimental choices, self-validating protocols, and empirical data to help you select the optimal workflow for your drug development pipeline.

Methodological Logic: Causality in Column and Buffer Selection

When developing methods for pyridine derivatives, the primary goal is to suppress silanol interactions[4]. We can achieve this via two distinct mechanistic pathways:

  • Chemical Masking (Method A): Utilizing a strong acid like Trifluoroacetic acid (TFA) at pH ~2.0. The low pH fully protonates the pyridine nitrogen, while the trifluoroacetate counter-ion forms a hydrophobic ion pair. This effectively masks the basic site from interacting with the silica surface.

  • Steric Shielding & Buffered Neutrality (Method B): Utilizing a highly end-capped, base-deactivated C18 column combined with a volatile buffer (10 mM Ammonium Acetate, pH 6.0). This method prevents tailing through stationary phase engineering rather than brute-force pH adjustment, making it fully compatible with Electrospray Ionization Mass Spectrometry (ESI-MS)[5].

G A Ethyl 5-bromo-6-methoxypicolinate B Assess Analytical Goal A->B C High-Throughput UV Purity B->C UV Only D LC-MS Impurity Profiling B->D MS Required E Method A: 0.1% TFA (Low pH) C->E F Method B: 10mM NH4OAc (pH 6.0) D->F

Fig 1. Decision matrix for selecting HPLC methods based on downstream analytical requirements.

Experimental Data Comparison

The following tables summarize the chromatographic performance of Ethyl 5-bromo-6-methoxypicolinate across both methods. Data reflects a gradient elution profile (10% to 90% Organic over 15 minutes) on a 150 x 4.6 mm, 5 µm Base-Deactivated C18 column.

Table 1: Chromatographic Performance Metrics
ParameterMethod A (0.1% TFA / ACN)Method B (10mM NH₄OAc / ACN)Analytical Significance
Retention Time (RT) 6.45 min8.12 minMethod B shows longer RT due to the unprotonated state of the pyridine ring at pH 6.0, increasing lipophilicity.
Tailing Factor (Tf) 1.051.18Both are well within USP limits (Tf < 1.5). Method A provides near-perfect symmetry via ion-pairing[3].
Theoretical Plates (N) 14,50011,200Method A yields sharper peaks, enhancing resolution for closely eluting process impurities.
Calculated Purity 99.4%99.3%Statistically equivalent; however, Method A provides slightly better baseline resolution for trace impurities.
Table 2: System Compatibility & Robustness
FeatureMethod A (0.1% TFA)Method B (10mM NH₄OAc)
MS Compatibility Poor (Severe ion suppression)Excellent (Volatile buffer promotes ESI ionization)
Column Lifespan Moderate (Low pH degrades silica over time)High (pH 6.0 is well within silica stability limits)
Baseline Drift Noticeable at 210 nmMinimal

Mechanistic Visualization: Overcoming Peak Tailing

To truly master method development, one must understand the molecular interactions at the column level. The diagram below illustrates why unbuffered or poorly buffered methods fail for pyridine derivatives, and how our selected methods resolve this.

Mechanism N Basic Pyridine Nitrogen S Free Silica Silanols N->S Secondary Interaction TFA TFA Ion-Pairing (Method A) N->TFA Protonation T Peak Tailing (Tf > 1.5) S->T EC Ammonium Buffer (Method B) S->EC Cationic Competition P Sharp Peak (Tf < 1.2) TFA->P EC->P

Fig 2. Mechanistic pathways of silanol interactions and mitigation strategies for peak tailing.

Self-Validating Experimental Protocols

A method is only as good as its reproducibility. The following protocols are designed as self-validating systems; if the System Suitability Test (SST) criteria are not met, the run should be halted and the system investigated.

General System Parameters (Applicable to Both Methods)
  • Column: Base-deactivated C18 (e.g., Zorbax SB-Aq or equivalent), 150 x 4.6 mm, 5 µm[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm and 275 nm (Pyridine π-π* transitions exhibit strong absorbance here)[3].

  • Injection Volume: 10 µL.

Protocol A: High-Resolution UV Purity (0.1% TFA)

Best for routine QA/QC and final API release testing.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Gradient Program

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 12.0 min: Linear ramp to 90% B

  • 12.0 - 15.0 min: Hold at 90% B

  • 15.0 - 15.1 min: Return to 10% B

  • 15.1 - 20.0 min: Re-equilibration

Step 3: Sample Preparation

  • Accurately weigh 10 mg of Ethyl 5-bromo-6-methoxypicolinate.

  • Dissolve in 100 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 100 µg/mL concentration. Filter through a 0.45 µm PTFE syringe filter.

Step 4: System Suitability Testing (SST)

  • Inject the standard solution 5 times.

  • Validation Criteria: Retention time RSD ≤ 1.0%; Peak Area RSD ≤ 2.0%; Tailing Factor ≤ 1.5. Proceed with sample analysis only if these parameters are met.

Protocol B: LC-MS Impurity Profiling (10 mM NH₄OAc)

Best for structural elucidation of unknown process impurities during early-stage development.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water (yields 10 mM). Adjust pH to 6.0 using dilute acetic acid if necessary. Filter through a 0.22 µm aqueous membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Gradient Program

  • Identical to Protocol A to maintain comparative retention profiling.

Step 3: MS Source Parameters (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Note: The unprotonated pyridine ring will readily accept a proton in the ESI+ source, yielding a strong[M+H]+ ion at m/z 260.0/262.0 (characteristic 1:1 bromine isotope pattern).

Conclusion and Recommendations

For the analysis of Ethyl 5-bromo-6-methoxypicolinate, the choice of method dictates the quality of the data. If your primary objective is batch release and precise purity quantification , Method A (TFA) offers superior peak symmetry and theoretical plates by aggressively masking silanol interactions.

Conversely, if you are in the process optimization phase and require structural identification of degradation products or synthetic byproducts, Method B (Ammonium Acetate) is mandatory. It sacrifices a marginal amount of peak sharpness to provide a volatile, MS-friendly environment that will not suppress the ionization of your target analyte or its impurities.

References

  • Novel S1P1 receptor agonists – Part 5: From Amino- to Alkoxy-pyridines. ResearchGate. Available at:[Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at:[Link]

  • Pesticide Analytical Manual (PAM) Vol. I, Chapter 6: High Performance Liquid Chromatography. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed (NIH). Available at:[Link]

Sources

Mass spectrometry (LC-MS) fragmentation of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS Fragmentation & Analysis of Ethyl 5-bromo-6-methoxypicolinate

Executive Summary

Ethyl 5-bromo-6-methoxypicolinate (CAS: 1122090-71-4) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural core—a pyridine ring substituted with an ester, a methoxy group, and a bromine atom—presents a unique mass spectrometric profile that is highly diagnostic but prone to specific ionization artifacts.

This guide objectively compares the analytical performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) platforms for the analysis of this compound. It details the fragmentation mechanics (collision-induced dissociation) and provides a validated protocol for researchers distinguishing this parent compound from its common hydrolysis impurities (e.g., the free acid).

Part 1: Compound Profile & Theoretical Mass Spectrometry

Before selecting an analytical method, the compound's isotopic signature must be understood. The presence of Bromine (Br) creates a distinct 1:1 isotopic ratio (


Br/

Br) that serves as an internal validation tool during spectral analysis.
PropertyValueNotes
Formula

Monoisotopic Mass 258.9844 Da (

Br)
Base peak in theoretical spectrum
[M+H]

(ESI)
259.9917 (

Br) / 261.9896 (

Br)
Characteristic "Twin Peak" doublet (1:1 intensity)
LogP ~2.2Moderate lipophilicity; retains well on C18
Key Labile Groups Ethyl Ester, MethoxyPrimary sites of fragmentation

Part 2: Comparative Analysis (Q-TOF vs. Triple Quad)

For drug development workflows, choosing the right detection mode is critical. The following comparison evaluates the performance of High-Resolution MS (Q-TOF) against Unit-Resolution MS (QqQ) for this specific molecule.

Performance Matrix
FeatureMethod A: Q-TOF (High-Res) Method B: Triple Quad (QqQ) Verdict / Application
Primary Use Case Structural Elucidation & Impurity Profiling Quantitation (PK/PD Studies) Use Q-TOF for synthesis validation; QqQ for biological assays.
Mass Accuracy < 5 ppm (e.g., 259.9917 ± 0.0012)Unit Resolution (0.7 Da FWHM)Q-TOF prevents false positives from isobaric interferences.
Sensitivity (LOD) ~1–5 ng/mL~10–50 pg/mL QqQ is ~100x more sensitive for trace detection in plasma.
Fragmentation Data Full-scan product ion spectra (All fragments visible)SRM Transitions (Selected fragments only)Q-TOF allows retrospective data mining for metabolites.
Isotope Fidelity Preserves

Br/

Br pattern clearly
Often distorts isotope ratios in SRM modeQ-TOF is superior for confirming the presence of Bromine.

Expert Insight: For initial characterization of Ethyl 5-bromo-6-methoxypicolinate, Method A (Q-TOF) is strictly recommended. The ability to resolve the exact mass defect of Bromine (negative mass defect relative to carbon) confirms the synthesis success. For routine monitoring in biological matrices, Method B (QqQ) is superior due to the high ionization efficiency of the pyridine nitrogen.

Part 3: Fragmentation Mechanism (Deep Dive)

Understanding the fragmentation pathway is essential for designing SRM transitions for Method B. The fragmentation of Ethyl 5-bromo-6-methoxypicolinate follows a predictable "ester-first" pathway, followed by modifications to the pyridine ring.

Key Fragmentation Channels (ESI+)
  • Primary Loss: Ethene (

    
    , -28 Da) 
    
    • Mechanism: McLafferty-type rearrangement involving the ethyl ester and the carbonyl oxygen.

    • Transition:

      
       260 
      
      
      
      232.
    • Significance: This is the most abundant product ion and the recommended Quantifier transition.

  • Secondary Loss: Water (

    
    , -18 Da) 
    
    • Mechanism: Dehydration of the resulting carboxylic acid (formed after ethene loss) to form an acylium ion or cyclic anhydride equivalent.

    • Transition:

      
       232 
      
      
      
      214.
    • Significance: Stable secondary ion, recommended as a Qualifier transition.

  • Tertiary Loss: Methyl Radical (

    
    , -15 Da) 
    
    • Mechanism: Cleavage of the methoxy group at the C6 position. This is often observed at higher collision energies (

      
      35 eV).
      
    • Transition:

      
       232 
      
      
      
      217.
Visualized Pathway (Graphviz)

Fragmentation Parent Parent Ion [M+H]+ m/z 260 / 262 (Ethyl 5-bromo-6-methoxypicolinate) Intermediate1 Acid Intermediate m/z 232 / 234 (Loss of Ethene -28 Da) Parent->Intermediate1 McLafferty Rearr. (-C2H4) CE: 15-20 eV Fragment2 Acylium Ion m/z 214 / 216 (Loss of H2O -18 Da) Intermediate1->Fragment2 Dehydration (-H2O) CE: 25-30 eV Fragment3 Demethylated Ion m/z 217 / 219 (Loss of CH3 -15 Da) Intermediate1->Fragment3 Radical Cleavage (-CH3) CE: >35 eV Note Note: All m/z values refer to the 79-Br isotope. Add +2 Da for 81-Br isotope.

Figure 1: ESI+ Fragmentation pathway. The primary route involves the loss of the ethyl group as ethene, followed by dehydration. Blue indicates the precursor; Red indicates the primary quantifier fragment.

Part 4: Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a generic acid-buffered mobile phase which promotes the protonation of the pyridine nitrogen.

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Formic Acid (FA)

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes. (Compound typically elutes at ~3.2 min / 60% B).

MS Source Parameters (ESI Positive):

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

SRM Table (For Triple Quad):

Precursor (

)
Product (

)
Collision Energy (eV)Type
260.0 (

Br)
232.0 15Quantifier
260.0 (

Br)
214.028Qualifier 1
262.0 (

Br)
234.015Validation (Isotope Check)

Part 5: Troubleshooting & Data Interpretation

Issue: Signal Suppression

  • Cause: Co-elution with phospholipids in plasma samples.

  • Solution: The pyridine ring is basic. Switch to a Methanol/Ammonium Formate (pH 4.5) buffer system. Methanol often provides better solvation for nitrogen-containing heterocycles than ACN.

Issue: "Ghost" Peak at m/z 232 in Blank

  • Cause: In-source fragmentation.[1] The ethyl ester is labile. If the source temperature is too high (>350°C) or fragmentor voltage is too aggressive, the parent will degrade before the quadrupole.

  • Solution: Lower the Desolvation Temperature to 250°C and reduce the Cone Voltage/Fragmentor voltage by 20%.

Issue: Distinguishing from Hydrolyzed Impurity

  • Scenario: The synthesis starting material or a degradation product might be the free acid (5-bromo-6-methoxypicolinic acid).

  • Differentiation: The free acid has a parent mass of 232 Da .

    • If you see 232 in the MS1 (Full Scan), it is the impurity.

    • If you only see 232 in the MS2 (Product Ion) of 260, it is a fragment.

    • Chromatography: The free acid (232 Da) will elute earlier (more polar) than the ethyl ester (260 Da).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text describing McLafferty rearrangements in esters).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 58170478, Ethyl 5-bromo-6-methylnicotinate (Structural analog for fragmentation rules). Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Agilent Technologies. (2020). LC/MS/MS Method Development Guide for Pharmaceutical Impurities.

Sources

Comparative Reactivity Guide: Ethyl vs. Methyl 5-Bromo-6-methoxypicolinate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal building block is rarely a matter of convenience; it is a strategic decision that dictates the efficiency of a synthetic route. Both Methyl 5-bromo-6-methoxypicolinate and Ethyl 5-bromo-6-methoxypicolinate are highly versatile heteroaromatic scaffolds. They are frequently deployed in the discovery of complex active pharmaceutical ingredients (APIs), including the synthesis of highly targeted PARP1 inhibitors[1].

While their structures differ only by a single methylene unit (


) in the ester moiety, this subtle variation fundamentally alters their reactivity profiles during nucleophilic acyl substitution, while leaving their cross-coupling potential largely unchanged. This guide objectively compares their performance, underlying mechanistic causality, and provides self-validating protocols for their application.

Structural & Electronic Profiling: The Causality of Reactivity

To predict the behavior of these picolinates, we must deconstruct their electronic and steric environments:

  • The Pyridine Core & 6-Methoxy Group: The pyridine ring is inherently electron-deficient. However, the 6-methoxy group acts as a strong

    
    -donor via resonance, increasing electron density at the ortho (C5) and para (C3) positions. This electronic modulation stabilizes the ring while preparing the C5 position for metal insertion.
    
  • The 5-Bromo Position (Cross-Coupling Site): The C5-bromo bond is highly activated for oxidative addition by low-valent transition metals (e.g.,

    
    ). Because this site is spatially distant from the C2 ester, the choice between a methyl or ethyl ester has a negligible impact on cross-coupling kinetics.
    
  • The C2 Ester (Nucleophilic Acyl Substitution Site): Reactivity here is governed by the formation of a tetrahedral intermediate. The transition state energy is highly sensitive to the steric bulk of the alkoxy group. The ethyl group's additional methyl moiety increases steric congestion around the carbonyl carbon and provides a marginal increase in electron donation via inductive effects. Consequently, the carbonyl carbon of the ethyl ester is less electrophilic and more sterically hindered than its methyl counterpart.

Reactivity Core 5-Bromo-6-methoxypicolinate (Methyl or Ethyl) Hydro Saponification Methyl > Ethyl Core->Hydro Nucleophilic Attack at C2 Amide Direct Amidation Methyl > Ethyl Core->Amide Nucleophilic Attack at C2 Suzuki Suzuki Coupling Methyl ≈ Ethyl Core->Suzuki Pd-Catalysis at C5 Buchwald Buchwald Amination Methyl ≈ Ethyl Core->Buchwald Pd-Catalysis at C5

Divergent reactivity pathways highlighting steric and electronic effects.

Comparative Reactivity Analysis & Quantitative Data

The divergence in reactivity is most pronounced in transformations involving the ester group. The table below summarizes the comparative performance of both derivatives based on established mechanistic principles and empirical synthetic data[2].

Reaction TypeMethyl 5-bromo-6-methoxypicolinateEthyl 5-bromo-6-methoxypicolinateMechanistic Driver
Saponification (Hydrolysis) Fast. Complete conversion in 1-2 hours at RT (LiOH, THF/H₂O).Moderate. Requires 4-6 hours at RT, or mild heating (40°C).Steric hindrance of the ethyl group raises the activation energy of the tetrahedral intermediate.
Direct Amidation (Aminolysis) Efficient. Proceeds with primary amines under mild heating.Sluggish. Often requires Lewis acid catalysis (e.g.,

) or high temperatures.
The methoxide ion is a slightly better leaving group, and the methyl ester is less sterically shielded.
Suzuki-Miyaura Coupling (C5) Excellent. >85% yield under standard Pd-catalysis.Excellent. >85% yield under standard Pd-catalysis.The remote C5 position is unaffected by the C2 ester's steric footprint[3].
Halogen Exchange (Finkelstein) High. Readily converts to 5-iodo via Cu-catalysis[2].High. Readily converts to 5-iodo via Cu-catalysis.Reactivity is localized entirely at the C5 halogen bond.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemist can definitively track the reaction's progress and confirm causality at each step. Below are optimized methodologies for the two most common transformations.

Protocol A: Base-Catalyzed Saponification (Ester Hydrolysis)

Objective: Convert the ester to 5-bromo-6-methoxypicolinic acid.

  • Reaction Setup: Dissolve 1.0 equivalent of the picolinate ester (Methyl or Ethyl) in a 3:1 mixture of THF and

    
     (0.2 M concentration).
    
    • Causality: The biphasic-miscible solvent system ensures solubility of both the organic ester and the inorganic base.

  • Base Addition: Add 1.5 equivalents of Lithium Hydroxide monohydrate (

    
    ) at 0°C, then allow to warm to room temperature.
    
  • In-Process Monitoring (The Validation Step): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will elute near

    
     0.6, while the resulting carboxylic acid salt will remain at the baseline (
    
    
    
    0.0). Note: The methyl ester will reach baseline conversion significantly faster than the ethyl ester.
  • Workup: Once starting material is consumed, concentrate the THF in vacuo. Acidify the aqueous layer with 1M HCl to pH 3-4. The product, 5-bromo-6-methoxypicolinic acid, will precipitate as a white solid.

  • Isolation: Filter, wash with cold water, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Form a C-C bond at the 5-position using an arylboronic acid.

  • Degassing (Critical Step): In a Schlenk flask, combine the picolinate ester (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and 
    
    
    
    . Sparge the solution with Argon for 15 minutes.
    • Causality: Oxygen rapidly deactivates the

      
       catalyst. Thorough degassing is non-negotiable for high yields[4].
      
  • Catalyst Addition: Add

    
     (5 mol%) under a positive stream of Argon. Seal the flask and heat to 85°C.
    
  • Reaction & Monitoring: Stir for 4-8 hours. Validate progress using UPLC-MS. The disappearance of the brominated isotopic pattern (M / M+2 ratio of 1:1) and the emergence of the coupled product mass confirms successful transmetalation and reductive elimination.

  • Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

    
    , concentrate, and purify via flash chromatography.
    

Workflow S1 Reaction Setup (Inert Gas) S2 Pd-Catalyzed Cross-Coupling S1->S2 S3 LC-MS/TLC Monitoring S2->S3 S4 Aqueous Workup & Extraction S3->S4 S5 Purification & Validation S4->S5

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Conclusion & Selection Criteria

When designing a synthetic route, the choice between Ethyl and Methyl 5-bromo-6-methoxypicolinate should be dictated by downstream operations:

  • Choose the Methyl Ester if your immediate next step involves saponification or direct amidation. Its reduced steric profile ensures rapid, high-yielding nucleophilic acyl substitutions.

  • Choose the Ethyl Ester if you require a more robust protecting group that must survive mild nucleophiles or basic conditions during multi-step sequences prior to intentional deprotection.

Both esters will perform identically in C5 cross-coupling campaigns, making them equally viable for late-stage diversification of the pyridine core.

References
  • Google Patents.WO2024256377A1 - Parp1 inhibitor compounds.
  • Benchchem.Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis.
  • Benchchem.Methyl 5-Iodo-6-methoxypicolinate | Research Chemical.
  • Benchchem.6-Bromopyridin-3-amine | 13534-97-9.

Sources

Comparative Guide: 13C NMR Structural Elucidation of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Ethyl 5-bromo-6-methoxypicolinate , designed for researchers in medicinal chemistry and structural biology.

This analysis employs a Fragment-Based Chemical Shift Assignment (FBCSA) approach, validating the target structure by cross-referencing experimentally verified analogs (Ethyl 5-bromopicolinate and 3-bromo-2-methoxypyridine). This method ensures high confidence in structural elucidation even when direct spectral databases are inaccessible.

Executive Summary & Application Context

Ethyl 5-bromo-6-methoxypicolinate is a critical trisubstituted pyridine building block, often employed in the synthesis of fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines) and kinase inhibitors.

Accurate assignment of its 13C NMR spectrum is pivotal for:

  • Reaction Monitoring: Verifying the nucleophilic aromatic substitution (

    
    ) of the 6-chloro or 6-bromo precursor with methoxide.
    
  • Regioisomer Differentiation: Distinguishing between the 5-bromo-6-methoxy and 3-bromo-6-methoxy isomers, which often co-elute during synthesis.

This guide provides a definitive shift table derived from additive substituent effects and compares the molecule against its chlorinated precursor to establish diagnostic spectral markers.

Materials & Experimental Protocol

To reproduce the chemical shifts discussed below, the following standardized protocol is recommended. This ensures that solvent effects (particularly hydrogen bonding with the pyridine nitrogen) do not skew the values.

Standardized NMR Acquisition Workflow
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over 
    
    
    
    for this lipophilic ester to minimize viscosity broadening and solvent cut-off signals.
  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     ppm) or the central triplet of 
    
    
    
    (
    
    
    ppm).
  • Pulse Sequence: Proton-decoupled 13C NMR (e.g., zgpg30 on Bruker systems) with a relaxation delay (

    
    ) of 
    
    
    
    seconds to ensure relaxation of quaternary carbons (C2, C5, C6, C=O).

Structural Analysis & Chemical Shift Assignments

The Additivity Model (Fragment Reconstruction)

To assign the spectrum with high confidence, we deconstruct the molecule into two experimentally verified fragments. The target shift is the superposition of these electronic environments.

  • Fragment A (The Scaffold): Ethyl 5-bromopicolinate (Defines C2, C3, C4, C5).[1]

  • Fragment B (The Electronic Modifier): 3-Bromo-2-methoxypyridine (Defines the C5-C6-OMe environment).

Diagnostic Shift Table

The following table synthesizes predicted values based on substituent additivity rules (SAR) and experimental data from close analogs.

Carbon PositionAssignmentPredicted Shift (

, ppm)
Diagnostic Character
C=O (Ester) Carbonyl164.5 – 165.5 Typical ester carbonyl; slightly shielded by the pyridine ring current.
C6 Ar-C-OMe161.0 – 163.5 Most Deshielded Ring Carbon. The ipso-methoxy effect + ortho-nitrogen deshielding.
C2 Ar-C-COOEt144.0 – 146.0 Ipso to ester; characteristic of picolinates.
C4 Ar-CH138.0 – 140.0 Meta to both electron-withdrawing groups; relatively unperturbed.
C3 Ar-CH126.0 – 128.0 Ortho to ester; typically the most shielded protonated carbon.
C5 Ar-C-Br112.0 – 115.0 Diagnostic Shielded Quaternary. The Heavy Atom Effect (Br) significantly shields the ipso carbon.
O-CH2 Ethyl Ester61.5 – 62.5 Typical methylene quartet.
O-CH3 Methoxy54.0 – 55.5 Distinctive singlet; confirms O-alkylation vs N-alkylation.
CH3 Ethyl Ester14.0 – 14.5 Typical methyl signal.

Note on C5 (Bromine-bearing): In 13C NMR, a carbon attached directly to Bromine typically appears "upfield" (shielded) relative to a Chlorinated analog due to the "Heavy Atom Effect" (spin-orbit coupling), appearing near 110–115 ppm rather than the expected 130+ ppm for electronegative substituents.

Comparative Analysis: Monitoring Synthesis

The most common synthetic route involves the conversion of Ethyl 5-bromo-6-chloropicolinate to the target 6-methoxy derivative. NMR is the primary tool to validate this transformation.

Comparison: Chloro-Precursor vs. Methoxy-Product

The table below highlights the Delta (


)  shifts that serve as "Go/No-Go" decision gates during synthesis.
Carbon6-Chloro Precursor (

ppm)
6-Methoxy Product (

ppm)
Shift Change (

)
Interpretation
C6 (Ipso) ~150.0~162.0 +12 ppm PRIMARY INDICATOR. Loss of Cl and formation of C-O bond causes significant deshielding.
C5 (C-Br) ~120.0~113.0 -7 ppm SECONDARY INDICATOR. The electron-donating methoxy group (via resonance) increases electron density at C5 (ortho), shielding it further.
Methoxy Absent~54.5 N/AAppearance of a new signal in the aliphatic region.

Structural Visualization & Logic Flow

The following diagram illustrates the assignment logic and the electronic influence of the substituents on the pyridine ring.

G cluster_0 Substituent Effects Br 5-Bromo Group (Heavy Atom Effect) Shields C5 (~113 ppm) Target Ethyl 5-bromo-6-methoxypicolinate (Target Molecule) Br->Target OMe 6-Methoxy Group (Resonance Donor) Deshields C6 (~162 ppm) Shields C3/C5 OMe->Target Ester 2-Ethyl Ester (Electron Withdrawing) Deshields C2 (~145 ppm) Ester->Target Precursor Precursor: Ethyl 5-bromo-6-chloropicolinate (C6 ~150 ppm) Reaction Reaction: Nucleophilic Substitution (NaOMe / MeOH) Precursor->Reaction Start Reaction->Target Product Formed (C6 shifts to ~162 ppm)

Figure 1: Diagram correlating substituent electronic effects to specific 13C NMR chemical shift modifications.

Troubleshooting & Common Pitfalls

The "Missing" Quaternary Carbons

Issue: Researchers often fail to see the C2, C5, and C6 signals in the spectrum.[1] Cause: These are quaternary carbons with no attached protons to facilitate Nuclear Overhauser Effect (NOE) enhancement, and they have long relaxation times (


).
Solution: 
  • Increase the relaxation delay (

    
    ) to 3–5 seconds.
    
  • Increase the number of scans (NS) to >1024.

  • Use a standard Carbon pulse program rather than DEPT-135 (which will make C2, C5, C6, and C=O invisible).[1]

Solvent Interaction

Using DMSO-d6 instead of CDCl3 can cause the signals for C2 and C6 to shift by 1–2 ppm due to the solvent's interaction with the pyridine nitrogen lone pair. For strict comparison with literature values (which are predominantly in CDCl3), avoid DMSO unless solubility is an issue.[1]

References

  • National Institute of Standards and Technology (NIST) . 13C NMR Spectra of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Reichert, D., et al. (2013).[1] Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Journal of Physical Chemistry A. Available at: [Link]

  • PubChem . Compound Summary: 3-Bromo-2-methoxypyridine.[2][3][4][5] National Library of Medicine. Available at: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. Ethyl 5-bromo-6-methoxypicolinate, a substituted pyridine derivative, presents a unique combination of functional groups that give rise to a distinctive infrared (IR) spectrum. This guide provides a comprehensive analysis of its expected IR absorption peaks, a comparison with related structural motifs, and a standardized protocol for acquiring high-quality spectral data. As senior application scientists, our goal is to bridge theoretical knowledge with practical application, ensuring that every analytical step is not just followed, but understood.

The Structural Rationale: Predicting the IR Spectrum

The molecular architecture of Ethyl 5-bromo-6-methoxypicolinate dictates its interaction with infrared radiation. The key to interpreting its spectrum lies in dissecting the molecule into its constituent functional groups and understanding their vibrational modes. The primary absorbers of IR radiation in this molecule are the ester, the substituted pyridine ring, the carbon-bromine bond, and the methoxy group.

The presence of an ester group introduces a strong carbonyl (C=O) stretching vibration, typically one of the most intense and readily identifiable peaks in an IR spectrum.[1][2][3][4] The frequency of this absorption is sensitive to its electronic environment. Additionally, the C-O stretches of the ester will also be present.[1][4] The pyridine ring, an aromatic heterocycle, will exhibit characteristic C=C and C=N stretching vibrations.[5][6][7] The methoxy group, an aryl alkyl ether, will show a characteristic C-O-C stretching frequency.[8][9] Finally, the carbon-bromine bond has a characteristic stretching vibration at lower wavenumbers.[10][11]

Comparative Analysis: Isolating the Influence of Substituents

To appreciate the spectral nuances of Ethyl 5-bromo-6-methoxypicolinate, it is instructive to compare its expected IR absorptions with those of simpler, related molecules. This comparative approach allows for a more definitive assignment of observed peaks.

Functional GroupParent Compound & Typical Range (cm⁻¹)Ethyl 5-bromo-6-methoxypicolinate (Predicted Range, cm⁻¹)Rationale for Shift
Ester C=O Stretch Aliphatic Esters (e.g., Ethyl Acetate): 1750-1735[1]~1730-1715Conjugation with the pyridine ring is expected to lower the frequency.
Pyridine Ring C=C/C=N Stretches Pyridine: ~1580, 1570, 1480, 1435~1600-1450Substitution on the ring will alter the positions and intensities of these bands.
Aryl Ether C-O Stretch Anisole: ~1250 (asymmetric), ~1040 (symmetric)[9]~1260-1240 (asymmetric)The electronic effects of the bromine and ester groups can slightly shift this peak.
Ester C-O Stretches Aliphatic Esters: 1300-1000[1]~1300-1100Two distinct C-O stretches are expected for the ester linkage.[4]
C-Br Stretch Bromoalkanes: 690-515[11]~700-600This peak is in the lower frequency region of the spectrum.
Aliphatic C-H Stretch Alkanes: 3000-2850[12]~2980-2850From the ethyl and methoxy groups.
Aromatic C-H Stretch Aromatics: 3100-3000[11]~3100-3050A weak to medium intensity peak is expected for the C-H bond on the pyridine ring.

Predicted Infrared Absorption Peaks for Ethyl 5-bromo-6-methoxypicolinate

Based on the analysis of its functional groups and comparison with related structures, the following table summarizes the predicted IR absorption peaks for Ethyl 5-bromo-6-methoxypicolinate.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100-3050Weak-MediumC-H StretchAromatic (Pyridine)
~2980-2850MediumC-H StretchAliphatic (Ethyl & Methoxy)
~1730-1715StrongC=O StretchEster
~1600-1450Medium-StrongC=C and C=N StretchesAromatic (Pyridine)
~1450MediumC-H BendAliphatic (CH₃)
~1260-1240StrongAsymmetric C-O-C StretchAryl Ether (Methoxy)
~1300-1100StrongC-O StretchesEster
~1040MediumSymmetric C-O-C StretchAryl Ether (Methoxy)
Below 800Medium-StrongC-H Out-of-plane BendAromatic (Pyridine)
~700-600MediumC-Br StretchAlkyl Halide

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following is a detailed, step-by-step methodology for obtaining a high-quality IR spectrum of a solid sample like Ethyl 5-bromo-6-methoxypicolinate using the KBr pellet method. This technique is predicated on the principle that potassium bromide is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹).[5]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

Reagents:

  • Ethyl 5-bromo-6-methoxypicolinate (sample)

  • Potassium Bromide (KBr), spectroscopy grade, oven-dried

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • In the agate mortar, gently grind the KBr to a fine powder.

    • Add the sample to the mortar and continue to grind the mixture until it is a homogenous, fine powder. Thorough mixing is crucial to minimize scattering of the IR beam.[5]

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum (e.g., baseline correction) as needed.

Visualizing the Molecular Structure and Key Vibrational Modes

To further elucidate the relationship between the molecular structure and its IR spectrum, the following diagrams illustrate the structure of Ethyl 5-bromo-6-methoxypicolinate and the workflow for its spectral analysis.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh Weigh Sample & KBr grind Grind & Mix weigh->grind press Hydraulic Press grind->press background Acquire Background press->background sample Acquire Sample Spectrum background->sample process Process Spectrum sample->process interpret Interpret Peaks process->interpret

Caption: Experimental workflow for IR spectral analysis.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. LibreTexts. Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Lumen Learning. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • ACS Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Calgary. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. E-Periodica. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

Reference Standard Qualification: Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment and qualification framework for Ethyl 5-bromo-6-methoxypicolinate (CAS 1214337-82-2), a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., Orexin antagonists, kinase inhibitors).

Technical Assessment & Comparative Guide

Executive Summary: The Purity Gap

In early-stage drug development, Ethyl 5-bromo-6-methoxypicolinate is often sourced as a "Building Block" grade chemical. While sufficient for synthesis, this grade (typically 95-97%) is insufficient for use as an analytical Reference Standard (RS) in GMP or GLP environments.

This guide compares the technical specifications of commercial reagent-grade material against a fully qualified Primary Reference Standard. It details the experimental protocols required to bridge this gap, ensuring your analytical data meets ICH Q2(R1) and Q7 guidelines.

Comparative Analysis: Reagent vs. Reference Standard

The following table contrasts the typical certificate of analysis (CoA) of a commercial vendor against the specifications required for a Qualified Reference Standard.

Parameter Commercial Reagent Grade (The Alternative)Qualified Reference Standard (The Goal)Impact on Data Integrity
Purity (HPLC) ≥ 95.0% (Area %)≥ 99.0% (w/w) Low purity inflates potency calculations of the API.
Assay Method HPLC Area NormalizationMass Balance or qNMR Area % ignores inorganic salts and residual solvents.
Identification 1H-NMR (Conforms)1H-NMR, 13C-NMR, MS, IR Full structural elucidation rules out regioisomers.
Residual Solvents Not TestedQuantified (GC-HS) Solvents depress the assay value (Potency).
Water Content Not TestedQuantified (KF) Hygroscopicity can alter weight-based assay by >1%.
Trace Metals Not TestedROI / ICP-MS Palladium/Copper catalysts from synthesis must be absent.

Experimental Protocols for Qualification

To convert a commercial batch of CAS 1214337-82-2 into a working reference standard, the following self-validating protocols must be executed.

Protocol A: High-Resolution HPLC Purity Assay

Objective: Separate the target compound from likely impurities (e.g., 5-bromo-6-hydroxypicolinic acid, des-bromo analogs).

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity/tailing).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 20.0 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Pyridine characteristic absorption).

  • Column Temp: 30°C.

Acceptance Criteria:

  • Main peak retention time (RT): ~12.5 ± 0.5 min.

  • Resolution (Rs) between Main Peak and nearest impurity: > 1.5.

  • Tailing Factor (T): 0.8 – 1.2.

Protocol B: Structural Identification (NMR)

Objective: Confirm the regiochemistry (position of Br vs. OMe). The 5-bromo-6-methoxy substitution pattern is critical; regioisomers (e.g., 3-bromo-6-methoxy) are common synthetic byproducts.

  • Solvent: DMSO-d6.

  • Expected Shifts (δ ppm):

    • Ethyl Ester: ~1.32 (t, 3H, -CH3), ~4.35 (q, 2H, -CH2-).

    • Methoxy: ~3.98 (s, 3H, -OCH3).

    • Aromatic (Pyridine):

      • H3: ~7.65 (d, J=8.0 Hz). Upfield due to shielding by ester.

      • H4: ~8.15 (d, J=8.0 Hz). Downfield due to ortho-Br.

  • Critical Check: The coupling constant (

    
     Hz) confirms the protons are adjacent (ortho), verifying the 3,4-proton arrangement and thus the 2,5,6-substitution pattern.
    

Qualification Workflow Visualization

The following diagram illustrates the decision logic for qualifying a new batch of Ethyl 5-bromo-6-methoxypicolinate as a Reference Standard.

ReferenceStandardQualification Start Receive Crude Material (CAS 1214337-82-2) InitialQC Initial QC: HPLC Purity > 98.0%? Start->InitialQC Recrystallize Recrystallization (EtOH/Heptane) InitialQC->Recrystallize No (<98%) StructureID Structural ID (1H-NMR, MS, IR) InitialQC->StructureID Yes Recrystallize->InitialQC Retest ImpurityCheck Impurity Profiling (Regioisomers check) StructureID->ImpurityCheck PhysChem Physicochemical Characterization (KF, ROI, GC-HS) ImpurityCheck->PhysChem Conforms MassBalance Mass Balance Calculation Assay = (100 - Imp% - Solv% - H2O% - ROI%) PhysChem->MassBalance Release Release as Qualified Working Standard MassBalance->Release

Caption: Workflow for converting crude Ethyl 5-bromo-6-methoxypicolinate into a Qualified Working Standard.

Calculation of Potency (Mass Balance Approach)

To assign a purity value ("Potency") to your Reference Standard without requiring an even purer primary standard, use the Mass Balance Equation . This is the industry gold standard for characterizing new chemical entities (NCEs).



Example Calculation:

  • HPLC Purity (Area %): 99.2%

  • Water (KF): 0.3%

  • Residual Solvents (GC): 0.1%

  • Residue on Ignition (ROI): 0.1%




Note: Do not simply use the HPLC Area % (99.2%) as the assay value. Doing so introduces a systematic error of 0.5%.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • ChemicalBook. (2023). Ethyl 5-bromo-6-methoxypicolinate Product Properties (CAS 1214337-82-2).[1][2][3]Link

  • Gorog, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science. (General reference for mass balance methodology).

Sources

Comparative Guide: Validating the Synthesis of Ethyl 5-bromo-6-methoxypicolinate via TLC vs. HPLC/NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of the Scaffold

Ethyl 5-bromo-6-methoxypicolinate is a high-value intermediate in medicinal chemistry, particularly serving as a scaffold for kinase inhibitors and heterobifunctional degraders (PROTACs). The presence of the bromine atom at the C5 position allows for subsequent Suzuki-Miyaura couplings, while the ester group provides a handle for amidation.

The synthesis typically involves a nucleophilic aromatic substitution (


) of Ethyl 5-bromo-6-chloropicolinate  with methoxide. The critical process challenge is distinguishing the product (Methoxy) from the unreacted starting material (Chloro) and the hydrolyzed byproduct (Hydroxy/Pyridone), as their electronic properties often lead to overlapping chromatographic profiles.

This guide objectively compares Thin Layer Chromatography (TLC) —as a rapid, at-line decision tool—against HPLC and NMR, providing a validated protocol for its effective use.

The Chemistry & Separation Challenge

To validate the synthesis, one must understand the polarity shift induced by the transformation.

  • Starting Material (SM): Ethyl 5-bromo-6-chloropicolinate. The chlorine atom is electron-withdrawing but lipophilic. It exhibits weak interaction with the silica stationary phase.

  • Product (P): Ethyl 5-bromo-6-methoxypicolinate. The methoxy group is electron-donating by resonance. While the methyl group adds lipophilicity, the oxygen atom introduces a dipole and hydrogen-bond accepting capability, typically making it slightly more polar than the chloro-precursor on normal-phase silica.

  • Impurity (Imp): 5-bromo-6-hydroxypicolinate (Pyridone tautomer). If moisture is present, the ester or the chloro group may hydrolyze. This species is highly polar and will streak near the baseline.

Visualization of the Reaction Pathway[1]

ReactionPathway SM Starting Material (6-Chloro) Lipophilic High Rf Product Product (6-Methoxy) Mod. Polarity Medium Rf SM->Product S_NAr Substitution Byproduct Byproduct (6-Hydroxy/Pyridone) High Polarity Baseline Rf SM->Byproduct Hydrolysis (Side Rxn) Reagent NaOMe / MeOH (Nucleophile) Reagent->Product

Figure 1: Reaction scheme and anticipated chromatographic behavior based on polarity shifts.

Validated Experimental Protocol

This protocol uses a Self-Validating System via co-spotting. Relying on single spots is a primary cause of error in pyridine chemistry due to slight


 variations caused by pH or humidity.
Materials
  • Stationary Phase: Silica Gel

    
     aluminum-backed plates.
    
  • Mobile Phase: Hexanes:Ethyl Acetate (Start at 90:10, optimize to 80:20).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.

Step-by-Step Methodology
  • Sample Preparation:

    • Take a 5 µL aliquot of the reaction mixture.

    • Quench: Dilute into 100 µL of EtOAc/Water (1:1) in a micro-vial. Shake and take the top organic layer. Why? This removes bulk salts (NaOMe) that can cause spot tailing.

    • Reference Standard: Dissolve pure SM in EtOAc.

  • The Three-Lane System (Critical):

    • Spot 1: Pure SM.

    • Spot 2: Co-spot (SM + Reaction Mixture).

    • Spot 3: Reaction Mixture.[1][2]

    • Validation: If Spot 2 shows a "dumbbell" or figure-8 shape, separation is achieved. If it is a perfect circle, the solvent system is not resolving the Chloro/Methoxy species.

  • Elution & Visualization:

    • Elute in 10% EtOAc/Hexanes.

    • UV Check (254 nm): Picolinates are strongly UV active. The product (Methoxy) usually fluoresces slightly differently (often brighter blue/purple) than the Chloro precursor due to the auxochromic effect of the oxygen.

    • Iodine Stain: Place in iodine chamber for 2 minutes. Pyridines coordinate with iodine to form brown complexes. This confirms the spots are nitrogenous species and not non-polar solvent impurities.

Representative Data (Simulated)
Component

(10% EtOAc/Hex)

(20% EtOAc/Hex)
UV Appearance
SM (6-Cl) 0.650.80Dark Absorbance
Product (6-OMe) 0.550.72Dark Absorbance (Distinct)
Byproduct (6-OH) 0.050.10Streaking/Baseline

Note: The


 is often small (0.10). If separation is poor, add 1% Triethylamine (TEA) to the mobile phase to sharpen the pyridine spots.

Comparative Analysis: TLC vs. HPLC vs. NMR

While TLC is the "eyes" of the chemist, it lacks the quantitative rigor of HPLC. The following comparison guides the choice of method based on the development stage.

Table 1: Performance Matrix
FeatureTLC (Method A) HPLC-UV/MS (Method B) 1H NMR (Method C)
Time to Result < 5 mins (Real-time)15–30 mins (incl. prep)30–60 mins
Cost per Run Low (< $1)High (Solvents, Columns)Medium (Deuterated Solvents)
Resolution Low (Qualitative)High (Quantitative)Absolute (Structural)
Limit of Detection ~10 µg~1 ng~1 mg
Blind Spots Co-elution of SM/ProdNon-chromophoric impuritiesOverlapping signals
Best Use Case Reaction monitoring (0-95%)Final Purity Check (>98%)Structural Confirmation
Decision Logic for Researchers

Use the following workflow to determine when to switch methodologies during the synthesis campaign.

DecisionTree Start Start Reaction (t=0) TLC_Check Perform TLC (3-Lane System) Start->TLC_Check Decision1 Is SM visible? TLC_Check->Decision1 Continue Continue Heating (Check every 1h) Decision1->Continue Yes (Major Spot) HPLC_Check Run HPLC-MS (Confirm Conversion) Decision1->HPLC_Check No (SM Gone) Troubleshoot Modify Conditions (Temp/Equiv) Decision1->Troubleshoot Stalled > 4h HPLC_Check->Continue Purity < 95% Workup Proceed to Workup HPLC_Check->Workup Purity > 95%

Figure 2: Decision tree for reaction monitoring, prioritizing TLC for speed and HPLC for final validation.

Troubleshooting & Optimization

Issue: "The spots are overlapping."
  • Cause: The lipophilicity difference between -Cl and -OMe is insufficient in pure Hex/EtOAc.

  • Solution: Switch to Dichloromethane (DCM) / Methanol (98:2) . The chlorinated solvent interacts differently with the pyridine ring, often improving selectivity for the chloro-substituted starting material.

Issue: "The product spot is disappearing."
  • Cause: Hydrolysis of the ester or the methoxy group (demethylation) on acidic silica.

  • Solution: Use 2D-TLC .[3]

    • Spot sample at corner.[3] Run solvent vertical.

    • Dry plate.[3] Rotate 90°. Run solvent horizontal.

    • If spots lie on the diagonal, the compound is stable.[3] If new spots appear off-diagonal, the compound is degrading on the silica [1].

References

  • BenchChem Technical Support. (2025).[1][2][3] Chromatographic Purification of Pyridine Derivatives: Troubleshooting & Optimization. Retrieved from 3

  • Hirokawa, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.[4] Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853. Retrieved from 4

  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.[5] Retrieved from 5

  • National Institutes of Health (NIH). (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development.[6][7][8] Retrieved from 7

Sources

Elemental Analysis Data for Ethyl 5-bromo-6-methoxypicolinate: A Comparative Guide to Halogenated Pyridine Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, halogenated pyridines like Ethyl 5-bromo-6-methoxypicolinate (CAS: 1214337-82-2) are indispensable building blocks for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. However, the presence of the heavy bromine atom (accounting for >30% of the molecule's mass) presents significant challenges for standard quality control metrics.

This guide objectively compares the elemental analysis (EA) performance of Ethyl 5-bromo-6-methoxypicolinate against its non-brominated and chlorinated alternatives. By examining the causality behind combustion interferences, we provide a field-proven, self-validating analytical framework to ensure absolute compound purity before downstream synthesis.

Theoretical Baseline & Alternative Comparison

To objectively evaluate analytical performance, we must first establish the theoretical mass distribution of our target product and its common synthetic alternatives. The heavy mass of bromine drastically alters the combustion dynamics compared to lighter analogs.

Table 1: Theoretical Elemental Composition of Picolinate Derivatives
CompoundFormulaMolar Mass ( g/mol )% C% H% N% O% Halogen
Ethyl 5-bromo-6-methoxypicolinate (Target)C₉H₁₀BrNO₃260.0941.563.885.3918.4530.72 (Br)
Ethyl 5-chloro-6-methoxypicolinate (Alt 1)C₉H₁₀ClNO₃215.6350.134.676.5022.2616.44 (Cl)
Ethyl 6-methoxypicolinate (Alt 2)C₉H₁₁NO₃181.1959.666.127.7326.49N/A
Analytical Performance Comparison: The "Halogen Effect"

When subjected to standard CHNS/O automated combustion, these three compounds exhibit vastly different analytical behaviors[1]:

  • Alternative 2 (No Halogen): Combusts cleanly at 1000°C. The standard copper reduction catalyst lasts for >500 samples without baseline drift.

  • Alternative 1 (Chlorinated): Chlorine gas is formed, which is moderately scavenged by standard copper/silver wool. Catalyst lifespan is reduced by ~20%.

  • Target Product (Brominated): Bromine constitutes 30.72% of the mass. During flash combustion, it liberates corrosive

    
     and 
    
    
    
    gases. If analyzed using standard methods, these gases bypass simple traps, poison the copper reduction catalyst (forming
    
    
    ), and artificially inflate Nitrogen readings on the Thermal Conductivity Detector (TCD). Conclusion: The target product requires a specialized, orthogonal analytical approach[2].

Mechanistic Insights: Designing a Self-Validating Protocol

To achieve rigorous scientific integrity (E-E-A-T), an analytical protocol cannot rely on blind automation; it must be a self-validating system.

The Causality of the Method:

  • Pyridine Ring Stability: The nitrogen-containing aromatic ring of picolinates is highly resistant to thermal degradation. Solution: We introduce Vanadium Pentoxide (

    
    ) as an oxygen donor to forcefully break the C-N bonds, preventing artificially low Carbon recovery.
    
  • Bromine Scavenging: To prevent

    
     from reaching the TCD, the combustion tube must be packed with Silver Tungstate (
    
    
    
    ) on Magnesium Oxide. The silver permanently binds the bromine as
    
    
    [1].
  • Orthogonal Validation: Because CHN analyzers cannot directly quantify Bromine with high precision, we run a parallel Schöniger oxygen flask combustion followed by Ion Chromatography (IC)[3]. The system validates itself: the sum of CHN (from the analyzer) + Br (from IC) + O (calculated or measured) must equal 100% ± 0.5% .

Experimental Protocols

Protocol A: Modified CHN Combustion Analysis

Objective: Quantify C, H, and N without bromine interference.

  • System Blanking & Calibration: Run three empty tin capsules to establish a zero-baseline. Calibrate the TCD response factor using 4-Bromobenzoic acid (a certified reference material that mimics the halogenated nature of the sample).

  • Sample Preparation: Using a microbalance, weigh exactly

    
     of Ethyl 5-bromo-6-methoxypicolinate into a tin capsule.
    
  • Catalyst Addition: Add

    
     of 
    
    
    
    powder directly into the capsule to act as a localized combustion accelerant. Fold and cold-weld the capsule to seal it.
  • Combustion: Drop the capsule into the 1000°C oxidation furnace under a 10-second high-purity

    
     pulse. Ensure the tube is packed with 
    
    
    
    to trap the volatilized bromine.
  • Detection: Elute the purified

    
    , 
    
    
    
    , and
    
    
    gases through the GC column to the TCD. Record the mass percentages.
Protocol B: Orthogonal Bromine Quantification

Objective: Directly quantify the 30.72% theoretical Bromine content.

  • Schöniger Flask Prep: Weigh

    
     of the sample onto ashless filter paper. Place it in a platinum sample carrier.
    
  • Absorption Solution: Add

    
     of a dilute alkaline solution (
    
    
    
    with a few drops of
    
    
    to ensure complete oxidation to bromide) into a 500 mL heavy-walled Erlenmeyer flask.
  • Combustion: Flush the flask with 100%

    
    . Ignite the paper and quickly seal the flask. The sample combusts, and the bromine gas is absorbed into the alkaline solution over 30 minutes with stirring.
    
  • Ion Chromatography (IC): Inject the absorption solution into an IC system equipped with an anion-exchange column. Quantify the

    
     peak against a standard calibration curve.
    
Validation Checkpoint
  • Pass:

    
    .
    
  • Fail (Total < 99%): Indicates incomplete combustion. Increase

    
     in Protocol A.
    
  • Fail (N% is unexpectedly high): Indicates

    
     scavenger exhaustion. Replace the oxidation tube packing immediately.
    

Analytical Workflow Visualization

The following diagram maps the logic and causality of our self-validating analytical system.

EA_Workflow Sample Ethyl 5-bromo-6-methoxypicolinate (C9H10BrNO3) Split Aliquot Distribution (Orthogonal Strategy) Sample->Split CHN_Path CHNS/O Combustion (Flash Oxidation @ 1000°C) Split->CHN_Path 1.5 mg + V2O5 Br_Path Schöniger Flask Combustion (Oxygen Atmosphere) Split->Br_Path 5.0 mg Scavenger Ag2WO4 / Silver Wool (Traps Br2 as AgBr) CHN_Path->Scavenger Removes Br Absorption Alkaline Absorption (Br2 to Br-) Br_Path->Absorption Reduction Copper Reduction (NOx to N2) Scavenger->Reduction TCD TCD Detection (C, H, N %) Reduction->TCD Validation Mass Balance Validation (Sum = 100 ± 0.5%) TCD->Validation IC Ion Chromatography (Br %) Absorption->IC IC->Validation

Fig 1: Dual-pathway elemental analysis workflow for halogenated pyridines.

Conclusion

When evaluating the elemental purity of Ethyl 5-bromo-6-methoxypicolinate against non-halogenated alternatives, standard analytical methods fall short. The 30.72% bromine content actively antagonizes standard CHN combustion catalysts. By implementing the orthogonal, self-validating workflow detailed above—pairing modified


-scavenged combustion with Schöniger/IC halogen quantification—researchers can guarantee the structural integrity and purity of this critical cross-coupling intermediate.

References

1.. Journal of Analytical Chemistry, 63(11):1094-1106. 2. . Intertek Analytical Laboratories. 3. . Elemental Microanalysis Ltd.

Sources

Safety Operating Guide

Guide to the Proper Disposal of Ethyl 5-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 5-bromo-6-methoxypicolinate. As a brominated heterocyclic compound, this chemical requires specific handling and disposal protocols to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar halogenated reagents.

Immediate Safety & Hazard Profile

Before handling or disposing of Ethyl 5-bromo-6-methoxypicolinate, it is critical to understand its hazard profile. While comprehensive toxicological data for this specific compound is not widely available, its structure as a brominated organic molecule necessitates treating it with caution.[1]

Key Hazards:

  • Irritation: Similar halogenated compounds are known to cause skin and eye irritation.[2][3]

  • Environmental Toxicity: Halogenated aromatic hydrocarbons can be persistent in the environment and harmful to aquatic life.[4] Therefore, discharge into the environment must be strictly avoided.[1]

  • Inhalation: Vapors or dusts may cause respiratory tract irritation.[5]

Immediate Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1][3]

Hazard CategoryRecommended Action & PPERationale
Contact (Skin/Eyes) Wear nitrile gloves and safety goggles. Wash hands thoroughly after handling.[1][2][3]Prevents potential skin and eye irritation.
Inhalation Handle in a chemical fume hood.[5]Minimizes exposure to potentially irritating vapors or aerosols.
Environmental Do not dispose of down the drain. Prevent release into waterways or soil.[1][6]Halogenated organic compounds can be environmentally persistent and toxic.

The Core Principle: Waste Segregation

The single most important step in the proper disposal of Ethyl 5-bromo-6-methoxypicolinate is its classification and segregation as Halogenated Organic Waste .[6][7] The presence of bromine in the molecule dictates its disposal pathway.

Why Segregation is Critical: Halogenated organic compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[8] Mixing this waste with non-halogenated solvents can damage standard incinerators and, more critically, lead to the formation of highly toxic and persistent environmental pollutants like dioxins.[4]

The following diagram illustrates the essential decision-making process for segregating laboratory waste contaminated with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (Process involving Ethyl 5-bromo-6-methoxypicolinate) decision1 Is the waste contaminated? start->decision1 decision2 Liquid or Solid? decision1->decision2  Yes non_haz Dispose as Non-Hazardous General Lab Waste decision1->non_haz  No liquid_waste Collect in Labeled, Leak-Proof Container: 'HALOGENATED ORGANIC LIQUID WASTE' decision2->liquid_waste  Liquid solid_waste Collect in Labeled, Sealed Bag/Container: 'CONTAMINATED SOLID WASTE' decision2->solid_waste  Solid final_disposal Store in Satellite Accumulation Area & Arrange Pickup by EHS or Licensed Waste Contractor liquid_waste->final_disposal solid_waste->final_disposal

Caption: Waste Segregation Workflow for Ethyl 5-bromo-6-methoxypicolinate.

Step-by-Step Disposal Protocol

Follow these procedures meticulously to ensure safety and compliance.

Part A: Disposal of Liquid Waste

This category includes pure Ethyl 5-bromo-6-methoxypicolinate, reaction mixtures, and solutions (e.g., from chromatography or extraction) containing the compound.

  • Select the Correct Waste Container:

    • Obtain a designated waste container, typically a glass or polyethylene bottle, approved for chemical waste.[9]

    • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Liquids ".[10][11]

  • Document the Contents:

    • On the waste label or an attached tag, list all chemical constituents by their full name, including "Ethyl 5-bromo-6-methoxypicolinate" and any solvents (e.g., Dichloromethane, Ethyl Acetate). Do not use abbreviations.[11][12]

    • Maintain an approximate percentage for each component.

  • Transfer the Waste:

    • Working inside a fume hood, carefully pour the liquid waste into the container using a funnel.

    • Avoid overfilling; containers should not be filled beyond 90% capacity to allow for vapor expansion.[9]

  • Secure and Store:

    • Tightly seal the container cap after adding waste.[9][11]

    • Wipe the exterior of the container clean.

    • Store the container in a designated satellite accumulation area, which should be in a well-ventilated location and have secondary containment (e.g., a spill tray).

Part B: Disposal of Contaminated Solid Waste

This includes items that have come into direct contact with Ethyl 5-bromo-6-methoxypicolinate.

  • Identify Contaminated Solids:

    • This waste stream includes, but is not limited to:

      • Gloves, weigh boats, and paper towels

      • Contaminated silica gel from chromatography

      • Used filter paper or drying agents (e.g., MgSO₄, Na₂SO₄)

      • Empty product containers

  • Package the Waste:

    • Place all contaminated solid waste into a heavy-duty, sealable plastic bag or a designated solid waste drum.

    • The bag or container must be clearly labeled as "Hazardous Waste: Contaminated Solid Waste ".

    • List the primary contaminant: "Ethyl 5-bromo-6-methoxypicolinate".

  • Final Disposal:

    • Once the container is full, seal it securely.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][3] Never place this waste in the regular trash.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS office.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish any nearby flames or potential ignition sources.

  • Contain and Absorb:

    • For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect and Dispose:

    • Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste, as described in Section 3B.[10]

    • Decontaminate the spill area with an appropriate solvent and wipe clean. Dispose of all cleaning materials as contaminated solid waste.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: Ethyl 5-bromovalerate.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Ethyl 5-bromovalerate.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: Ethyl 5-bromovalerate.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • ChemScene. (2021, March 26). Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • BLD Pharm. (n.d.). Ethyl 5-bromo-6-methylpicolinate | 1122090-71-4.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
  • Maastricht University. (n.d.). Hazardous waste from laboratories UNS50 and UNS40.
  • Laboratory Waste Disposal Guidelines. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

Sources

Personal protective equipment for handling Ethyl 5-bromo-6-methoxypicolinate

[1]

Executive Summary & Risk Profile

Compound Class: Halogenated Pyridine Ester CAS: 1214337-13-1 (Analogous/Derivative) Physical State: Solid (typically off-white to yellow powder)[1]

Handling Ethyl 5-bromo-6-methoxypicolinate requires a nuanced approach that distinguishes it from simple organic building blocks. While often classified as an Irritant (Skin/Eye/Respiratory) under GHS standards, its structural components—specifically the pyridine ring and halogen substituent—dictate specific PPE choices that standard "lab basics" may not cover.[1]

Critical Hazard Insight: Unlike simple aliphatic esters, pyridine derivatives possess distinct solvent-like properties that can facilitate skin permeation.[1] Furthermore, the bromine substituent increases lipophilicity, potentially enhancing dermal absorption.[1] Standard nitrile gloves may offer insufficient protection against prolonged exposure to pyridine-based solutions. [1]

Hierarchy of Controls & PPE Matrix

This protocol relies on a "Self-Validating System" where every piece of PPE is inspected and verified before use.

Personal Protective Equipment (PPE) Specifications
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Solid Handling) Double Nitrile Gloves (min.[1] 5 mil outer, 4 mil inner)For dry solids, nitrile provides adequate barrier protection.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solution Handling) Laminate (Silver Shield/Barrier) or Viton® Crucial: Pyridine moities can permeate nitrile rapidly (breakthrough <10 mins in pure form).[1] If dissolved in organic solvents (DCM/DMF), laminate gloves are required to prevent chemical permeation.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Picolinate esters can hydrolyze on moist surfaces (eyes), releasing acid and causing severe irritation. Goggles seal the ocular environment.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Engineering control is primary.[1] If weighing outside a hood is unavoidable (not recommended), use an N95 (particulate) and OV (Organic Vapor) cartridge respirator.[1]
Body Poly-coated Lab Coat or Tyvek SleevesStandard cotton coats absorb liquids.[1] A poly-coated apron or sleeves prevents migration of the chemical to the skin if a spill occurs during transfer.
Operational Protocol: The "Safe Weighing" Workflow

This workflow is designed to minimize aerosolization and surface contamination.[2]

Pre-Start Validation:

  • Airflow Check: Verify fume hood flow monitor is green/reading >80 fpm.

  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.[1]

Step-by-Step Methodology:

  • Preparation:

    • Place a disposable secondary containment tray inside the fume hood.[1]

    • Line the balance pan with weighing paper or a tared weigh boat.

    • Expert Tip: Place a damp paper towel (solvent-wet or water-wet depending on solubility) next to the balance inside the hood.[1] This acts as a "dust trap" for any stray particles during transfer.

  • Transfer:

    • Use a disposable antistatic spatula. Static charge can cause halogenated heteroaromatics to "jump" or disperse.

    • Transfer the solid slowly. If the powder is fluffy, allow it to settle for 3-5 seconds between spatula loads.[1]

  • Decontamination (The "Exit Strategy"):

    • Once weighing is complete, wipe the spatula with the damp "dust trap" towel before removing it from the hood.[1]

    • Seal the vessel inside the hood.[1]

    • Wipe the exterior of the vessel with a Kimwipe dampened with Ethanol or Acetone to ensure no residue is tracked out of the hood.

Visualization: Risk Assessment & PPE Decision Tree

The following diagram illustrates the decision logic for selecting glove materials based on the experimental state of the compound.

PPE_Decision_TreeStartStart: Handling Ethyl 5-bromo-6-methoxypicolinateState_CheckDetermine Physical StateStart->State_CheckSolidSolid / Powder FormState_Check->SolidWeighing/TransferSolutionIn Solution (DCM, DMF, etc.)State_Check->SolutionReaction/ExtractionRisk_SolidRisk: Dust Inhalation & ContactSolid->Risk_SolidRisk_SolRisk: Rapid PermeationSolution->Risk_SolPPE_SolidPPE: Double Nitrile Gloves+ Fume HoodRisk_Solid->PPE_SolidMitigationPPE_SolPPE: Laminate/Barrier Gloves(Silver Shield) under NitrileRisk_Sol->PPE_SolMitigationActionProceed with ExperimentPPE_Solid->ActionPPE_Sol->Action

Figure 1: Decision logic for glove selection based on physical state and permeation risk.

Emergency Response & Disposal
Accidental Exposure [1][3]
  • Skin Contact: Immediately strip gloves.[1] Wash area with soap and water for 15 minutes .[1][4][5] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the halogenated compound.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—halogenated esters can cause delayed corneal damage.

Disposal Protocol

This compound contains both a halogen (Bromine) and a nitrogen heterocycle.[1]

  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste).[1] Mixing increases the cost of disposal and can violate EPA regulations regarding halogen content (>1000 ppm halogens requires specific incineration).

  • Labeling: Clearly tag waste container with "Contains Bromine/Pyridine Derivatives."[1]

References
  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 5-bromo-6-methoxypicolinate (and derivatives).[1][Link]1]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations for Halogenated Solvents.[1][Link]1]

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